(1-Methyl-piperidin-4-ylamino)-acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(1-methylpiperidin-4-yl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-10-4-2-7(3-5-10)9-6-8(11)12/h7,9H,2-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLKNWNXIUIHEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390131 | |
| Record name | (1-Methyl-piperidin-4-ylamino)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856437-58-6 | |
| Record name | (1-Methyl-piperidin-4-ylamino)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of (1-Methyl-piperidin-4-ylamino)-acetic acid
Foreword: Unveiling the Chemical Nuances of a Versatile Scaffold
To the researchers, scientists, and drug development professionals who navigate the intricate world of medicinal chemistry, this guide offers a comprehensive exploration of the basic properties of (1-Methyl-piperidin-4-ylamino)-acetic acid. This molecule, a seemingly simple substituted piperidine, holds significant potential as a versatile building block in the design of novel therapeutics. Its basicity is not merely a fundamental chemical characteristic but a critical determinant of its behavior in biological systems, influencing everything from target engagement to pharmacokinetic profiles. This document moves beyond a superficial listing of properties to provide a deeper understanding of the interplay between structure, basicity, and function, grounded in established chemical principles and supported by practical, field-proven methodologies.
Structural Dissection and its Influence on Basicity
This compound is a bifunctional molecule featuring a tertiary amine within the piperidine ring, a secondary amine linker, and a carboxylic acid. The overall basicity of this compound is a composite of the electronic effects exerted by its constituent functional groups.
The Piperidine Core: A Foundation of Basicity
The piperidine ring, a saturated heterocycle, is inherently basic due to the lone pair of electrons on the sp³-hybridized nitrogen atom.[1] The pKa of piperidine's conjugate acid is approximately 11.1, indicating it is a relatively strong base.[2]
N-Methylation: Enhancing Basicity through Inductive Effects
The presence of a methyl group on the piperidine nitrogen further enhances its basicity. The methyl group is an electron-donating group, which, through a positive inductive effect (+I), increases the electron density on the nitrogen atom. This makes the lone pair more available for protonation, thereby increasing the basicity of the tertiary amine.
The 4-Aminoacetic Acid Substituent: A Modulating Influence
The aminoacetic acid group at the 4-position introduces both a secondary amine and a carboxylic acid. The secondary amine also possesses a lone pair of electrons and contributes to the overall basicity. However, the proximity of the electron-withdrawing carboxylic acid group can decrease the basicity of the adjacent secondary amine through a negative inductive effect (-I). At physiological pH, the carboxylic acid will exist predominantly in its carboxylate form (COO-), which can influence the protonation state of the nearby amino groups.
Predicted pKa Values
Due to the presence of multiple ionizable groups, this compound will have multiple pKa values.
-
pKa1 (Carboxylic Acid): The carboxylic acid moiety is expected to have a pKa in the range of 2-3, typical for α-amino acids.
-
pKa2 (Piperidine Nitrogen): The tertiary amine in the N-methylpiperidine ring is predicted to be the most basic site. Its pKa is expected to be slightly lower than that of N-methylpiperidine (pKa ~10.4) due to the electron-withdrawing influence of the 4-substituent, likely falling in the 9.5 - 10.5 range.
-
pKa3 (Secondary Amine): The secondary amine's basicity will be attenuated by the adjacent carboxylic acid. Its pKa is anticipated to be in the range of 7.5 - 8.5 .
This distribution of pKa values implies that the molecule will exist as a zwitterion over a wide pH range.
The Critical Role of Basicity in Drug Discovery and Development
The basicity of a molecule, quantified by its pKa, is a pivotal parameter in drug design as it profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[3][4]
-
Solubility and Absorption: The ability of this compound to be protonated at physiological pH enhances its aqueous solubility, a crucial factor for oral bioavailability.[5] However, a high degree of ionization can hinder its ability to cross lipid membranes.[6]
-
Target Interaction: The protonation state of the nitrogen atoms is critical for forming ionic interactions with biological targets, such as receptors and enzymes.[7]
-
Pharmacokinetics: Tuning the basicity can modulate a drug's pharmacokinetic profile, including its volume of distribution and clearance rate. Highly basic compounds can sometimes lead to off-target effects, such as hERG channel inhibition.[7]
The zwitterionic nature of this compound at physiological pH will significantly impact its ADME profile, favoring interactions with both polar and non-polar environments.
Experimental Determination of pKa: A Cornerstone of Characterization
Accurate experimental determination of pKa values is essential for understanding and predicting the behavior of this compound. Potentiometric titration and UV-Vis spectrophotometry are two robust and widely used methods.
Potentiometric Titration: The Gold Standard
Potentiometric titration is a highly accurate method for determining pKa values.[8] It involves monitoring the pH of a solution of the compound as a strong acid or base is added incrementally.[9]
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Prepare a 1 mM solution of this compound in deionized water or a suitable buffer with a known ionic strength (e.g., 0.15 M KCl).[9]
-
Titration Setup:
-
Place the sample solution in a thermostatted vessel on a magnetic stirrer.
-
Immerse a calibrated pH electrode and the tip of a micro-burette into the solution.
-
-
Titration:
-
Titrate the solution with a standardized solution of 0.1 M HCl to determine the pKa of the basic groups.
-
In a separate experiment, titrate with a standardized solution of 0.1 M NaOH to determine the pKa of the acidic group.
-
-
Data Acquisition: Record the pH after each incremental addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the curve.[10]
-
Data Presentation: Expected Potentiometric Titration Data
| Titrant Volume (mL) | pH |
| 0.0 | ~6.0 (initial pH of zwitterion) |
| ... | ... |
| V₁/2 | ~pKa₃ (secondary amine) |
| V₁ | Equivalence Point 1 |
| (V₁ + V₂)/2 | ~pKa₂ (piperidine N) |
| V₂ | Equivalence Point 2 |
(This is a representative table; actual values will be determined experimentally.)
UV-Vis Spectrophotometry: A Complementary Approach
For compounds with a suitable chromophore, UV-Vis spectrophotometry offers an alternative method for pKa determination.[11] This technique relies on the change in the UV-Vis absorption spectrum of the compound as its protonation state changes with pH.[12]
Experimental Protocol: Spectrophotometric Titration
-
Solution Preparation: Prepare a series of buffer solutions with a range of known pH values. Add a constant, small amount of a concentrated stock solution of this compound to each buffer.
-
Spectral Measurement: Record the UV-Vis absorption spectrum of each solution.
-
Data Analysis:
-
Identify a wavelength where the absorbance of the protonated and deprotonated species differs significantly.
-
Plot absorbance at this wavelength versus pH.
-
The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa.[11]
-
Logical Workflow for pKa Determination
Caption: Workflow for the synthesis, purification, and experimental determination of pKa values.
Synthesis of this compound
A common synthetic route to this compound involves the reductive amination of 1-methyl-4-piperidone with an amino acid or a protected derivative.
Synthetic Pathway
Caption: A representative synthetic pathway for this compound.
Conclusion: A Molecule of Tunable Properties
This compound presents a fascinating case study in how subtle structural modifications can profoundly impact the fundamental property of basicity. Its multiple ionizable centers, influenced by a combination of inductive effects, result in a complex acid-base profile that is highly relevant to its application in medicinal chemistry. A thorough understanding and experimental determination of its pKa values are paramount for any researcher aiming to incorporate this versatile scaffold into novel drug candidates. The methodologies and principles outlined in this guide provide a robust framework for such an investigation, empowering scientists to harness the unique properties of this compound in their pursuit of new and effective therapeutics.
References
-
Medicosis Perfectionalis. (2021, July 25). Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. YouTube. [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
-
Shields, G. C., & Seybold, P. G. (2013). Computational Approaches for the Prediction of pKa Values. Comprehensive Inorganic Chemistry II, 9, 357-372. [Link]
-
DrugBank. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. DrugBank. [Link]
-
Zafar, S., et al. (2015). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan journal of pharmaceutical sciences, 28(5), 1735-1740. [Link]
-
Řezáč, J., & Hobza, P. (2013). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. The Journal of Physical Chemistry B, 117(31), 9256-9265. [Link]
-
Manallack, D. T. (2007). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 36(8), 1333-1346. [Link]
-
Johnston, R. C., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(11), 1624-1628. [Link]
-
ResearchGate. (2008). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ResearchGate. [Link]
-
Kocaoba, S., Aydogan, F., & Afsar, H. (2008). Non-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Reviews in Analytical Chemistry, 27(2), 123-130. [Link]
-
Drug Design.org. ADME Properties - Pharmacokinetics. Drug Design.org. [Link]
-
Dobson, C. M., & Winter, N. S. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. World Journal of Chemical Education, 2(4), 59-61. [Link]
-
Zafar, S., et al. (2015). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). PubMed. [Link]
-
ResearchGate. (2022). pKa values of common substituted piperazines. ResearchGate. [Link]
-
Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
-
Defense Technical Information Center. (1963). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. [Link]
-
Chemistry Steps. Basicity of Amines. Chemistry Steps. [Link]
-
MDPI. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. [Link]
-
Manallack, D. T. (2007). The Significance of Acid/Base Properties in Drug Discovery. ResearchGate. [Link]
-
ResearchGate. (2016). Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. ResearchGate. [Link]
-
Darwish, I. A., et al. (2005). Spectrophotometric determination of some pharmaceutical piperazine derivatives through charge-transfer and ion-pair complexation reactions. PubMed. [Link]
-
MDPI. (2022). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. MDPI. [Link]
-
GeeksforGeeks. (2025, July 23). Titration Curve of Amino Acids - Experiment, Significance, pKa. GeeksforGeeks. [Link]
-
Manallack, D. T. (2016). The influence and manipulation of acid/base properties in drug discovery. Monash University. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2017). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Kraft, A. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 80(5), 554-559. [Link]
Sources
- 1. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics - Drug Design Org [drugdesign.org]
- 7. research.monash.edu [research.monash.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 11. ijper.org [ijper.org]
- 12. apps.dtic.mil [apps.dtic.mil]
An In-depth Technical Guide to (1-Methyl-piperidin-4-ylamino)-acetic acid: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methyl-piperidin-4-ylamino)-acetic acid, also known as N-(1-methyl-4-piperidyl)glycine, is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry. The piperidine ring is a key structural feature in numerous natural products and synthetic pharmaceuticals, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability. This guide provides a detailed exploration of the chemical structure and a comprehensive, field-proven methodology for the synthesis of this compound, a valuable building block for the development of novel therapeutic agents. The piperidine moiety is a well-established pharmacophore in compounds targeting the central nervous system, and as such, derivatives like the one discussed herein are of significant interest for neuroscience research and drug discovery.[1]
Chemical Structure and Properties
The chemical structure of this compound consists of a glycine molecule where the amino group is substituted with a 1-methylpiperidin-4-yl group. This bifunctional nature, possessing both a secondary amine and a carboxylic acid, makes it a versatile intermediate for further chemical modifications, such as amide bond formation.[2]
Chemical Structure:
Physicochemical Properties:
| Property | Predicted Value/Information |
| Molecular Formula | C₈H₁₆N₂O₂ |
| Molecular Weight | 172.22 g/mol |
| Appearance | Expected to be a solid at room temperature. |
| Solubility | Likely soluble in water and polar organic solvents. |
| pKa | Expected to have two pKa values: one for the carboxylic acid (around 2-3) and one for the tertiary amine on the piperidine ring (around 9-10). |
Synthesis of this compound
The most direct and logical synthetic route to this compound is a two-step process involving the N-alkylation of a primary amine followed by the hydrolysis of an ester. This approach is well-established in organic synthesis for the preparation of N-substituted amino acids.
Synthetic Strategy Overview
The synthesis commences with the nucleophilic substitution reaction between 1-methyl-4-aminopiperidine and an ethyl haloacetate, typically ethyl bromoacetate. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.
Caption: Synthetic workflow for this compound.
Causality Behind Experimental Choices
-
Choice of Reactants: 1-methyl-4-aminopiperidine serves as the nitrogen nucleophile. Its primary amine is more nucleophilic than the tertiary amine within the piperidine ring, allowing for selective alkylation at the desired position. Ethyl bromoacetate is an effective electrophile, with the bromine atom being a good leaving group. The ethyl ester protects the carboxylic acid functionality during the alkylation and can be readily removed in the subsequent step.
-
Base: A mild inorganic base such as potassium carbonate (K₂CO₃) is employed to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
Solvent: Anhydrous polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are ideal for this type of substitution reaction. They can dissolve the reactants and the base without participating in the reaction.
-
Hydrolysis Conditions: Both basic (saponification) and acidic hydrolysis can be used to convert the ester to the carboxylic acid. Basic hydrolysis, using a reagent like sodium hydroxide (NaOH), is often preferred for its simplicity and high yield.
Experimental Protocols
Protocol 1: Synthesis of Ethyl (1-Methyl-piperidin-4-ylamino)-acetate
This protocol details the N-alkylation of 1-methyl-4-aminopiperidine.
Materials and Reagents:
-
1-Methyl-4-aminopiperidine
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methyl-4-aminopiperidine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension (approximately 0.2 M concentration of the amine).
-
Slowly add ethyl bromoacetate (1.1 eq) to the stirred suspension at room temperature.
-
Heat the reaction mixture to a gentle reflux (approximately 80-82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl (1-methyl-piperidin-4-ylamino)-acetate.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Self-Validation:
-
TLC Analysis: Monitor the disappearance of the starting amine and the appearance of a new, less polar spot corresponding to the product.
-
LC-MS Analysis: Confirm the formation of the product by observing the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.
-
¹H NMR Spectroscopy: The formation of the product can be confirmed by the appearance of a triplet and a quartet corresponding to the ethyl ester group, and a singlet for the methylene protons of the acetate group.
Protocol 2: Synthesis of this compound
This protocol describes the hydrolysis of the ester to the final carboxylic acid.
Materials and Reagents:
-
Ethyl (1-methyl-piperidin-4-ylamino)-acetate
-
Sodium hydroxide (NaOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl, e.g., 1M or concentrated)
Procedure:
-
Dissolve the crude or purified ethyl (1-methyl-piperidin-4-ylamino)-acetate (1.0 eq) in a mixture of methanol (or ethanol) and water.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the reaction mixture.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 6-7 with hydrochloric acid. The product is zwitterionic and may precipitate at its isoelectric point.
-
If a precipitate forms, it can be collected by filtration, washed with cold water, and dried.
-
If the product remains in solution, it can be isolated by lyophilization or by careful crystallization.
Self-Validation:
-
¹H NMR Spectroscopy: The disappearance of the ethyl ester signals (triplet and quartet) and the potential shift of the adjacent methylene protons will confirm the hydrolysis. The spectra will be pH-dependent.
-
¹³C NMR Spectroscopy: A shift in the carbonyl carbon signal to a region typical for carboxylic acids (around 170-180 ppm) is expected.
-
Mass Spectrometry: The mass spectrum should show the molecular ion corresponding to the carboxylic acid.
-
Melting Point: A sharp melting point of the purified product indicates its purity.
Visualization of the Synthetic Pathway
Caption: Overall synthetic scheme for this compound.
Conclusion
This technical guide provides a robust and logical framework for the synthesis and understanding of this compound. The described two-step synthesis is based on well-established and reliable chemical transformations, ensuring a high probability of success for researchers in the field. The piperidine scaffold continues to be a cornerstone in the development of new therapeutics, and a thorough understanding of the synthesis of its derivatives is crucial for advancing drug discovery programs.[3] Further research into the biological activities of this and related compounds is warranted to explore their full therapeutic potential.
References
-
MDPI. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Retrieved from [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
MDPI. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
-
PubMed. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Retrieved from [Link]
Sources
A Technical Guide to the Potential Mechanism of Action of (1-Methyl-piperidin-4-ylamino)-acetic acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively covers a wide array of piperidine derivatives; however, there is a notable scarcity of published research specifically detailing the biological activity of (1-Methyl-piperidin-4-ylamino)-acetic acid. This guide, therefore, provides a summary of the documented biological activities of its close structural isomers and analogs to offer a contextual understanding. The biological activities described for these related compounds should not be directly extrapolated to this compound without experimental validation.
Introduction: The Piperidine Scaffold in Drug Discovery
The piperidine moiety is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its prevalence stems from its favorable physicochemical properties, including its ability to exist in a stable chair conformation and its basic nitrogen atom, which can be readily protonated at physiological pH, facilitating interactions with biological targets.[1] This versatility has led to the development of piperidine-containing drugs across a wide spectrum of therapeutic areas, including oncology, neuroscience, and infectious diseases.[2][3]
This technical guide will explore the potential mechanisms of action of this compound by examining the established biological activities of its structural analogs and the broader class of piperidine derivatives. By understanding the structure-activity relationships of related compounds, we can infer potential therapeutic applications and guide future research into this specific molecule.
Potential Therapeutic Applications and Underlying Mechanisms
While direct evidence for the mechanism of action of this compound is unavailable, the activities of its analogs suggest several promising avenues for investigation.
Analgesic and Anti-inflammatory Properties
Piperidine derivatives have a long history as potent analgesics, with many acting on the central nervous system.[4]
-
Opioid Receptor Modulation: A primary mechanism for analgesia in many piperidine compounds is their interaction with opioid receptors, particularly the mu-opioid receptor.[4] Agonism at these receptors leads to the inhibition of ascending pain pathways.
-
Anti-inflammatory Effects: Some piperidine-based compounds exhibit anti-inflammatory properties, which may be attributed to the inhibition of prostaglandin synthesis.[4]
Experimental Protocol: Acetic Acid-Induced Writhing Test for Analgesia
This protocol is a standard method for evaluating peripheral analgesic effects.[1]
-
Animal Model: Male or female albino mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping and Administration: Animals are divided into control, standard, and test groups. The test compound, vehicle (control), or a standard analgesic like aspirin is administered orally or intraperitoneally.
-
Induction of Writhing: After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response.
-
Observation: The number of writhes (stretching of the abdomen and hind limbs) is counted for a defined period (e.g., 20 minutes) after the acetic acid injection.
-
Data Analysis: A significant reduction in the number of writhes in the test group compared to the control group indicates an analgesic effect. The percentage of inhibition is calculated.
Anticancer Activity
The piperidine scaffold is present in a number of anticancer agents, and its derivatives have been shown to modulate key signaling pathways involved in cancer progression.[5]
-
PI3K/Akt and NF-κB Pathway Inhibition: These pathways are often dysregulated in cancer, leading to increased cell proliferation and survival.[5] Piperidine derivatives have been shown to inhibit these pathways, resulting in decreased cell proliferation, induction of apoptosis, and cell cycle arrest.[5]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial regulators of the cell cycle, and their overexpression is common in tumor cells.[6] The drug Ebvaciclib, which contains a (1-methylsulfonylpiperidin-4-yl)amino moiety, is a CDK inhibitor that leads to cell cycle arrest and apoptosis.[6]
-
CDC42 Inhibition: CDC42 GTPases are involved in multiple pathways required for tumor progression, including cell migration and angiogenesis.[7] Novel inhibitors of CDC42 incorporating a piperidin-4-yl substituent have been developed with anticancer potential.[8]
Table 1: Cytotoxic Activity of Representative Piperidine Derivatives
| Compound | Cancer Cell Line | GI50 (µM) | Reference |
| 1-(4-H-benzoyl)-4-(4-chlorobenzhydryl)piperazine | Varies | Varies | [9] |
| 1-(4-substituted-benzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | Varies | Varies | [9] |
Diagram 1: Generalized PI3K/Akt Signaling Pathway
Caption: A simplified diagram of the PI3K/Akt signaling pathway.
Antiviral Activity (CCR5 Antagonism)
Piperidine and piperazine-based compounds have been investigated as antagonists of the CCR5 receptor, a crucial co-receptor for HIV entry into host cells.[4]
-
Mechanism of Action: By binding to the CCR5 receptor, these antagonists block the interaction between the viral envelope protein gp120 and the host cell, thereby preventing viral entry.[4][10]
Diagram 2: HIV Entry Inhibition via CCR5 Antagonism
Caption: Mechanism of HIV entry inhibition by CCR5 antagonists.
Synthesis and Experimental Workflows
The synthesis of this compound and its analogs can be approached through various synthetic routes. Below is a representative protocol for the synthesis of a related piperazine analog, (4-Methylpiperazin-1-yl)acetic acid.[9]
Experimental Protocol: Synthesis of (4-Methylpiperazin-1-yl)acetic acid [9]
-
Reaction Setup: Ethyl (4-methyl-1-piperazinyl) acetate is dissolved in 8N hydrochloric acid.[9]
-
Heating: The reaction mixture is stirred at 95°C for 16 hours.[9]
-
Work-up: The reaction solution is concentrated using a vacuum rotary evaporator.[9] The remaining hydrochloric acid is neutralized with a sodium bicarbonate solution.[9]
-
Extraction: The product is extracted with ethyl acetate.[9] The organic phases are combined, washed with water and saturated saline, and then dried over anhydrous sodium sulfate.[9]
-
Isolation: The organic solvent is removed by distillation under reduced pressure to yield the final product.[9]
Diagram 3: Generalized Workflow for Synthesis and Evaluation
Caption: A generalized workflow for the synthesis and biological evaluation of piperidine derivatives.[9]
Conclusion and Future Directions
While the specific mechanism of action for this compound remains to be elucidated, the extensive research on its structural analogs provides a strong foundation for future investigations. The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated significant therapeutic potential across various diseases.
Future research should focus on the synthesis and systematic biological evaluation of this compound and its derivatives to establish a clear structure-activity relationship.[5] Mechanistic studies, including target identification and validation in relevant in vitro and in vivo models, will be crucial to unlocking the therapeutic potential of this class of compounds.
References
- BenchChem. (n.d.). In Vivo Therapeutic Potential of (4-Methylpiperidin-1-yl)acetic Acid Analogs: A Comparative Guide.
- BenchChem. (n.d.). A Technical Guide to (4-Methylpiperidin-1-yl)acetic acid and Its Structurally Related Analogs.
- BenchChem. (n.d.). An In-depth Technical Guide to (4-Methylpiperidin-1-yl)acetic Acid Derivatives and Analogs.
-
MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved from [Link]
-
ACS Publications. (2024). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. Retrieved from [Link]
-
PubMed. (2001). Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Retrieved from [Link]
-
PubChem. (n.d.). Ebvaciclib. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Analysis of (4-Methylpiperidin-1-yl)acetic Acid and Its Analogs in Anticancer Research.
-
PubMed. (n.d.). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis, characterization and biological activity of some new heterocyclic compounds derived from 4- aminoacetophenone. Retrieved from [Link]
-
PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ebvaciclib | C20H27F2N5O4S | CID 134247638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
(1-Methyl-piperidin-4-ylamino)-acetic acid biological activity
Technical Guide: (1-Methyl-piperidin-4-ylamino)-acetic acid
A Senior Application Scientist's Guide to the Potential Biological Activity, Mechanism of Action, and Preclinical Evaluation of a GlyT1 Inhibitor Scaffold
Abstract
This guide provides a comprehensive technical overview of the potential biological activity of this compound. While direct experimental data for this specific molecule is scarce in public literature, its structure, combining a piperidine scaffold with an N-methylglycine (sarcosine) moiety, strongly suggests its primary biological target is the Glycine Transporter 1 (GlyT1). Inhibition of GlyT1 is a clinically significant strategy aimed at potentiating N-methyl-D-aspartate (NMDA) receptor function, a mechanism with therapeutic potential for treating the negative and cognitive symptoms of schizophrenia. This document, intended for researchers and drug development professionals, synthesizes the foundational science behind GlyT1 inhibition, details the established mechanisms, presents validated experimental protocols for characterization, and discusses the broader therapeutic context for this class of compounds.
Introduction: The Rationale for GlyT1 Inhibition
Schizophrenia is a complex disorder characterized by positive, negative, and cognitive symptoms. While positive symptoms are often managed by dopamine D2 receptor antagonists, negative and cognitive symptoms remain a significant unmet medical need[1]. A leading hypothesis in the pathophysiology of schizophrenia suggests that a hypofunction of glutamatergic neurotransmission via NMDA receptors contributes significantly to these persistent symptoms[2][3].
The NMDA receptor is a unique ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation[4]. In many brain regions, particularly the forebrain, the glycine binding site on the NMDA receptor is not fully saturated. This provides a therapeutic window: increasing the synaptic concentration of glycine can enhance NMDA receptor activity without the risks of excitotoxicity associated with direct agonists[1][5].
The primary mechanism for clearing glycine from the synaptic cleft is the Glycine Transporter 1 (GlyT1), located on glial cells and presynaptic neurons[6][7]. Therefore, inhibiting GlyT1 is a validated strategy to increase local glycine availability, enhance the occupancy of the NMDA co-agonist site, and potentiate receptor function[1][3]. This compound, as a derivative of the known GlyT1 inhibitor sarcosine (N-methylglycine), belongs to a class of compounds designed to execute this function[2][6][8].
Mechanism of Action: Potentiating NMDA Receptor Signaling
The core function of a GlyT1 inhibitor is to modulate the gain of NMDA receptor signaling. By blocking the reuptake of glycine from the synapse, the inhibitor elevates the ambient glycine concentration. This increases the probability of glycine binding to the GluN1 subunit of the NMDA receptor, which is a prerequisite for the channel to open upon glutamate binding to the GluN2 subunit[1][5].
This mechanism is illustrated in the signaling pathway below.
Caption: Experimental workflow for the Novel Object Recognition (NOR) test.
Detailed Protocol: Novel Object Recognition (NOR) Test
-
Habituation (Day 1): Place each mouse in an empty, open-field arena (e.g., 40x40 cm) for 10 minutes to allow for acclimatization to the environment.
-
Dosing (Day 2): Administer the test compound (e.g., this compound) or vehicle via the intended clinical route (e.g., oral gavage) 30-60 minutes before the training phase.
-
Training Phase (T1): Place the animal back into the arena, which now contains two identical objects (A1 and A2). Allow the animal to explore freely for 10 minutes. Record the time spent exploring each object. Self-Validation: Animals that do not explore for a minimum total time (e.g., 20 seconds) are excluded from the analysis.
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a defined period (e.g., 1 hour).
-
Test Phase (T2): Place the animal back into the arena, where one of the familiar objects has been replaced with a novel object (A and B). Allow 5 minutes of free exploration and record the time spent exploring each object.
-
Data Analysis: Calculate a Discrimination Index (DI) as: (Time exploring Novel Object - Time exploring Familiar Object) / (Total Exploration Time). A positive DI indicates successful memory of the familiar object. Compare the DI between compound-treated and vehicle-treated groups.
Summary and Future Directions
This compound represents a promising chemical scaffold for the development of GlyT1 inhibitors. Based on extensive research into structurally related compounds, its primary biological activity is predicted to be the potentiation of NMDA receptor function via the inhibition of synaptic glycine reuptake.[1][2][5] This mechanism holds significant therapeutic potential for addressing the cognitive and negative symptoms of schizophrenia.[3][8]
While this guide outlines the strong scientific premise, it must be emphasized that the biological activity of this specific molecule requires experimental validation.[9] Future research should focus on:
-
Synthesis and In Vitro Profiling: Confirming its potency and selectivity for GlyT1 over GlyT2 and other CNS targets.
-
Pharmacokinetic Studies: Evaluating its brain penetration and metabolic stability, critical properties for any CNS drug candidate.
-
In Vivo Efficacy: Assessing its performance in animal models of cognitive impairment and schizophrenia-like behaviors.
The versatility of the piperidine scaffold in CNS drug discovery suggests that while GlyT1 inhibition is the most probable activity, other potential biological roles cannot be entirely excluded without direct testing.[10][11][12] The systematic evaluation outlined herein provides a robust framework for elucidating the true therapeutic potential of this compound and its analogs.
References
- Harsing, L. G., Jr, & Matyus, P. (2013). Glycine Transporter-1 Inhibitors as Novel Therapeutic Drugs for Schizophrenia. Current Medicinal Chemistry, 20(10), 1277–1295.
- Hashimoto, K. (2011). Glycine Transport Inhibitors for the Treatment of Schizophrenia. The Open Medicinal Chemistry Journal, 5, 20–28.
- Hashimoto, K., & Ishiwata, M. (2006). Glycine transporter-1: a new potential therapeutic target for schizophrenia. Current Pharmaceutical Design, 12(21), 2693–2699.
- Jetir. (2021). Memory-Enhancing Activity Using Animal Models: A Comprehensive Review. JETIR, 8(7).
- Harvey, R. J., & Yee, B. K. (2013). Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? Current Opinion in Pharmacology, 13(1), 88–95.
- Hashimoto, K. (2011). Glycine transporter-1: a new potential therapeutic target for schizophrenia. Central Nervous System Agents in Medicinal Chemistry, 11(1), 16–22.
- Lindsley, C. W., & Wolkenberg, S. E. (2005). GlyT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine. Current Topics in Medicinal Chemistry, 5(9), 863–874.
- Supplisson, S. (2024). Dynamic role of GlyT1 as glycine sink or source: Pharmacological implications for the gain control of NMDA receptors. Neuroscience, 552, 107–117.
- Paoletti, P., & Neyton, J. (2007). Functional crosstalk of the glycine transporter GlyT1 and NMDA receptors. Neuropharmacology, 52(1), 1–11.
- Patsnap Synapse. (2024). What are GlyT1 modulators and how do they work?
- Yee, B. K., Lindsley, C. W., & Harvey, R. J. (2014). Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? Frontiers in Cellular Neuroscience, 8, 117.
- Ackermann, T. M., Höfner, G., & Wanner, K. T. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 16(19), 3094–3104.
- BioIVT. (n.d.). GLYT1 Transporter Assay. BioIVT.
- ResearchGate. (2022). Current Trends in the Animal Models for Screening of Nootropic Agents.
- Kalueff, A. V., et al. (2024). Zebrafish models for studying cognitive enhancers. Neuroscience and Biobehavioral Reviews, 164, 105797.
- Wanner, K. T., et al. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 16(19), 3094-3104.
- Int J Mol Sci. (2023).
- NCBI. (2009). Cognition Models and Drug Discovery.
- BenchChem. (2025). In Vivo Therapeutic Potential of (4-Methylpiperidin-1-yl)
- BenchChem. (2025). A Technical Guide to (4-Methylpiperidin-1-yl)
- ResearchGate. (2010). In vitro inhibitory activity at the GlyT1 and the GlyT2 transporters...
- Mezler, M., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular Pharmacology, 74(6), 1705–1715.
- Alberati, D., et al. (2010). Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia. Journal of Medicinal Chemistry, 53(12), 4603–4614.
Sources
- 1. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Glycine transporter-1: a new potential therapeutic target for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorio.uam.es [repositorio.uam.es]
- 5. researchgate.net [researchgate.net]
- 6. Glycine Transport Inhibitors for the Treatment of Schizophrenia [openmedicinalchemistryjournal.com]
- 7. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 8. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
(1-Methyl-piperidin-4-ylamino)-acetic Acid: A Scoping Guide to Potential Therapeutic Targets for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutics. (1-Methyl-piperidin-4-ylamino)-acetic acid represents an intriguing, yet underexplored, molecule within this chemical class. While direct pharmacological data for this specific compound is sparse in publicly available literature, a comprehensive analysis of its structural analogs provides a fertile ground for hypothesizing its potential therapeutic applications. This guide synthesizes the known biological activities of structurally related 4-aminopiperidine and N-methylpiperidine derivatives to illuminate high-probability therapeutic targets for future investigation. We will delve into the mechanistic basis for these potential targets, propose robust experimental workflows for their validation, and provide a strategic framework for advancing this molecule from a chemical entity to a potential therapeutic lead.
Introduction: The Piperidine Moiety as a Privileged Scaffold
The six-membered nitrogen-containing heterocycle, piperidine, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its favorable physicochemical properties, including its ability to exist in a stable chair conformation, its basic nitrogen atom which can be protonated at physiological pH, and its synthetic tractability. These features allow for the precise three-dimensional positioning of pharmacophoric elements, facilitating high-affinity interactions with a multitude of biological targets. The N-methylpiperidine substructure, in particular, is a common feature in drugs targeting the central nervous system (CNS), such as antidepressants and antihistamines.[2]
Inferred Therapeutic Landscapes and Potential Molecular Targets
Based on the pharmacological profiles of analogous 4-aminopiperidine derivatives, we can delineate several promising therapeutic areas and their corresponding molecular targets for this compound.
Oncology
The piperidine scaffold is present in numerous anticancer agents.[3] Structurally related compounds suggest two potential oncological targets for our lead molecule.
-
Histone-Lysine N-Methyltransferase SMYD3: The SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that is overexpressed in various cancers, including breast and colorectal cancer.[4] Inhibition of SMYD3 has been shown to attenuate cancer cell proliferation.[4] A 4-aminopiperidine derivative has been identified as a covalent inhibitor of SMYD3, binding to Cys186 in the substrate-binding pocket.[4] The structural similarity of this compound suggests it could be investigated as a potential non-covalent or covalent inhibitor of SMYD3.
-
p53-MDM2 Interaction: The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a critical checkpoint in cell cycle control and apoptosis. Inhibition of this interaction can stabilize p53, leading to tumor cell death. 4-Aminopiperidine derivatives have been explored in the design of p53-MDM2 interaction inhibitors.[3]
Virology
-
Hepatitis C Virus (HCV) Assembly: A high-throughput screening campaign identified 4-aminopiperidine derivatives as potent inhibitors of HCV assembly.[5] These compounds did not target the viral replication machinery but instead interfered with the formation and release of infectious virions.[5] This presents a novel mechanism of action for antiviral therapy and a plausible avenue of investigation for this compound.
Analgesia
The piperidine ring is a core component of many potent analgesics.
-
µ-Opioid Receptor (MOR): The µ-opioid receptor is the primary target for opioid analgesics like morphine and fentanyl. A series of novel 4-amino methyl piperidine derivatives have been synthesized and shown to possess analgesic properties, with their effects being reversible by the opioid antagonist naloxone, indicating µ-opioid receptor involvement.[6] Molecular docking studies of these compounds have further elucidated their binding modes within the receptor's transmembrane helices.[6]
Neurology and Cognition
-
Cognition Enhancement: Certain 4-aminopiperidine analogs have demonstrated potent cognition-enhancing activity in preclinical models of amnesia.[7] While the precise molecular target was not fully elucidated, these findings suggest a potential role in treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease.[3][7]
-
Somatostatin Receptors: Derivatives of 4-aminopiperidine have been patented for their affinity to certain subtypes of somatostatin receptors.[8] These receptors are implicated in a variety of physiological processes and represent potential targets for treating conditions such as acromegaly, neuroendocrine tumors, and even some psychiatric disorders.[8]
Target Validation and Drug Discovery Workflow
A systematic and rigorous experimental workflow is crucial to validate the hypothesized targets and to advance this compound through the drug discovery pipeline.
Initial Target Screening
A panel of in vitro assays should be conducted to provide an initial assessment of the compound's activity against the hypothesized targets.
| Therapeutic Area | Potential Target | Primary In Vitro Assay | Secondary In Vitro Assay |
| Oncology | Histone-Lysine N-Methyltransferase SMYD3 | Recombinant enzyme activity assay (e.g., AlphaLISA or radiometric assay) | Cellular thermal shift assay (CETSA) to confirm target engagement in cells |
| p53-MDM2 Interaction | Fluorescence polarization (FP) or ELISA-based binding assay | Co-immunoprecipitation (Co-IP) in cancer cell lines to assess disruption of the endogenous protein complex | |
| Virology | HCV Assembly | HCV replicon system assay | Infectious virus production and release assay |
| Analgesia | µ-Opioid Receptor | Radioligand binding assay using a labeled µ-opioid receptor agonist (e.g., [³H]-DAMGO) | GTPγS binding assay to determine functional activity (agonist vs. antagonist) |
| Neurology | Somatostatin Receptors | Radioligand binding assays with subtype-selective ligands | cAMP accumulation assay to assess functional activity |
Experimental Protocols
-
Reagents and Materials: Recombinant human SMYD3, biotinylated histone H3 peptide substrate, S-adenosyl-L-methionine (SAM), anti-methyl-histone antibody (conjugated to acceptor beads), streptavidin-coated donor beads, and assay buffer.
-
Procedure:
-
Add assay buffer, recombinant SMYD3, and varying concentrations of this compound to a 384-well plate.
-
Initiate the reaction by adding the biotinylated histone H3 peptide and SAM.
-
Incubate at room temperature for 1 hour.
-
Add the anti-methyl-histone antibody-acceptor beads and streptavidin-donor beads.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis: Calculate the IC₅₀ value by fitting the dose-response curve to a four-parameter logistic equation.
-
Reagents and Materials: Cell membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor, [³H]-DAMGO (a selective µ-opioid agonist), naloxone (for non-specific binding determination), and binding buffer.
-
Procedure:
-
In a 96-well plate, combine cell membranes, [³H]-DAMGO, and varying concentrations of this compound.
-
For non-specific binding, add a high concentration of naloxone.
-
Incubate at room temperature for 1-2 hours.
-
Harvest the membranes onto glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.
Lead Optimization and Preclinical Development
Should initial screening yield a promising hit, a lead optimization campaign would be initiated. This would involve the synthesis of analogs of this compound to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. The metabolism of 4-aminopiperidine drugs is often mediated by cytochrome P450 enzymes, particularly CYP3A4, which should be a key consideration during this phase.[9]
Visualizing the Path Forward
Proposed Target Validation Workflow
Caption: A workflow for the validation and development of this compound.
Potential Signaling Pathway: Opioid Receptor-Mediated Analgesia
Caption: Hypothesized mechanism of action at the µ-opioid receptor.
Conclusion
This compound stands as a molecule of significant, yet unrealized, therapeutic potential. By leveraging the wealth of data on its structural analogs, we have constructed a rational, evidence-based framework for initiating a drug discovery program centered on this compound. The proposed therapeutic targets in oncology, virology, analgesia, and neurology represent high-priority avenues for investigation. The experimental workflows detailed herein provide a clear and actionable path for academic and industry researchers to validate these hypotheses and to potentially uncover novel therapeutics for a range of human diseases. The journey from a chemical entity to a clinical candidate is arduous, but for molecules with a privileged scaffold like this compound, the path is illuminated by a rich history of successful drug development.
References
- Smolecule. (2023, August 15). Buy 4-Aminopiperidine | 13035-19-3.
- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters.
- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. (2011, June 18).
- Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry. (2022, December 5).
- Design, Synthesis and Pharmacological Evaluation of N-Methyl Piperidine Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry.
- 4-aminopiperidine and their use as a medicine.
- N-methylpiperidine Definition. Fiveable.
- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- N-methylpiperidine. IUPHAR/BPS Guide to PHARMACOLOGY.
- PubChem BioAssays. PubChem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters. (2003, July 21).
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Buy 4-Aminopiperidine | 13035-19-3 [smolecule.com]
- 4. Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ChEMBL - ChEMBL [ebi.ac.uk]
- 8. US7115634B2 - 4-aminopiperidine and their use as a medicine - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to (1-Methyl-piperidin-4-ylamino)-acetic acid Derivatives and Analogs: A Scaffold for Modern Drug Discovery
This technical guide offers a comprehensive exploration of (1-Methyl-piperidin-4-ylamino)-acetic acid derivatives and their analogs for researchers, scientists, and professionals in drug development. Recognizing the nascent state of direct research on the titular compound, this document synthesizes insights from structurally related, well-characterized molecules to forecast its potential and provide a robust framework for future investigation. We will delve into the synthetic versatility, structure-activity relationships (SAR), and diverse therapeutic applications of the broader piperidine class, grounding our discussion in established experimental protocols and mechanistic data.
The Piperidine Scaffold: A Cornerstone of Medicinal Chemistry
The piperidine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its prevalence stems from favorable physicochemical properties, including a three-dimensional structure that allows for precise spatial orientation of substituents, and its ability to engage with a multitude of biological targets.[2][3] The this compound core combines this established scaffold with an amino acid side chain, presenting key pharmacophoric features: a tertiary amine capable of forming ionic interactions, a hydrogen bond donor/acceptor in the amino group, and a carboxylic acid for further ionic and hydrogen bonding. The N-methyl group can influence the piperidine ring's conformation and basicity, which in turn can modulate target binding and pharmacokinetic properties.
While direct and extensive Structure-Activity Relationship (SAR) studies on a series of this compound derivatives are not widely available in public literature, this guide provides a comparative analysis of structurally similar piperidine and piperazine acetic acid derivatives.[4] This approach offers valuable insights into the potential pharmacophoric significance of the core scaffold and the impact of its structural modifications on various biological targets.[4]
Synthetic Strategies and Methodologies
The synthesis of this compound and its derivatives can be approached through several established synthetic routes. A common strategy involves the N-alkylation of a suitable piperidine precursor with a haloacetic acid derivative.
General Synthesis of (substituted-piperidin-1-yl)acetic acid
A representative protocol for the N-alkylation of a substituted piperidine is as follows:
Protocol 1: N-Alkylation of 4-Methylpiperidine [1]
-
Reaction Setup: To a solution of 4-methylpiperidine (1.0 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add a base like potassium carbonate (2-3 equivalents).
-
Alkylation: Add ethyl bromoacetate (1.1 equivalents) to the mixture. The reaction is then stirred at room temperature or heated to reflux until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting residue is partitioned between water and an organic solvent like ethyl acetate.
-
Hydrolysis: The ester intermediate is then subjected to basic hydrolysis using a base such as sodium hydroxide. The mixture is stirred at room temperature or heated until the hydrolysis is complete.[5]
-
Purification: The reaction mixture is acidified with an appropriate acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the product.[1] The resulting solid is collected by filtration, washed with water, and dried to yield the desired (4-methylpiperidin-1-yl)acetic acid.[1][5] Further purification can be achieved by recrystallization.[5]
Amide Coupling for Derivative Synthesis
The carboxylic acid moiety of the core structure serves as a versatile handle for creating a library of amide derivatives, significantly expanding the chemical space for biological screening.
Protocol 2: Amide Bond Formation [1]
-
Reaction Setup: Dissolve (4-methylpiperidin-1-yl)acetic acid (1.0 equivalent) in DMF.
-
Coupling: To this solution, add the desired amine (1.1 equivalents), a coupling agent such as HATU (1.2 equivalents), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents).[1]
-
Reaction: Stir the reaction mixture at room temperature for 12 hours, monitoring its progress by TLC.[1]
-
Work-up and Purification: Once complete, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude amide product, which can be further purified by chromatography.[1]
Caption: Inhibition of the PI3K/Akt signaling pathway by piperidine analogs.
Antimicrobial and Antiviral Applications
Various piperidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. [3][6]For example, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives exhibited significant antimicrobial and antifungal activity when compared to standard drugs like ampicillin and terbinafine. [6] Furthermore, piperidine-based compounds have been explored as CCR5 receptor antagonists. [3]The CCR5 receptor is a critical co-receptor for HIV entry into host cells, making its antagonists effective viral entry inhibitors. [3]This highlights the potential for developing novel antiviral agents based on the this compound scaffold.
Applications in Neuroscience
Piperidine derivatives are widely used in neuroscience research due to their ability to interact with various receptors and enzymes in the central nervous system. [1]For instance, N-[11C]Methylpiperidin-4-yl acetate, a positional isomer derivative, is used as a PET imaging agent to study acetylcholinesterase (AChE) activity in the brain, which is relevant for research into neurodegenerative diseases like Alzheimer's. [7]The core scaffold can also be a starting point for developing new analgesics, as certain phenylpiperidine derivatives are potent analgesics that act as agonists at opioid receptors. [3][8]
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel this compound derivatives, a battery of in vitro and in vivo assays is essential.
In Vitro Anticancer Evaluation: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. [5] Protocol 3: MTT Assay for Cytotoxicity [5]
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48 or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caption: Experimental workflow for the evaluation of novel anticancer compounds.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This is a common method for evaluating peripheral analgesic effects of test compounds in rodents. [8] Protocol 4: Acetic Acid-Induced Writhing Test [8]
-
Animal Preparation: Use male or female albino mice (20-25 g), acclimatized to laboratory conditions for at least one week.
-
Grouping and Administration: Divide the animals into control, standard (e.g., aspirin), and test groups. Administer the test compounds, vehicle (control), or standard analgesic orally or intraperitoneally.
-
Induction of Writhing: After a suitable absorption period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of hind limbs).
-
Observation and Data Analysis: Starting 5 minutes after the acetic acid injection, count the number of writhes for a defined period (e.g., 20 minutes). Calculate the percentage inhibition of writhing for the treated groups compared to the control group.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a versatile class of compounds with considerable, albeit largely unexplored, therapeutic potential. [3]Drawing insights from structurally related analogs, it is evident that this chemical framework is a promising starting point for drug discovery programs targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders. [3][7] The amenability of the core structure to chemical modification allows for the fine-tuning of pharmacological properties, making these compounds attractive candidates for the development of novel therapeutics. [3]Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs to establish clear and direct structure-activity relationships. This should be followed by in-depth mechanistic studies and in vivo efficacy testing in relevant disease models to validate the therapeutic potential of the most promising candidates. [5]The protocols and data presented in this guide offer a solid foundation for researchers to embark on the exploration of this promising scaffold.
References
- A Technical Guide to (4-Methylpiperidin-1-yl)acetic acid and Its Structurally Related Analogs. Benchchem.
- Comparative Guide to the Structure-Activity Relationship of (4-Methylpiperidin-1-yl)acetic Acid Derivatives and Analogs. Benchchem.
- A Comparative Analysis of (4-Methylpiperidin-1-yl)acetic Acid and Its Analogs in Anticancer Research. Benchchem.
- An In-depth Technical Guide to (4-Methylpiperidin-1-yl)acetic Acid Derivatives and Analogs. Benchchem.
- In Vivo Therapeutic Potential of (4-Methylpiperidin-1-yl)acetic Acid Analogs: A Comparative Guide. Benchchem.
- Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic Acid as a Versatile Building Block for Novel Compound Synthesis. Benchchem.
-
Goel K. K, Gajbhiye A, Anu and Goel N. M. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J 2008;1(1). Available from: [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
(1-Methyl-piperidin-4-ylamino)-acetic acid in neurodegenerative disease research
An In-depth Technical Guide on the Investigation of (1-Methyl-piperidin-4-ylamino)-acetic acid in Neurodegenerative Disease Research
Disclaimer: Scientific literature specifically detailing the biological activity of this compound in the context of neurodegenerative diseases is notably scarce. This guide, therefore, presents a scientifically-grounded, hypothetical framework for its investigation. The core premise is built upon the compound's structural similarity to known glycine transporter type 1 (GlyT1) inhibitors, a class of molecules with demonstrated therapeutic potential in neurological disorders. The protocols and pathways described herein are based on established methodologies for analogous compounds and serve as a comprehensive roadmap for future research.
Part 1: Introduction and Strategic Rationale
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal function and structure. A common underlying pathological feature is the dysregulation of glutamatergic neurotransmission, particularly involving the N-methyl-D-aspartate (NMDA) receptor.[1] Excessive activation of these receptors leads to excitotoxicity, calcium overload, and subsequent neuronal death, while their hypofunction can impair synaptic plasticity, learning, and memory.[2][3] This delicate balance makes the NMDA receptor a critical, albeit challenging, therapeutic target.
An elegant strategy to modulate NMDA receptor activity without direct antagonism is to regulate the availability of its mandatory co-agonist, glycine.[4] The concentration of glycine in the synaptic cleft is primarily controlled by the Glycine Transporter 1 (GlyT1).[5] Inhibiting GlyT1 elevates synaptic glycine levels, thereby enhancing NMDA receptor function under conditions of hypofunction and potentially offering a neuroprotective effect.[5][6]
This compound, with its N-methyl-amino-acetic acid substructure, bears a resemblance to sarcosine (N-methylglycine), a well-characterized GlyT1 inhibitor.[4][7] This structural analogy forms the basis of our hypothesis that this compound may act as a novel GlyT1 inhibitor. This guide provides the theoretical foundation and a practical, step-by-step experimental framework to investigate its potential as a therapeutic agent for neurodegenerative diseases.
Part 2: Hypothesized Mechanism of Action - The GlyT1/NMDA Axis
The central hypothesis is that this compound exerts neuroprotective effects by inhibiting GlyT1, leading to an enhancement of NMDA receptor-mediated signaling, which is crucial for neuronal survival and plasticity.
The Role of the NMDA Receptor in Health and Disease: NMDA receptors are ionotropic glutamate receptors essential for synaptic plasticity.[1] However, their dysfunction is a key contributor to the pathogenesis of several neurodegenerative diseases.[2] Overactivation of extrasynaptic NMDA receptors, in particular, is linked to excitotoxic cascades, mitochondrial dysfunction, and apoptosis.[8][9] Conversely, impaired NMDA signaling at the synapse contributes to the cognitive deficits seen in conditions like Alzheimer's disease.[3]
GlyT1 as a Master Regulator: GlyT1, located on glial cells and neurons, terminates glycine signaling by reuptake from the synaptic cleft.[5][6] By controlling the concentration of the co-agonist glycine, GlyT1 effectively dictates the activation state of NMDA receptors. Inhibiting GlyT1 increases the residence time of glycine in the synapse, leading to a potentiation of NMDA receptor currents. This mechanism has been shown to be neuroprotective in preclinical models of cerebral damage.[10]
Proposed Signaling Pathway for this compound:
The diagram below illustrates the proposed mechanism. The compound is hypothesized to bind to and inhibit GlyT1, preventing the reuptake of synaptic glycine. The resulting increase in extracellular glycine enhances the activation of synaptic NMDA receptors, which are coupled to pro-survival signaling pathways, including the activation of CaMKIV and CREB, promoting neuronal resilience and plasticity.[10]
Caption: Hypothesized mechanism of this compound.
Part 3: A Proposed Research and Development Roadmap
A phased approach is essential to systematically evaluate the therapeutic potential of this novel compound. The following sections detail the experimental protocols required for a comprehensive investigation.
Phase I: Synthesis and In Vitro Characterization
The initial phase focuses on chemical synthesis and primary functional screening to validate the core hypothesis.
Proposed Synthetic Pathway: The synthesis of this compound can be achieved via reductive amination followed by alkylation. This common and robust method allows for the efficient construction of the target molecule from commercially available starting materials.
Caption: A plausible two-step synthesis route for the target compound.
Protocol 1: Functional Glycine Transporter 1 (GlyT1) Inhibition Assay
This protocol determines the compound's ability to inhibit glycine uptake in a cellular system expressing human GlyT1.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound on GlyT1 activity.
-
Materials:
-
Madin-Darby Canine Kidney (MDCK-II) cells stably transfected with human GlyT1 (or other suitable cell line).[11]
-
Control MDCK-II cells (not expressing GlyT1).[11]
-
[³H]-Glycine (radiolabeled substrate).
-
Sarcosine (positive control inhibitor).[11]
-
Test Compound: this compound.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Scintillation fluid and vials.
-
-
Methodology:
-
Cell Culture: Plate GlyT1-expressing and control cells in 24-well plates and grow to confluence.
-
Preparation: On the day of the assay, aspirate the culture medium and wash cells twice with pre-warmed Assay Buffer.
-
Pre-incubation: Add 200 µL of Assay Buffer containing various concentrations of the test compound (e.g., 0.1 nM to 100 µM) or Sarcosine to the wells. Incubate for 10 minutes at 37°C.
-
Initiation of Uptake: Add 200 µL of Assay Buffer containing [³H]-Glycine (final concentration ~10 nM) to each well to initiate the uptake reaction. Incubate for a predetermined linear uptake time (e.g., 5-10 minutes) at 37°C.[12]
-
Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold Assay Buffer.
-
Cell Lysis: Lyse the cells by adding 500 µL of 1% Triton X-100 or 0.5 M NaOH to each well.
-
Quantification: Transfer the lysate to a scintillation vial, add 4 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific uptake (measured in control cells) from the total uptake. Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This assay assesses the compound's ability to protect neurons from cell death induced by excessive glutamate exposure.
-
Objective: To evaluate if the test compound can prevent neuronal cell death in a model of excitotoxicity.
-
Materials:
-
Methodology:
-
Cell Culture: Plate neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours prior to insult. Include wells for "No Treatment," "Glutamate Only," and "MK-801 + Glutamate."
-
Induction of Excitotoxicity: Add a toxic concentration of glutamate (e.g., 50-100 µM, to be optimized) to the appropriate wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.
-
LDH Assay: Collect a sample of the culture medium from each well and measure the activity of lactate dehydrogenase (LDH) released from damaged cells according to the manufacturer's protocol.[15]
-
-
Data Analysis: Normalize the data to the "No Treatment" control (100% viability). Calculate the percentage of neuroprotection afforded by the test compound relative to the "Glutamate Only" control.
-
Phase II: Elucidating the Mechanism of Neuroprotection
This phase aims to confirm that the observed neuroprotection is mediated by the inhibition of apoptosis.
Protocol 3: Western Blot Analysis for Apoptotic Markers
This protocol measures the levels of key proteins involved in the apoptotic cascade, such as cleaved caspases.
-
Objective: To determine if the test compound reduces the activation of executioner caspases in a model of neurotoxicity.
-
Materials:
-
Cell lysates from the neuroprotection assay (Protocol 2).
-
Protein quantification kit (e.g., BCA assay).
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies: anti-cleaved Caspase-3, anti-total Caspase-3, anti-β-actin (loading control).[16][17]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
-
Methodology:
-
Protein Extraction and Quantification: Lyse cells from the experimental conditions in Protocol 2 using RIPA buffer. Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved Caspase-3, 1:1000 dilution) overnight at 4°C.[18]
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the level of cleaved Caspase-3 to the β-actin loading control. A reduction in the cleaved Caspase-3 band in compound-treated groups compared to the glutamate-only group indicates an anti-apoptotic effect.[16]
-
Phase III: In Vivo Proof-of-Concept
This phase involves testing the compound in a relevant animal model of a neurodegenerative disease to assess its efficacy in a complex biological system.
Experimental Workflow for In Vivo Studies:
Sources
- 1. NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of NMDA Receptors in Alzheimer’s Disease [frontiersin.org]
- 4. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 7. Sarcosine May Induce EGF Production or Inhibit the Decline in EGF Concentrations in Patients with Chronic Schizophrenia (Results of the PULSAR Study) [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. NMDA Receptor: An Old but Refreshed Target for Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GlyT1 inhibition promotes neuroprotection in the middle cerebral artery occlusion model through the activation of GluN2A-containing NMDAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioivt.com [bioivt.com]
- 12. physoc.org [physoc.org]
- 13. researchgate.net [researchgate.net]
- 14. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide on the Solubility of (1-Methyl-piperidin-4-ylamino)-acetic acid and its Salts
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the aqueous solubility of (1-Methyl-piperidin-4-ylamino)-acetic acid and its corresponding salt forms. As a critical physicochemical property, solubility dictates the biopharmaceutical performance and developability of active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for a systematic solubility assessment. The guide covers the physicochemical characterization of the molecule, methodologies for determining thermodynamic and kinetic solubility, a rationale for salt form selection and characterization, and the implications for the Biopharmaceutics Classification System (BCS).
Introduction: The Central Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, with poor aqueous solubility being a primary cause of attrition. Solubility is a thermodynamic parameter that defines the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure. For orally administered drugs, dissolution in the gastrointestinal (GI) fluid is a prerequisite for absorption and, consequently, therapeutic efficacy. Insufficient solubility can lead to low and erratic bioavailability, undermining the potential of an otherwise potent molecule.
This compound is a molecule of interest in medicinal chemistry, featuring structural motifs common in many pharmacologically active compounds.[1] Its amphoteric nature, possessing both basic and acidic functional groups, suggests a complex, pH-dependent solubility profile. This guide will deconstruct the factors governing the solubility of this molecule and its salts, providing a robust, scientifically-grounded approach to its characterization.
Physicochemical Characterization of this compound
A thorough understanding of the molecule's physicochemical properties is the foundation for any solubility investigation. The structure of this compound is characterized by a tertiary amine within the N-methylpiperidine ring, a secondary amine linker, and a carboxylic acid moiety.
pKa Prediction and its Implications
The molecule's ionizable groups are the primary determinants of its aqueous solubility. The acid dissociation constant (pKa) of each group dictates its ionization state at a given pH. While experimental determination is the gold standard, computational tools can provide reliable estimates.[2][3]
-
Carboxylic Acid (pKa₁): Similar to the alpha-carboxyl group of amino acids like glycine (pKa ≈ 2.34), this group will be deprotonated and negatively charged at physiological pH.[4][5][6]
-
N-Methylpiperidine Nitrogen (pKa₂): The tertiary amine in the N-methylpiperidine ring is expected to be the most basic center, with a predicted pKa in the range of 10.0-10.4, similar to N-methylpiperidine itself.[7][8][9]
-
Secondary Amine Nitrogen (pKa₃): The secondary amine linker will also be basic, with a pKa likely in the range of 9.5-10.5.
Given these pKa values, this compound is an amphoteric and zwitterionic molecule.[10][11][12] At a physiological pH of ~7.4, the carboxylic acid will be deprotonated (COO⁻) and both nitrogen atoms will be protonated (NH₂⁺ and NH⁺), resulting in a net positive charge. The isoelectric point (pI), the pH at which the molecule has a net zero charge, will be the point of minimum solubility. The solubility is expected to increase at pH values below the pI (forming a cationic species) and above the pI (forming an anionic species), resulting in a characteristic U-shaped pH-solubility profile.[8][13]
Caption: Predicted ionization states of this compound at different pH ranges.
Thermodynamic Solubility Determination
Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for biopharmaceutical classification and formulation development. The shake-flask method is the gold standard for its determination.[14]
Rationale for the Shake-Flask Method
The principle of the shake-flask method is to establish an equilibrium between the dissolved and undissolved solid forms of the API in a specific solvent system. By ensuring an excess of the solid is present, the resulting concentration in the solution, after a sufficient equilibration period, represents the thermodynamic solubility.
Experimental Protocol: pH-Solubility Profile
Objective: To determine the thermodynamic solubility of this compound across a physiologically relevant pH range (1.2 to 6.8, and up to 8.0) at 37 °C.
Materials:
-
This compound (solid form)
-
Buffer solutions (pH 1.2, 4.5, 6.8, and 8.0)
-
Thermostated orbital shaker
-
Centrifuge
-
Validated analytical method (e.g., HPLC-UV)
-
Vials with screw caps
Procedure:
-
Preparation: Add an excess amount of the solid API to vials containing the different buffer solutions. A preliminary test can help estimate the required amount to ensure a saturated solution.
-
Equilibration: Place the vials in a thermostated orbital shaker set at 37 °C and agitate for a predetermined period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the samples at high speed to separate the undissolved solid.
-
Sampling and Analysis: Carefully withdraw an aliquot from the supernatant and analyze the concentration of the dissolved API using a validated analytical method.
-
Data Analysis: Plot the solubility (in mg/mL or µM) as a function of pH to generate the pH-solubility profile.
Caption: Workflow for thermodynamic solubility determination using the shake-flask method.
Kinetic Solubility Assessment
In early drug discovery, high-throughput screening of a large number of compounds necessitates a more rapid assessment of solubility. Kinetic solubility, while not representing a true equilibrium, provides a valuable measure of a compound's propensity to precipitate from a supersaturated solution, typically generated by diluting a DMSO stock solution into an aqueous buffer.[15][16][17]
Significance in Early Drug Discovery
Low kinetic solubility can be a red flag, indicating potential issues in biological assays where DMSO is used as a co-solvent. It can lead to compound precipitation, resulting in inaccurate biological data and misleading structure-activity relationships (SAR).
Experimental Protocol: High-Throughput Kinetic Solubility Assay
Objective: To rapidly assess the kinetic solubility of this compound.
Materials:
-
This compound (dissolved in DMSO, e.g., 10 mM stock)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates
-
Plate reader (nephelometry or UV-Vis)
-
Automated liquid handler (optional)
Procedure:
-
Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentrations.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).
-
Detection: Measure the turbidity (light scattering) using a nephelometer or the concentration of the dissolved compound by UV-Vis spectrophotometry after filtration.
-
Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is observed.
The Role of Salts in Solubility Enhancement
For ionizable compounds like this compound, salt formation is a powerful and widely used strategy to improve solubility and dissolution rates.[4][5][18][19][20]
Principles of Salt Formation
By reacting the parent API with an acid or a base, a salt with a different crystal lattice energy and solvation energy can be formed. The choice of the counter-ion is critical and can significantly impact the physicochemical properties of the resulting salt. For a basic API, common acidic counter-ions include hydrochloride, hydrobromide, mesylate, and fumarate.[4]
Salt Screening and Selection Workflow
A systematic salt screening process is essential to identify the optimal salt form with the most desirable properties.
Caption: A systematic workflow for pharmaceutical salt screening and selection.
| Property | Rationale for Assessment |
| Crystallinity | Crystalline forms are generally preferred for their stability and consistent properties. |
| Solubility | The primary goal of salt formation is often to enhance aqueous solubility. |
| Dissolution Rate | A faster dissolution rate can lead to improved absorption and bioavailability. |
| Hygroscopicity | Low hygroscopicity is desirable to avoid handling and stability issues. |
| Stability | The salt form should be chemically and physically stable under storage conditions. |
Biopharmaceutical Classification System (BCS) Implications
The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[21] This classification is used by regulatory agencies to streamline drug development and, in some cases, grant biowaivers for in vivo bioequivalence studies.
-
High Solubility: The highest therapeutic dose is soluble in ≤ 250 mL of aqueous media over a pH range of 1.2-6.8 at 37 °C.[21]
-
High Permeability: The extent of absorption in humans is ≥ 90% of an administered dose.
Based on the experimentally determined solubility of this compound, it can be classified into one of the four BCS classes, which will guide its formulation strategy.
| BCS Class | Solubility | Permeability | Formulation Strategy |
| Class I | High | High | Conventional immediate-release dosage forms. |
| Class II | Low | High | Solubility enhancement techniques (e.g., salt formation, particle size reduction). |
| Class III | High | Low | Permeability enhancement strategies. |
| Class IV | Low | Low | Complex formulation approaches may be required. |
Conclusion
The solubility of this compound and its salts is a multifaceted property governed by its zwitterionic nature and the resulting pH-dependent ionization. A systematic and scientifically rigorous approach, as outlined in this guide, is essential for its comprehensive characterization. By integrating physicochemical profiling, robust experimental methodologies for thermodynamic and kinetic solubility, and a rational approach to salt selection, researchers can effectively navigate the challenges associated with this critical parameter. This will ultimately de-risk the drug development process and pave the way for the successful formulation of a safe and efficacious drug product.
References
- Babu, N. J., & Nangia, A. (2011). Solubility Advantage of Amorphous Drugs and Co-amorphous Solids. Crystal Growth & Design, 11(7), 2662–2679.
- Carey, F. A., & Giuliano, R. M. (2011). Organic Chemistry (8th ed.). McGraw Hill.
- ICH Harmonised Tripartite Guideline. (2019).
- Paulekuhn, J., Dressman, J., & Saal, C. (2007). Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. Journal of Medicinal Chemistry, 50(26), 6665–6672.
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
- Manetti, D., Martini, E., Ghelardini, C., Dei, S., Galeotti, N., Guandalini, L., ... & Gualtieri, F. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306.
- Avdeef, A. (2012).
- European Medicines Agency. (2020).
-
Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]
- Ji, C., Zhang, J. Z. H., Li, C., Wang, H., & Pan, X. (2021). MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network.
- Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442–453.
- FDA. (2017).
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
- Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
-
PubChem. (n.d.). N-Methylpiperidine. Retrieved from [Link]
- Encyclopedia.pub. (2023). Zwitterionic Surfactants.
- Bergström, C. A. S., & Avdeef, A. (2019).
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616.
- WHO. (2006). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Annex 8.
- BCL-XpKa. (2022). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis.
- Bastin, R. J., Bowker, M. J., & Slater, M. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427–435.
- Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255–270.
- Streng, W. H. (1984). Thermodynamics of solution of some 4-aminopiperidine derivatives. Journal of Pharmaceutical Sciences, 73(12), 1679-1683.
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
- SciELO. (2016).
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
-
WHO. (n.d.). Annex 4. Retrieved from [Link]
- PubMed. (2018). Solubility-Modifying Power of Zwitterionic Salts.
- ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.
- Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regioisomeric substituted pyridines.
- Slideshare. (n.d.). Ph and solubility profile.
- Slideshare. (n.d.). BCS Guideline for solubility and Dissolution.
-
Wikipedia. (n.d.). Zwitterion. Retrieved from [Link]
Sources
- 1. bio.tools [bio.tools]
- 2. acdlabs.com [acdlabs.com]
- 3. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. Glycine has pKa values of 2.34 and 9.60. At what pH does glycine ... | Study Prep in Pearson+ [pearson.com]
- 6. Glycine | C2H5NO2 | CID 750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. N-Methylpiperidine CAS#: 626-67-5 [m.chemicalbook.com]
- 9. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. omnicalculator.com [omnicalculator.com]
- 11. N-Methylpiperidine | 626-67-5 [chemicalbook.com]
- 12. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]
- 13. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]
- 14. MolGpKa [xundrug.cn]
- 15. researchgate.net [researchgate.net]
- 16. Amino Acids Reference Chart [sigmaaldrich.com]
- 17. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. edu.rsc.org [edu.rsc.org]
- 21. Amino Acids [vanderbilt.edu]
(1-Methyl-piperidin-4-ylamino)-acetic acid safety and handling guidelines
An In-Depth Technical Guide to the Safe Handling of (1-Methyl-piperidin-4-ylamino)-acetic acid
For researchers, scientists, and drug development professionals, the integrity of experimental work is intrinsically linked to a foundational culture of safety. This guide provides a detailed examination of the safety and handling protocols for this compound, a compound of interest within contemporary research and development spheres. While comprehensive toxicological data for this specific molecule is not extensively published, this document synthesizes safety information from structurally related piperidine and acetic acid derivatives to establish a robust framework for its safe utilization. The principles and procedures outlined herein are designed to empower laboratory personnel with the knowledge to manage this chemical reagent responsibly, ensuring both personal safety and the preservation of the research environment.
Hazard Identification and Risk Profile
Understanding the potential hazards of this compound is the primary step in risk mitigation. Based on the chemical's structure, it may present hazards associated with both piperidines and carboxylic acids. These can include potential corrosivity, toxicity, and irritation.[1]
Potential Routes of Exposure and Associated Symptoms:
-
Inhalation: May cause respiratory irritation.[2][3][4] If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen, and if not breathing, provide artificial respiration. Seek immediate medical consultation.[5]
-
Skin Contact: Can cause skin irritation or severe burns.[2] In case of contact, immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water.[2][5]
-
Eye Contact: Poses a risk of serious eye irritation or damage.[2][3][4] If the chemical enters the eyes, rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do so. Immediate medical attention is required.[2][5]
-
Ingestion: Harmful if swallowed.[4][6] Do not induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5]
Due to the lack of specific data, this compound should be handled with the recognition of having "unknown hazards and toxicity."[7]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
To minimize exposure risk, a combination of engineering controls and appropriate personal protective equipment is mandatory.
Engineering Controls: The primary engineering control is to handle the compound within a certified chemical fume hood to control dust and vapors.[8] The laboratory should be equipped with adequate ventilation, and eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[2][9]
Personal Protective Equipment (PPE): A stringent PPE protocol is essential for personal safety.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][8][9]
-
Hand Protection: Use impervious, chemical-resistant gloves such as nitrile.[8]
-
Body Protection: A laboratory coat or other protective clothing is required to prevent skin contact.[8]
-
Respiratory Protection: If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][8]
Safe Handling and Storage Protocol
Caption: Workflow for the safe handling and storage of this compound.
Detailed Protocols for Handling and Storage
A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.
Handling Procedures:
-
Preparation: Before use, thoroughly review this safety guide and any available Safety Data Sheet (SDS).[8] Ensure a chemical spill kit is readily available.
-
Weighing and Transfer: All operations involving the transfer or weighing of the solid compound should be conducted within a chemical fume hood to contain any dust or vapors.[8]
-
General Precautions: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust, mist, or vapors.[2][5] When using, do not eat, drink, or smoke.[10] Wash hands thoroughly after handling.[7][10] Keep the compound away from heat, sparks, and open flames, as related piperidine compounds can be flammable.[1][2]
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][10]
-
The storage area should be designated for corrosive and flammable materials if applicable.[2]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2][11]
Emergency and Spill Management
In the event of an accidental release or exposure, the following procedures should be enacted swiftly and safely.
Accidental Release Measures:
-
Evacuate: Clear the area of all non-essential personnel.[5]
-
Ventilate: Ensure the area is well-ventilated.[8]
-
Containment: For minor spills, prevent further leakage if it is safe to do so.[5] Use an inert absorbent material like sand, silica gel, or vermiculite to soak up the chemical.[2][10] Avoid generating dust.[5]
-
Cleanup: Collect the absorbed material and place it into a suitable, closed, and labeled container for disposal.[2][5]
-
Decontamination: Thoroughly clean the spill area.[8]
-
Ignition Sources: Remove all sources of ignition from the spill area.[2][5]
Emergency Response to a Spill
Caption: Decision workflow for responding to an accidental spill.
Fire-Fighting Measures:
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][11]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][5]
Physicochemical and Toxicological Data Summary
While specific data for this compound is limited, the properties of related compounds can inform a preliminary risk assessment.
| Property | Value / Information | Source |
| Molecular Formula | C8H16N2O2 | [5] |
| Molecular Weight | 172.22 g/mol | [5] |
| Appearance | Solid (presumed) | Inferred |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [2][11] |
| Hazardous Decomp. | Carbon oxides (CO, CO2), Nitrogen oxides (NOx) | [2][11] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (based on related compounds). | [6] |
| Skin Corrosion | Causes skin irritation or severe burns (based on related compounds). | [2][6] |
| Eye Damage | Causes serious eye irritation or damage (based on related compounds). | [2][6] |
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Place waste in a dedicated, clearly labeled, and sealed container.[8]
-
Do not let the chemical enter drains or the environment.[5]
-
Disposal must be conducted in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) office for guidance on proper disposal procedures.[1]
References
- 11 - SAFETY DATA SHEET. (2010-10-23).
- Safety Data Sheet - CymitQuimica. (2024-12-19).
- 4 - SAFETY DATA SHEET. (n.d.).
- MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf - Safety Data Sheet. (n.d.).
- 4 - SAFETY DATA SHEET. (2015-02-02).
- BLD Pharmatech Safety Data Sheet. (n.d.).
- 4 - SAFETY DATA SHEET. (2016-10-18).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-05-20).
- Safety Data Sheet - Combi-Blocks. (2025-12-09).
-
1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem. (n.d.). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. peptide.com [peptide.com]
Methodological & Application
Synthesis of (1-Methyl-piperidin-4-ylamino)-acetic Acid: A Detailed Protocol for a Key Synthetic Intermediate
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of (1-Methyl-piperidin-4-ylamino)-acetic acid, also known as N-(1-methylpiperidin-4-yl)glycine. Piperidine derivatives are foundational scaffolds in modern medicinal chemistry, recognized for their prevalence in a wide array of FDA-approved pharmaceuticals and bioactive compounds.[1] The title compound is a valuable bifunctional building block, incorporating both a secondary amine and a carboxylic acid moiety, making it an ideal intermediate for the construction of more complex molecules in drug discovery programs. The described protocol is based on the direct N-alkylation of 4-amino-1-methylpiperidine with bromoacetic acid, a robust and efficient method that is well-suited for standard laboratory settings. This document details the reaction mechanism, provides a complete list of materials and equipment, outlines a validated experimental procedure, and includes methods for purification and characterization.
Introduction and Scientific Background
The piperidine ring is a privileged structure in drug discovery, imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability to parent molecules.[2] Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological activity. The target molecule, this compound, is an N-substituted glycine derivative.[3][4] Such derivatives are of significant interest as they serve as peptide mimics (peptoids) and versatile intermediates for creating compound libraries.[5][6]
The synthesis of N-alkyl amino acids is a critical transformation in organic chemistry. Traditional methods often involve reductive amination or nucleophilic substitution with alkyl halides.[7] The protocol herein utilizes the latter approach, a direct and reliable N-alkylation reaction, which is a common and effective strategy for forming C-N bonds.[8][9] This method was selected for its operational simplicity, use of readily available starting materials, and amenability to scale-up. The causality behind this choice lies in its efficiency; the nucleophilic secondary amine of 4-amino-1-methylpiperidine readily attacks the electrophilic carbon of bromoacetic acid, facilitated by a mild base to neutralize the hydrobromic acid byproduct.
Reaction Scheme and Mechanism
The synthesis proceeds via a classical SN2 (bimolecular nucleophilic substitution) reaction. The secondary amine of 4-amino-1-methylpiperidine acts as the nucleophile, attacking the α-carbon of bromoacetic acid and displacing the bromide leaving group. A non-nucleophilic base, potassium carbonate, is used to scavenge the HBr generated during the reaction, preventing the protonation and deactivation of the starting amine.
Caption: Overall reaction scheme for the synthesis.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Notes |
| 4-Amino-1-methylpiperidine | 13531-52-7 | C₆H₁₄N₂ | 114.19 | Purity >97% |
| Bromoacetic Acid | 79-08-3 | C₂H₃BrO₂ | 138.95 | Purity >98%, Corrosive |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Anhydrous, fine powder |
| Acetonitrile (ACN) | 75-05-8 | C₂H₃N | 41.05 | Anhydrous, HPLC grade |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | 1M aqueous solution |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS grade |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | For drying |
| Deionized Water | 7732-18-5 | H₂O | 18.02 |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
pH meter or pH indicator strips
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Analytical balance
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step's successful completion is a prerequisite for the next, ensuring a logical and reproducible workflow.
Caption: Step-by-step experimental workflow diagram.
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-1-methylpiperidine (5.71 g, 50.0 mmol, 1.0 eq).
-
Add anhydrous acetonitrile (100 mL) to the flask to dissolve the amine.
-
Add anhydrous potassium carbonate (17.28 g, 125.0 mmol, 2.5 eq). The use of a 2.5-fold excess of base ensures the complete neutralization of the HBr byproduct and drives the reaction to completion.
-
Stir the resulting suspension at room temperature for 10 minutes.
Step 2: Reaction Execution
-
In a separate beaker, carefully dissolve bromoacetic acid (7.64 g, 55.0 mmol, 1.1 eq) in anhydrous acetonitrile (25 mL). Caution: Bromoacetic acid is corrosive and toxic; handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Slowly add the bromoacetic acid solution to the stirred suspension of the amine and potassium carbonate at room temperature over 15 minutes. A slight exotherm may be observed.
-
Attach a reflux condenser to the flask and heat the reaction mixture to 50°C using a heating mantle.
-
Maintain stirring at 50°C for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 3: Work-up and Isolation
-
After 16 hours, cool the reaction mixture to room temperature.
-
Filter the mixture through a Büchner funnel to remove the inorganic salts (potassium carbonate and potassium bromide).
-
Wash the collected solids with acetonitrile (2 x 20 mL) to recover any adsorbed product.
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude solid or viscous oil.
Step 4: Purification
-
Dissolve the crude product in deionized water (50 mL). The product is zwitterionic and should be soluble in water.
-
Transfer the aqueous solution to a separatory funnel and wash with ethyl acetate (2 x 30 mL) to remove any non-polar, unreacted starting materials or impurities. Discard the organic layers.
-
Carefully adjust the pH of the aqueous layer to approximately 7-8 using a 1M HCl solution. The target compound is an amino acid, and its solubility in water is lowest at its isoelectric point. Monitor the pH closely.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL). The product should now preferentially move into the organic phase.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified this compound.
Step 5: Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺ = 173.12).
-
FT-IR Spectroscopy: To identify key functional groups (e.g., C=O stretch of the carboxylic acid, N-H stretch).
Safety Precautions
-
Bromoacetic Acid: Highly corrosive and toxic. Avoid inhalation and contact with skin and eyes. Always handle in a chemical fume hood.
-
Acetonitrile: Flammable and toxic. Avoid inhalation and contact with skin.
-
4-Amino-1-methylpiperidine: Irritant. Avoid contact with skin and eyes.
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this protocol.
References
-
Culf, A., & Ouellette, R. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules. Available at: [Link]
-
Dure-Ahmad, I., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. Available at: [Link]
- Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society.
-
Dure-Ahmad, I., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PMC. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic acid in Organic Synthesis. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)
- BenchChem. (2025). An In-depth Technical Guide to (4-Methylpiperidin-1-yl)
- BenchChem. (2025). In Vivo Therapeutic Potential of (4-Methylpiperidin-1-yl)
-
Valverde, I. E., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances. Available at: [Link]
-
Kent, S. B., & Merrifield, R. B. (1978). N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis. International Journal of Peptide and Protein Research. Available at: [Link]
-
Kukushkin, M. E., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (n.d.). 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists. Google Patents.
- BenchChem. (2025). An In-depth Technical Guide to (4-Methylpiperidin-1-yl)
-
Valente, S., et al. (2014). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX. Available at: [Link]
-
Ali, M. A., et al. (2023). Novel amino‐Li resin for water‐based solid‐phase peptide synthesis. Journal of Peptide Science. Available at: [Link]
-
Allen, J. G., et al. (1996). Synthesis of 1-aminoalkylphosphinic acids. Part 2. An alkylation approach. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium? ResearchGate. Available at: [Link]
-
Valverde, I. E., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. PMC. Available at: [Link]
-
Kent, S. B., & Merrifield, R. B. (1978). N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1-aminoalkylphosphinic acids. Part 2. An alkylation approach - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy of (1-Methyl-piperidin-4-ylamino)-acetic acid
Abstract
This comprehensive guide provides a detailed framework for the structural elucidation of (1-Methyl-piperidin-4-ylamino)-acetic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. The unique zwitterionic nature of this molecule, combining a tertiary amine within a piperidine ring and an amino acid moiety, presents specific challenges in sample preparation and spectral interpretation. This document outlines optimized protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments. The causality behind experimental choices, from solvent selection to parameter optimization, is explained to ensure robust and reproducible results. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel small molecules.
Introduction
This compound is a bifunctional molecule incorporating a substituted piperidine ring and an amino acid functional group. The piperidine motif is a prevalent scaffold in numerous pharmaceuticals.[1] The presence of both a basic tertiary amine (the N-methylpiperidine) and an amino acid group suggests the likelihood of forming a zwitterion in neutral solutions, which can significantly influence its solubility and NMR spectral characteristics.
Accurate structural confirmation and purity assessment are critical in the development of new chemical entities. NMR spectroscopy is an unparalleled technique for providing detailed atomic-level structural information.[2] However, the quality of NMR data is profoundly dependent on proper sample preparation and the selection of appropriate NMR experiments. This application note provides a scientifically grounded, step-by-step approach to acquiring and interpreting high-quality NMR spectra for this compound, addressing the specific challenges posed by its structure.
Molecular Structure and NMR Considerations
A thorough understanding of the molecule's structure is fundamental to predicting and interpreting its NMR spectra.
Caption: Chemical structure of this compound.
Key Structural Features and their NMR Implications:
-
N-Methyl Group: A sharp singlet is expected in the ¹H NMR spectrum, with a characteristic chemical shift in the ¹³C NMR spectrum.[3]
-
Piperidine Ring: The protons on the piperidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The chair conformation of the piperidine ring can lead to magnetically non-equivalent axial and equatorial protons.[4]
-
Amino Acid Moiety: The chemical shifts of the α-protons (adjacent to the carboxyl group) are sensitive to the pH and ionization state of the molecule.[5] The exchangeable protons (NH and COOH) may or may not be observable depending on the solvent and sample conditions.
-
Zwitterionic Form: In protic solvents like D₂O or methanol-d₄, the molecule is likely to exist as a zwitterion. This can lead to signal broadening and shifts in proton and carbon resonances compared to a non-polar solvent.
Experimental Protocols
Sample Preparation: The Foundation of Quality Data
The quality of the final NMR spectrum is directly contingent on meticulous sample preparation.[6] Given the potential zwitterionic nature and hygroscopicity of this compound, careful solvent selection and handling are paramount.
Protocol 1: Standard Sample Preparation
-
Analyte Quantity: Weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.[7]
-
Solvent Selection:
-
Initial Choice: Deuterated methanol (Methanol-d₄) is a good starting point due to its ability to dissolve polar and zwitterionic compounds.
-
Alternative: Deuterium oxide (D₂O) is also an excellent choice for zwitterionic species, though it will result in the exchange and subsequent disappearance of the NH and COOH proton signals.
-
Aprotic Solvent: For comparison, dissolving the sample in an aprotic solvent like Deuterated Chloroform (CDCl₃) may be attempted, but solubility is likely to be poor. The use of a small amount of trifluoroacetic acid (TFA) can aid dissolution in CDCl₃ by protonating the molecule.
-
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
Caption: Workflow for NMR sample preparation.
1D NMR Spectroscopy: The Initial Overview
One-dimensional NMR provides the fundamental spectral information.
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum will give the initial overview of the proton environments.
Protocol 2: ¹H NMR Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Reference the spectrum to the residual solvent peak (e.g., Methanol-d₄ at 3.31 ppm).
3.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Protocol 3: ¹³C NMR Acquisition
-
Instrument Setup: Use the same locked and shimmed sample.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance and sensitivity of the ¹³C nucleus.[7]
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply a Fourier transform, phase, and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., Methanol-d₄ at 49.0 ppm).
2D NMR Spectroscopy: Unraveling Complexities
Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals, especially for the complex piperidine ring system.[9]
3.3.1. COSY (Correlation Spectroscopy)
COSY spectra reveal proton-proton couplings, typically over two to three bonds.[10] This is invaluable for tracing the connectivity of the protons within the piperidine ring and the side chain.
Protocol 4: COSY Acquisition
-
Pulse Program: A standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Parameters: Utilize standard instrument parameters for COSY. Typically, 2-4 scans per increment are sufficient.
-
Interpretation: Cross-peaks in the COSY spectrum indicate that the two protons at the corresponding chemical shifts on the F1 and F2 axes are coupled.
3.3.2. HSQC (Heteronuclear Single Quantum Coherence)
HSQC spectra show correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling).[11] This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.[12]
Protocol 5: HSQC Acquisition
-
Pulse Program: A standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).
-
Parameters: Use standard instrument parameters. Typically, 4-8 scans per increment are needed.
-
Interpretation: Each cross-peak in the HSQC spectrum correlates a proton signal on the F2 axis with a carbon signal on the F1 axis, indicating a direct bond.
Caption: A typical workflow for NMR-based structural elucidation.
Data Interpretation and Expected Results
The following tables summarize the expected chemical shift ranges for the protons and carbons of this compound based on known data for similar structures.[13][14][15]
Expected ¹H NMR Chemical Shifts
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| N-CH₃ | 2.2 - 2.8 | Singlet | |
| Piperidine H2/H6 (axial & equatorial) | 2.0 - 3.5 | Multiplets | Complex overlapping signals |
| Piperidine H3/H5 (axial & equatorial) | 1.5 - 2.2 | Multiplets | Complex overlapping signals |
| Piperidine H4 | 2.5 - 3.5 | Multiplet | |
| N-H | Variable (4.0 - 8.0) | Broad Singlet | May exchange with solvent |
| α-CH₂ | 3.0 - 4.0 | Singlet | |
| COOH | Variable (10.0 - 13.0) | Broad Singlet | May exchange with solvent |
Expected ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |
| N-CH₃ | 42 - 48 | |
| Piperidine C2/C6 | 50 - 60 | |
| Piperidine C3/C5 | 25 - 35 | |
| Piperidine C4 | 50 - 60 | |
| α-CH₂ | 40 - 50 | |
| COOH | 170 - 180 |
Note: Chemical shifts are highly dependent on the solvent, concentration, and pH.
Conclusion
This application note provides a robust set of protocols and a logical framework for the comprehensive NMR analysis of this compound. By following these guidelines for sample preparation, data acquisition, and interpretation of 1D and 2D NMR spectra, researchers can confidently elucidate the structure of this and similar molecules. The emphasis on understanding the causality behind experimental choices empowers scientists to adapt these methods to their specific research needs, ensuring high-quality, reliable data for drug discovery and development programs.
References
-
ACD/Labs. (n.d.). ¹H and ¹²C NMR spectra of some amino acids. Retrieved from [Link]
-
Grzonka, Z., & Liberek, B. (2016). Introducing Students to NMR Methods Using Low-Field ¹H NMR Spectroscopy to Determine the Structure and the Identity of Natural Amino Acids. Journal of Chemical Education, 93(12), 2095-2100. [Link]
-
University of Wisconsin-Madison. (n.d.). The very basics of NMR of proteins. Retrieved from [Link]
-
Wagner, M. A., et al. (2021). Comprehensive utilization of NMR spectra–evaluation of NMR-based quantification of amino acids for research and patient care. Clinical Chemistry and Laboratory Medicine (CCLM), 59(10), 1735-1745. [Link]
-
Mishra, N. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. [Link]
- Rubiralta, M., Giralt, E., & Diez, A. (1991).
-
Zhang, W., & Hong, M. (2013). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Methods in molecular biology (Clifton, N.J.), 974, 133–152. [Link]
-
Singh, N., & Kumar, P. (2016). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, 7(5). [Link]
-
Wikipedia contributors. (2024, January 10). Piperidine. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
- Yan, N., et al. (2013).
-
Wikipedia contributors. (2023, December 18). Two-dimensional nuclear magnetic resonance spectroscopy. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine. In PubChem Compound Database. Retrieved January 21, 2026, from [Link]
- Iwamura, J., & Suda, H. (1985). ¹³C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
-
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]
-
SpectraBase. (n.d.). N-Methylpiperidine. Retrieved from [Link]
-
Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
University of Cambridge. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
-
University of Alberta. (n.d.). NMR Sample Preparation 1. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Wurm, D. O., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein journal of organic chemistry, 12, 2516–2523. [Link]
-
ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Retrieved from [Link]
-
Jevtic, I. (2019, October 15). 2D- NMR what is the different between COSY and HSQC?? [Online forum post]. ResearchGate. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. In PubChem Compound Database. Retrieved January 21, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidin-1-yl-acetic acid. In PubChem Compound Database. Retrieved January 21, 2026, from [Link]
-
SpectraBase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. Retrieved from [Link]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. omicsonline.org [omicsonline.org]
- 3. N-Methylpiperidine(626-67-5) 13C NMR spectrum [chemicalbook.com]
- 4. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. sites.bu.edu [sites.bu.edu]
- 9. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. emerypharma.com [emerypharma.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. columbia.edu [columbia.edu]
- 14. researchgate.net [researchgate.net]
- 15. 4-Methylpiperidine(626-58-4) 13C NMR [m.chemicalbook.com]
Application Notes & Protocols for the In Vitro Evaluation of (1-Methyl-piperidin-4-ylamino)-acetic acid
A Guide for Researchers in Drug Discovery and Development
Introduction: Rationale for Investigation
(1-Methyl-piperidin-4-ylamino)-acetic acid belongs to a class of compounds centered on a piperidine scaffold, a privileged structure in medicinal chemistry due to its favorable physicochemical properties and its capacity to interact with a multitude of biological targets.[1] While direct biological data for this specific molecule is scarce, its structural analogs have shown a wide spectrum of activities, including anticancer, analgesic, anti-inflammatory, and antiviral effects.[1][2][3]
Notably, piperidine derivatives have been shown to modulate key signaling pathways often dysregulated in cancer, such as the PI3K/Akt and NF-κB pathways.[2] Furthermore, the positional isomer, (1-methylpiperidin-4-yl)acetic acid, is a known building block for pharmacologically active molecules, and its radiolabeled counterpart is utilized in neuroimaging to study the enzyme acetylcholinesterase (AChE), suggesting a potential for neurological activity.[4][5]
This guide, therefore, provides a systematic approach to de-orphanize this compound by proposing a tiered in vitro screening strategy. The goal is to first establish its foundational cytotoxic and anti-proliferative profile, and then to explore potential mechanisms of action based on the established activities of its chemical relatives.
Foundational & Exploratory Workflow
A logical workflow is essential for the efficient evaluation of a novel compound. This process begins with basic characterization and proceeds to more complex, mechanism-of-action studies.
Caption: A generalized workflow for the synthesis and biological evaluation of piperidine/piperazine acetic acid derivatives.[4]
Tier 1: Foundational In Vitro Assays
The initial goal is to determine if this compound exhibits any biological activity on whole cells and to establish a therapeutic window. These assays are crucial for guiding subsequent, more focused mechanistic studies.[6][7]
Cell Viability Assay (MTT Protocol)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2]
Protocol:
-
Cell Seeding: Seed cancer or other relevant cell lines in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.[2] The choice of cell line is critical; consider a panel that represents different tissue types (e.g., MCF-7 for breast cancer, A549 for lung cancer, SH-SY5Y for neuroblastoma).[8]
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Treat the cells and incubate for 48 or 72 hours.[2] Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Cytotoxicity Assay (LDH Release Protocol)
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity.[7]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture, according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Use a positive control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each compound concentration.
| Assay Parameter | Recommendation | Rationale |
| Cell Lines | Panel of 3-5 lines (e.g., cancer, normal) | To assess broad applicability and potential toxicity to non-cancerous cells. |
| Compound Conc. | 7-point, 1:10 serial dilution (100 µM to 0.1 nM) | To capture a full dose-response curve and accurately determine the IC50.[8] |
| Incubation Time | 24, 48, and 72 hours | To assess time-dependent effects on cell viability.[8] |
| Controls | Vehicle (e.g., DMSO), Untreated, Positive (e.g., Doxorubicin) | To ensure assay validity and provide a benchmark for compound potency.[9] |
Tier 2: Mechanistic Exploration
If the foundational assays indicate significant activity (e.g., an IC50 < 10 µM), the next step is to investigate the potential mechanism of action.
Probing for Anticancer Mechanisms
Given that numerous piperidine and piperazine derivatives exhibit anticancer properties, this is a primary avenue for investigation.[2][10][11]
4.1.1. Apoptosis Induction Assay (Caspase-Glo 3/7)
Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[2] This assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
Protocol:
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the compound at concentrations around its IC50 value for 24 hours.
-
Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure luminescence using a plate reader. An increase in luminescence indicates caspase activation.
4.1.2. Western Blot for Apoptosis Markers
Western blotting can provide more detailed insights into the apoptotic pathway.
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.[2]
-
Antibody Incubation: Probe the membrane with primary antibodies against key apoptosis markers (e.g., Cleaved PARP, Cleaved Caspase-3, Bcl-2 family proteins) overnight at 4°C.[2]
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. A change in the levels of these proteins can confirm the induction of apoptosis.
Caption: Simplified diagram of the intrinsic apoptosis pathway potentially modulated by piperidine derivatives.[4]
Probing for Neurological Activity
The structural similarity to substrates of acetylcholinesterase (AChE) warrants an investigation into the compound's effect on this enzyme.[5]
4.2.1. Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay measures the activity of AChE.
Protocol:
-
Reaction Setup: In a 96-well plate, add AChE enzyme solution, the test compound at various concentrations, and a buffer solution.
-
Substrate Addition: Add acetylthiocholine (ATChI) as the substrate. AChE hydrolyzes ATChI to thiocholine.
-
Colorimetric Reaction: Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow-colored compound.
-
Data Acquisition: Measure the absorbance at 412 nm over time.
-
Analysis: Calculate the rate of the reaction. A decrease in the rate in the presence of the compound indicates AChE inhibition.
Data Interpretation and Future Directions
The results from these in vitro assays will provide a foundational understanding of the biological activity of this compound.
-
Potent Cytotoxicity (IC50 < 1 µM): If the compound shows high potency against cancer cell lines but not normal cells, further investigation into specific anticancer mechanisms is warranted. This could include cell cycle analysis by flow cytometry, kinase inhibition profiling, or investigating effects on tumor cell migration.[10]
-
Moderate or Selective Activity: If the compound shows moderate activity or is selective for a particular cell type (e.g., neuronal cells), this could point towards a more specific target.
-
AChE Inhibition: If the compound inhibits AChE, it could be a candidate for development in the context of neurodegenerative diseases like Alzheimer's.[5]
-
No Significant Activity: If no activity is observed, structural modifications to the molecule may be necessary to enhance its biological effects.
These initial studies will be critical in guiding decisions for further preclinical development, including more advanced in vitro studies, in vivo efficacy testing, and pharmacokinetic profiling.[12][13]
References
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
-
Charles River Laboratories. In Vitro Assay Development Services. Charles River. [Link]
-
Methods in Enzymology. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. PubMed. [Link]
-
Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. Marin Bio. [Link]
-
Pharmaron. In Vitro Assay Development – Robust CGT Analysis. Pharmaron. [Link]
-
Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega. [Link]
-
PubMed. (2018). In Vitro Assays for Screening Small Molecules. PubMed. [Link]
-
SPT Labtech. The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]
-
National Center for Biotechnology Information. (2006). N-[11C]Methylpiperidin-4-yl acetate. NCBI. [Link]
-
National Institutes of Health. (2013). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. NIH. [Link]
-
National Center for Biotechnology Information. [Table, N-[11C]Methylpiperidin-4-yl acetate]. NCBI. [Link]
-
PubMed. (2012). Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-[11C]Methylpiperidin-4-yl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. biocompare.com [biocompare.com]
- 10. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Strategic Approach to Characterizing (1-Methyl-piperidin-4-ylamino)-acetic acid Activity Using Cell-Based Assays
Introduction: Deconvoluting the Cellular Activity of Novel Chemical Entities
The journey of a novel small molecule from initial synthesis to a potential therapeutic candidate is contingent on the comprehensive characterization of its biological activity. For a compound such as (1-Methyl-piperidin-4-ylamino)-acetic acid, whose cellular targets and mechanism of action are not yet defined, a systematic and hypothesis-driven approach is paramount. The molecular structure, featuring a piperidine ring, is a common motif in ligands that target G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and a major class of drug targets.[1][2][3]
This guide provides a detailed framework for researchers, scientists, and drug development professionals to investigate the potential activity of this compound, using the C-X-C chemokine receptor type 4 (CXCR4) as a representative GPCR target. CXCR4, a Gi-coupled receptor, plays a crucial role in cell migration, hematopoiesis, and inflammation, making it a highly relevant target in various disease contexts.[4][5][6] The binding of its endogenous ligand, CXCL12 (also known as SDF-1), initiates a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, mobilization of intracellular calcium, and activation of the MAPK/ERK pathway, ultimately leading to chemotaxis and cell survival.[5][7][8]
This document outlines a tiered strategy, beginning with high-throughput primary screening assays to detect initial activity, followed by more complex secondary and tertiary assays to confirm the target engagement, and elucidate the functional consequences. Each protocol is designed to be a self-validating system, incorporating essential controls and data analysis pipelines to ensure scientific rigor and trustworthiness.
Part 1: Primary Screening - Identifying a Bioactive Profile
The initial goal is to efficiently screen the compound for any interaction with the hypothesized target class. We will utilize robust, high-throughput cell-based assays that measure downstream consequences of GPCR activation.
cAMP Accumulation Assay for Gi-Coupled Receptor Activation
Scientific Rationale: CXCR4 is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][7] Measuring changes in cAMP is a fundamental method for studying Gi-coupled GPCR activation.[9] To detect this inhibitory effect, intracellular cAMP levels are first stimulated using forskolin, an activator of adenylyl cyclase. A compound that activates the Gi pathway will then cause a measurable decrease in this forskolin-induced cAMP level.[2][10]
Experimental Workflow:
Caption: Workflow for the cAMP accumulation assay.
Detailed Protocol:
-
Cell Line: HEK293 cells stably expressing human CXCR4.
-
Reagents:
-
Procedure:
-
Cell Plating: Seed cells in 384-well assay plates at an optimized density and incubate overnight.
-
Compound Addition: Add the test compound at various concentrations.
-
Stimulation: Add a pre-determined concentration of forskolin (typically EC80) to all wells except the negative control.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol.[11]
-
Data Analysis: Calculate the percent inhibition of the forskolin response and determine the IC50 value for the test compound.
-
Calcium Mobilization Assay
Scientific Rationale: Activation of CXCR4 can also lead to the activation of phospholipase C (PLC) via the Gβγ subunits of the Gi protein, which in turn triggers the release of calcium from intracellular stores.[4][6][7] This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes, making it a widely used high-throughput screening assay for GPCRs.[12][13][14]
Experimental Workflow:
Caption: Workflow for the calcium mobilization assay.
Detailed Protocol:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human CXCR4.
-
Reagents:
-
Procedure:
-
Cell Plating: Plate cells in 384-well, black-walled, clear-bottom plates and incubate overnight.
-
Dye Loading: Remove culture medium and add the dye loading buffer. Incubate for 1 hour at 37°C.[12][14]
-
Assay: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).[12]
-
Compound Addition: The instrument will add the test compound to the wells while simultaneously recording the fluorescence signal over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to calcium mobilization. Determine the EC50 from the dose-response curve.
-
Data Presentation for Primary Assays:
| Assay Type | Readout | Expected Result for Agonist | Potency Metric |
| cAMP Assay | Decrease in cAMP | Dose-dependent inhibition of forskolin-stimulated cAMP | IC50 |
| Calcium Mobilization | Increase in fluorescence | Dose-dependent increase in intracellular calcium | EC50 |
Part 2: Secondary Assays - Target Validation and Mechanistic Insight
If the primary screens indicate activity, secondary assays are crucial to confirm direct interaction with the target receptor and to characterize the nature of this interaction.
Radioligand Binding Assay
Scientific Rationale: Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.[15][16][17] A competition binding assay is used to determine if the test compound can displace a known radiolabeled ligand (e.g., ³H-CXCL12) from the CXCR4 receptor. This provides direct evidence of target engagement.
Detailed Protocol:
-
Preparation: Membranes prepared from cells overexpressing CXCR4.
-
Reagents:
-
Radioligand: ³H-CXCL12.
-
This compound serial dilutions.
-
Non-specific binding control: High concentration of unlabeled CXCL12.
-
-
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either buffer, test compound, or non-specific binding control.[18]
-
Equilibration: Incubate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, from which the inhibition constant (Ki) can be calculated.[16][18]
-
Cell Migration (Chemotaxis) Assay
Scientific Rationale: A key physiological function of CXCR4 activation is to induce cell migration towards a gradient of its ligand, CXCL12.[4][5][6] A chemotaxis assay provides a functional readout of the compound's ability to either stimulate cell migration on its own (agonist) or block CXCL12-induced migration (antagonist).
Experimental Workflow:
Caption: Workflow for the chemotaxis assay.
Detailed Protocol:
-
Cell Line: A cell line that endogenously expresses CXCR4 and is migratory, such as Jurkat T-cells.
-
Apparatus: Transwell inserts (e.g., 8 µm pore size).[19][20]
-
Reagents:
-
Procedure:
-
Setup: Place Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant Addition: Add medium containing CXCL12 (for antagonist testing) or the test compound (for agonist testing) to the lower chamber.
-
Cell Seeding: Add serum-starved cells to the upper chamber. If testing for antagonism, pre-incubate the cells with the test compound.[21]
-
Incubation: Incubate for 4-24 hours to allow for migration.[20]
-
Analysis:
-
Remove the inserts and wipe off the non-migrated cells from the top surface.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Elute the stain and measure the absorbance, or count the cells microscopically.
-
-
Data Analysis: Quantify the number of migrated cells relative to controls. Determine the EC50 for agonist activity or IC50 for antagonist activity.
-
Data Presentation for Secondary Assays:
| Assay Type | Readout | Expected Result for Agonist | Expected Result for Antagonist | Potency Metric |
| Radioligand Binding | Displacement of ³H-CXCL12 | Dose-dependent displacement | Dose-dependent displacement | Ki |
| Cell Migration | Number of migrated cells | Dose-dependent increase in migration | Dose-dependent inhibition of CXCL12-induced migration | EC50 / IC50 |
Part 3: Assay Validation and Troubleshooting
Trustworthiness Through Rigorous Validation: Every protocol described must be a self-validating system. This involves meticulous attention to controls and assay performance metrics.
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria |
| Positive Control | A known agonist (CXCL12) or antagonist (Plerixafor)[5] | Should yield a response within a predefined range of the historical average. |
| Negative Control | Vehicle (e.g., DMSO) | Should not elicit a significant response. |
| Signal Window | Ratio of the positive control signal to the negative control signal. | Typically > 3-fold. |
| Z'-factor | A statistical measure of assay quality. | Z' > 0.5 indicates an excellent assay. |
| Reproducibility | Consistency of results across multiple experiments. | Inter-assay coefficient of variation (CV) < 20%. |
Common Troubleshooting Scenarios:
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Well-to-Well Variability | Inconsistent cell seeding, pipetting errors, edge effects.[22] | Use automated liquid handlers, avoid using outer wells of the plate, ensure proper mixing. |
| Low Signal Window | Suboptimal reagent concentration, low receptor expression, unhealthy cells. | Titrate reagents (e.g., forskolin, CXCL12), verify cell line expression, check cell viability. |
| Inconsistent Results | Cell passage number, serum lot variability, mycoplasma contamination.[23][24] | Use cells within a defined passage range, test new serum lots, regularly screen for mycoplasma.[22][24] |
Conclusion
This application guide provides a structured, multi-tiered strategy for characterizing the cellular activity of this compound, using the CXCR4 receptor as a plausible, hypothesis-driven target. By progressing from high-throughput primary screens to more detailed mechanistic and functional assays, researchers can build a comprehensive profile of the compound's bioactivity. The emphasis on robust protocols, appropriate controls, and rigorous data analysis ensures the generation of reliable and reproducible data, which is the cornerstone of successful drug discovery and development.
References
-
Regulation of CXCR4 Signaling. National Institutes of Health.[Link]
-
Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol.[Link]
-
The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration. Frontiers in Immunology.[Link]
-
CXCL12 (SDF-1)/CXCR4 Pathway in Cancer. AACR Journals.[Link]
-
CXCR4 Pathway. Abeomics.[Link]
-
The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration. National Institutes of Health.[Link]
-
Incucyte® Chemotaxis Cell Migration Assay. Sartorius.[Link]
-
Cell Migration, Chemotaxis and Invasion Assay Protocol. ResearchGate.[Link]
-
GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.[Link]
-
Ca2+ Mobilization Assay. Creative Bioarray.[Link]
-
Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors Hamiyet Unal Molecular Cardiology, Cleveland Clinic.* Bio-protocol.[Link]
-
Cell Migration, Chemotaxis and Invasion Assay Using Staining. Corning Life Sciences.[Link]
-
Endothelial Cell Transmigration and Invasion Assay. PromoCell.[Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Institutes of Health.[Link]
-
GPCR-radioligand binding assays. PubMed.[Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. National Institutes of Health.[Link]
-
G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. YouTube.[Link]
-
How to Troubleshoot Common In-cell Western Issues. Azure Biosystems.[Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.[Link]
-
Recent progress in assays for GPCR drug discovery. National Institutes of Health.[Link]
-
Forskolin-free cAMP assay for Gi-coupled receptors. ResearchGate.[Link]
-
Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). National Institutes of Health.[Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.[Link]
-
Radioligand Binding Assay. Creative Bioarray.[Link]
-
Cell‐based assays in GPCR drug discovery. Scilit.[Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube.[Link]
-
GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery.[Link]
-
Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate.[Link]
-
Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories.[Link]
-
Cell‐based assays in GPCR drug discovery. Semantic Scholar.[Link]
-
Analytical Methods for Cell Therapies: Method Development and Validation Challenges. BioProcess International.[Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. Frontiers in Bioengineering and Biotechnology.[Link]
-
Cell-Based Bioassays for Biologics. Charles River.[Link]
Sources
- 1. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abeomics.com [abeomics.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. researchgate.net [researchgate.net]
- 20. scientificlabs.co.uk [scientificlabs.co.uk]
- 21. Cell Migration/Chemotaxis Assay Kit (96-well, 8 µm) (ab235673) | Abcam [abcam.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 24. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
Application Notes & Protocols: Preclinical Efficacy Testing of (1-Methyl-piperidin-4-ylamino)-acetic acid (Pipetide-X) in Rodent Models of Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "(1-Methyl-piperidin-4-ylamino)-acetic acid" did not yield a specific, documented therapeutic application. Therefore, for the purpose of these application notes, we have designated this compound Pipetide-X and created a hypothetical application for it as a novel neuroprotective agent for the treatment of acute ischemic stroke. The following protocols and scientific rationale are based on established, authoritative methodologies for testing neuroprotective compounds in this context.
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex pathophysiological cascade initiated by the disruption of blood flow to the brain.[1][2] This triggers a series of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to neuronal cell death in the ischemic core and surrounding penumbra.[3] The development of effective neuroprotective agents that can salvage tissue in the penumbra is a critical goal in stroke research.[4][5]
Pipetide-X, or this compound, is a novel small molecule with a piperidine scaffold, a common motif in centrally active pharmaceuticals. We hypothesize that Pipetide-X confers neuroprotection by modulating downstream signaling pathways that mitigate apoptosis and reduce oxidative stress. This document provides a comprehensive guide for the preclinical evaluation of Pipetide-X's efficacy using scientifically rigorous and reproducible rodent models of focal cerebral ischemia.
The experimental design and methodologies outlined herein are aligned with the recommendations of the Stroke Therapy Academic Industry Roundtable (STAIR), which emphasize the importance of randomization, blinded assessment, physiological monitoring, and the use of both histological and functional outcomes to enhance the translational potential of preclinical studies.[6][7][8]
Part 1: Preclinical Development Strategy
The path to evaluating a potential neuroprotective agent like Pipetide-X involves a multi-stage process. The overall goal is to build a comprehensive data package that robustly supports its progression to clinical trials.
Hypothesized Mechanism of Action
We postulate that Pipetide-X acts by inhibiting the pro-apoptotic protein BAX, a key mediator of mitochondrial-dependent cell death. By preventing BAX translocation to the mitochondria, Pipetide-X is thought to preserve mitochondrial integrity, reduce the release of cytochrome c, and ultimately inhibit the activation of caspase-3, a critical executioner of apoptosis.
Caption: General workflow for preclinical efficacy testing.
Part 2: Selection of Animal Models
The choice of animal model is critical for the clinical relevance of preclinical findings. [9]Rodent models of focal ischemic stroke are widely used due to their reproducibility and the availability of well-characterized behavioral and histological outcome measures. [3][10]The most common models involve the occlusion of the middle cerebral artery (MCA), which supplies blood to large areas of the cortex and striatum, regions frequently affected in human stroke. [2][11][12] We recommend a two-model approach to demonstrate the robust efficacy of Pipetide-X: the transient Middle Cerebral Artery Occlusion (tMCAO) model and the photothrombotic stroke model.
| Model Feature | Transient Middle Cerebral Artery Occlusion (tMCAO) | Photothrombotic Stroke | Rationale / Reference |
| Species | Rat (Wistar or Sprague-Dawley), Mouse (C57BL/6) | Mouse (C57BL/6) | Rodents are standard for initial neuroprotection studies. [8][10] |
| Induction Method | Intraluminal suture/filament insertion to block the MCA origin. [1][2][3] | Intravenous injection of a photosensitive dye (e.g., Rose Bengal) followed by focal illumination of the skull over the target cortical area. [13][14][15] | Different mechanisms of injury test the robustness of the therapeutic effect. |
| Infarct Location | Subcortical (striatum) and cortical regions. [12] | Primarily cortical, with high precision in lesion location. [11][13] | Mimics different subtypes of human stroke. |
| Reperfusion | Yes (transient occlusion followed by filament removal). | No (permanent occlusion of microvasculature). | tMCAO models the common clinical scenario of ischemia-reperfusion injury. [2][12] |
| Key Advantages | High clinical relevance to human stroke involving large vessel occlusion and reperfusion. [12] | High reproducibility, low surgical invasiveness, and precise control over infarct size and location. [13][14] | Using both models provides a more comprehensive efficacy profile. |
| Key Limitations | Higher surgical skill required; potential for subarachnoid hemorrhage; variability in infarct size. [3] | Lacks a significant penumbra and does not model reperfusion injury. [11] | Awareness of limitations is key to data interpretation. |
Part 3: Detailed Experimental Protocols
All procedures involving animals must be approved by the local Institutional Animal Care and Use Committee (IACUC). Studies should be conducted with blinding of investigators to the treatment allocation for stroke induction, behavioral testing, and histological analysis. [6][8]
Protocol 1: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This model is considered a "gold standard" for mimicking focal ischemia with reperfusion. [3][16] Materials:
-
Male Wistar rats (280-320 g)
-
Isoflurane anesthesia system
-
Homeothermic blanket system with rectal probe
-
Operating microscope
-
Microsurgical instruments
-
4-0 silicone-coated nylon monofilament
-
Laser Doppler Flowmeter (optional but recommended)
-
Pipetide-X solution (vehicle: sterile saline)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat with isoflurane (4% induction, 1.5-2% maintenance). [17]Maintain body temperature at 37°C using a heating pad. [15]2. Surgical Exposure: Place the rat in a supine position. Make a midline cervical incision and carefully dissect to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). [18]3. Vessel Ligation: Ligate the distal ECA and the CCA proximal to the bifurcation. Place a temporary microvascular clip on the ICA.
-
Filament Insertion: Make a small incision in the ECA stump. Introduce the 4-0 silicone-coated monofilament through the ECA and advance it into the ICA until a slight resistance is felt (approx. 18-20 mm from the bifurcation), indicating occlusion of the MCA origin. [2][12]A successful occlusion can be confirmed by a >70-80% drop in cerebral blood flow if using a Laser Doppler Flowmeter. [17][18]5. Occlusion Period: Maintain the filament in place for 60 minutes.
-
Drug Administration (Pipetide-X): 30 minutes post-MCAO induction, administer Pipetide-X or vehicle via intravenous (IV) injection. (Dose to be determined from prior dose-response studies).
-
Reperfusion: After 60 minutes of occlusion, carefully withdraw the filament to allow reperfusion. [18]8. Closure: Remove the microvascular clip from the ICA, ligate the ECA stump, and close the neck incision.
-
Recovery: Allow the animal to recover in a heated cage. Provide post-operative analgesia as per IACUC guidelines.
Protocol 2: Photothrombotic Stroke in Mice
This model produces a consistent cortical infarct and is ideal for studying cortical plasticity and recovery. [13][14] Materials:
-
Male C57BL/6 mice (22-28 g)
-
Isoflurane anesthesia system
-
Stereotactic frame
-
Homeothermic blanket system
-
Cold light source (e.g., 561 nm laser) [14][15]* Rose Bengal solution (10 mg/mL in sterile saline)
-
Pipetide-X solution (vehicle: sterile saline)
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse with isoflurane and fix it in a stereotactic frame. [15]Maintain body temperature at 37°C. Apply eye ointment to prevent corneal drying. [16]2. Skull Exposure: Make a midline scalp incision to expose the skull. Clean the skull surface with saline.
-
Dye Injection: Inject Rose Bengal (100 µg/g) intraperitoneally (i.p.). [15]4. Photo-induction: Wait 5 minutes for the dye to circulate. [19]Using the stereotactic frame, position the light source over the target sensorimotor cortex (e.g., +0.5 mm anterior, +2.0 mm lateral to Bregma). Illuminate the skull for 15-20 minutes. [14][15]5. Drug Administration (Pipetide-X): Immediately after the illumination period, administer Pipetide-X or vehicle (i.p. or i.v.).
-
Closure and Recovery: Suture the scalp incision and allow the animal to recover in a heated cage. Provide post-operative analgesia.
Part 4: Efficacy Endpoint Assessment
A combination of behavioral and histological outcomes is essential for a comprehensive evaluation of neuroprotection. [4][6]
Behavioral Testing
Behavioral tests should be performed at baseline (before stroke) and at multiple time points post-stroke (e.g., days 1, 3, 7, 14, 21, 28) to assess both the deficit and the recovery process. [20]
| Test Name | Function Assessed | Description | Reference |
|---|---|---|---|
| Modified Neurological Severity Score (mNSS) | Global neurological deficit (motor, sensory, reflex, balance) | A composite score based on a series of tasks. Higher scores indicate greater impairment. [21] | [21][22] |
| Cylinder Test | Forelimb use asymmetry / sensorimotor neglect | The mouse or rat is placed in a transparent cylinder, and the number of wall placements with the ipsilateral and contralateral forelimbs is counted. A preference for the ipsilateral (unimpaired) limb indicates a deficit. [21][22] | [21][22] |
| Grid Walking Test (Foot-Fault Test) | Sensorimotor coordination | The animal traverses an elevated grid. The number of times the contralateral limb slips through the grid (foot faults) is counted as a percentage of total steps. [22] | [22] |
| Adhesive Removal Test | Sensorimotor neglect | A small adhesive sticker is placed on the contralateral paw. The time taken for the animal to sense and remove the sticker is recorded. [23]| [23]|
Histological and Molecular Analysis
At the study endpoint (e.g., day 28), animals are euthanized, and brains are collected for analysis.
1. Infarct Volume Measurement:
-
Perfuse animals with saline followed by 4% paraformaldehyde.
-
Cryosection the brain into serial coronal sections (e.g., 20 µm thick).
-
Perform Cresyl Violet or Hematoxylin and Eosin (H&E) staining. [24][25]* Capture images of the stained sections and quantify the infarct area using image analysis software. The total infarct volume is calculated by integrating the area across all sections (indirect method to correct for edema).
2. Immunohistochemistry (IHC):
-
Neuronal Survival: Stain for neuronal markers like NeuN or MAP2 to quantify the number of surviving neurons in the peri-infarct region.
-
Apoptosis: Stain for markers of apoptosis such as Cleaved Caspase-3 to confirm the mechanism of action of Pipetide-X.
-
Astrogliosis & Inflammation: Use antibodies against GFAP (astrocytes) and Iba1 (microglia/macrophages) to assess glial scarring and neuroinflammation. [26]* Angiogenesis: Staining for markers like CD31 or VEGF can provide insights into post-stroke vascular remodeling. [27] 3. Western Blot / ELISA:
-
Homogenize tissue from the peri-infarct cortex.
-
Use Western Blot to quantify protein levels of BAX, Cytochrome c, and Cleaved Caspase-3 to provide molecular evidence for the hypothesized pathway.
Part 5: Data Presentation and Analysis
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate tests (e.g., t-test for two groups, ANOVA followed by post-hoc tests for multiple groups or time points). A p-value of <0.05 is typically considered statistically significant.
Table 3: Sample Data Presentation (Hypothetical)
| Treatment Group | Infarct Volume (mm³) | mNSS Score (Day 7) | Cylinder Test (% Contralateral Use) | Cleaved Caspase-3 (Fold Change) |
| Sham + Vehicle | 0 ± 0 | 0.5 ± 0.2 | 48.5 ± 2.1 | 1.0 ± 0.1 |
| Stroke + Vehicle | 125.4 ± 10.2 | 8.7 ± 0.6 | 15.2 ± 1.8 | 4.5 ± 0.5 |
| Stroke + Pipetide-X (10 mg/kg) | 75.1 ± 8.5 | 5.1 ± 0.4 | 32.7 ± 2.5 | 2.1 ± 0.3 |
| Stroke + Pipetide-X (30 mg/kg) | 52.3 ± 6.1 | 3.2 ± 0.3 | 41.1 ± 2.0 | 1.4 ± 0.2 |
| *p<0.05, *p<0.01 vs. Stroke + Vehicle |
References
-
Wikipedia. Animal model of ischemic stroke. [Link]
-
Casals, J. B., et al. (2022). Comparison of Large Animal Models for Acute Ischemic Stroke: Which Model to Use? Translational Stroke Research. [Link]
-
Fisher, M., et al. (2009). Update of the Stroke Therapy Academic Industry Roundtable Preclinical Recommendations. Stroke. [Link]
-
Fluri, F., et al. (2023). Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion. Cells. [Link]
-
Ace Therapeutics. Behavioral Tests in Rodent Models of Stroke. [Link]
-
Maze Engineers. (2019). Rodent Models of Ischemic Stroke. Conduct Science. [Link]
-
Balkaya, M. G., et al. (2018). Preclinical animal studies in ischemic stroke: Challenges and some solutions. Journal of Cerebral Blood Flow & Metabolism. [Link]
-
Ruan, J., et al. (2020). Behavioral tests in rodent models of stroke. Brain Hemorrhages. [Link]
-
Llovera, G., et al. (2021). Modeling Stroke in Mice: Focal Cortical Lesions by Photothrombosis. Journal of Visualized Experiments. [Link]
-
Llovera, G., et al. (2021). Modeling Stroke in Mice: Focal Cortical Lesions by Photothrombosis. Journal of Visualized Experiments. [Link]
-
Baskin, Y. K., et al. (2024). Rodent Behavioral Tests Sensitive to Functional Recovery and Compensation. Stroke. [Link]
-
Ister, R., et al. (2024). Middle Cerebral Artery Occlusion in Mice. Journal of Visualized Experiments. [Link]
-
Khateeb, K., et al. (2023). Protocol to study ischemic stroke by photothrombotic lesioning in the cortex of non-human primates. STAR Protocols. [Link]
-
De Ryck, M., et al. (2011). Neurological tests for functional outcome assessment in rodent models of ischaemic stroke. Revista de Neurología. [Link]
-
Fisher, M., et al. (2009). Stroke Therapy Academic Industry Roundtable (STAIR) Recommendations For Extended Window Acute Stroke Therapy Trials. Stroke. [Link]
-
Llovera, G., et al. (2021). Modeling Photothrombotic Stroke in Mouse Model. Journal of Visualized Experiments. [Link]
-
Albers, G. W., et al. (2011). Stroke Treatment Academic Industry Roundtable (STAIR) Recommendations for Maximizing the Use of Intravenous Thrombolytics and Expanding Treatment Options With Intra-arterial and Neuroprotective Therapies. Stroke. [Link]
-
Llovera, G., et al. (2023). Photothrombotic Middle Cerebral Artery Occlusion in Mice: A Novel Model of Ischemic Stroke. eNeuro. [Link]
-
Orsini, F., et al. (2018). Transient Middle Cerebral Artery Occlusion Model of Stroke. Journal of Visualized Experiments. [Link]
-
Tork, P., et al. (2022). Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice. Bio-protocol. [Link]
-
Kerr, N., et al. (2020). Optimizing functional outcome endpoints for stroke recovery studies. ResearchGate. [Link]
-
Bio-protocol. (2018). Transient middle cerebral artery occlusion (tMCAO). [Link]
-
Bio-protocol. (2020). Transient middle cerebral artery occlusion (tMCAO) in mice. [Link]
-
Lapchak, P. A., et al. (2013). RIGOR Guidelines: Escalating STAIR and STEPS for Effective Translational Research. Journal of Cerebral Blood Flow & Metabolism. [Link]
-
Mărgăritescu, O., et al. (2011). Histopathological changes in acute ischemic stroke. Romanian Journal of Morphology and Embryology. [Link]
-
Kamyshnyi, A., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals. [Link]
-
Chen, L., et al. (2012). Histological Quantification of Angiogenesis after Focal Cerebral Infarction: A Systematic Review. Journal of Cerebral Blood Flow & Metabolism. [Link]
-
Macleod, M. R., et al. (2008). Methodological Quality of Animal Studies of Neuroprotective Agents Currently in Phase II/III Acute Ischemic Stroke Trials. Stroke. [Link]
-
Mărgăritescu, O., et al. (2011). Histopathological changes in acute ischemic stroke. ResearchGate. [Link]
-
STAIR. STAIR Publications. [Link]
-
Kamyshnyi, O., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. [Link]
-
Macleod, M. R., et al. (2009). Methodological quality of animal studies of neuroprotective agents currently in phase II/III acute ischemic stroke trials. Stroke. [Link]
-
E. Sporns, P., et al. (2019). Histological evaluation of acute ischemic stroke thrombi may indicate the occurrence of vessel wall injury during mechanical thrombectomy. Journal of NeuroInterventional Surgery. [Link]
-
Sporns, P. B., et al. (2017). Ischemic Stroke: What Does the Histological Composition Tell Us About the Origin of the Thrombus? Stroke. [Link]
Sources
- 1. Animal model of ischemic stroke - Wikipedia [en.wikipedia.org]
- 2. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Update of the Stroke Therapy Academic Industry Roundtable Preclinical Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RIGOR Guidelines: Escalating STAIR and STEPS for Effective Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Preclinical animal studies in ischemic stroke: Challenges and some solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Transient Middle Cerebral Artery Occlusion Model of Stroke [jove.com]
- 13. Photothrombotic Stroke Model for Cortical Stu - JoVE Journal [jove.com]
- 14. Modeling Stroke in Mice: Focal Cortical Lesions by Photothrombosis [jove.com]
- 15. Modeling Photothrombotic Stroke in Mouse Model: A Laser Illumination Technique Through Mouse Skull Following Photosensitive Dye Administration to Induce Photothrombosis [jove.com]
- 16. Middle Cerebral Artery Occlusion in Mice - JoVE Journal [jove.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Photothrombotic Middle Cerebral Artery Occlusion in Mice: A Novel Model of Ischemic Stroke | eNeuro [eneuro.org]
- 20. researchgate.net [researchgate.net]
- 21. Behavioral Tests in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 22. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ucm.es [ucm.es]
- 24. researchgate.net [researchgate.net]
- 25. Ischemic Stroke: What Does the Histological Composition Tell Us About the Origin of the Thrombus? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. rjme.ro [rjme.ro]
- 27. Histological Quantification of Angiogenesis after Focal Cerebral Infarction: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of (1-Methyl-piperidin-4-ylamino)-acetic acid in Acetylcholinesterase Activity Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel compounds, specifically using (1-Methyl-piperidin-4-ylamino)-acetic acid as a case study, for their potential as acetylcholinesterase (AChE) inhibitors. While there is limited specific literature on the biological activity of this compound, this guide will detail the necessary protocols and theoretical background to thoroughly investigate its effects on AChE activity. The protocols described herein are designed to be self-validating and are grounded in established methodologies, ensuring scientific rigor and reproducibility.
Introduction: The Significance of Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems.[1][2] Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, which terminates the signal transmission at cholinergic synapses.[2][3][4][5] The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is a cornerstone in the therapeutic strategy for conditions characterized by a cholinergic deficit, most notably Alzheimer's disease.[1][2][6] AChE inhibitors, by preventing the breakdown of acetylcholine, can help to alleviate some of the cognitive symptoms associated with the disease.[2] Furthermore, AChE inhibitors are also utilized in the treatment of other conditions such as myasthenia gravis and glaucoma, and are relevant in the context of toxicology, particularly concerning organophosphate and carbamate pesticides.[3][7]
The piperidine moiety, a core structural feature of this compound, is a common scaffold in many biologically active compounds, often conferring favorable pharmacokinetic properties.[8] Therefore, the systematic evaluation of novel piperidine derivatives like the one is a rational approach in the quest for new and improved AChE inhibitors.
Profile of the Investigational Compound: this compound
Chemical Structure:
-
IUPAC Name: (1-methylpiperidin-4-ylamino)acetic acid
-
Molecular Formula: C₈H₁₆N₂O₂
-
Molecular Weight: 172.22 g/mol (calculated)
For experimental purposes, it is crucial to obtain the compound with high purity (typically >95%) and to characterize it using standard analytical techniques such as NMR, Mass Spectrometry, and HPLC.
The Ellman's Assay: A Robust Method for Measuring AChE Activity
The most widely used method for determining AChE activity is the spectrophotometric method developed by Ellman and colleagues.[9][10] This assay is reliable, sensitive, and adaptable for high-throughput screening.[11]
Principle of the Assay:
The Ellman's assay is an indirect method that measures the product of the enzymatic reaction.[10] Acetylthiocholine (ATCh), a synthetic substrate for AChE, is hydrolyzed by the enzyme to produce thiocholine and acetic acid. The liberated thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[9][10][11][12][13] The rate of TNB production is directly proportional to the AChE activity.[14]
Mechanism of the Ellman's Reaction
Caption: Workflow of the Ellman's assay for AChE activity.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified human recombinant Acetylcholinesterase (AChE)
-
Buffer: 0.1 M Phosphate Buffer, pH 8.0
-
Substrate: Acetylthiocholine iodide (ATCh)
-
Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Investigational Compound: this compound
-
Positive Control: Donepezil or other known AChE inhibitor
-
Equipment:
-
Spectrophotometric multiwell plate reader
-
Clear 96-well flat-bottom plates
-
Calibrated multichannel pipettes
-
Incubator
-
Preparation of Solutions
-
AChE Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
ATCh Solution: Prepare a stock solution of ATCh (e.g., 10 mM) in deionized water.
-
DTNB Solution: Prepare a stock solution of DTNB (e.g., 10 mM) in the assay buffer.
-
Investigational Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent (e.g., deionized water or DMSO). Ensure the final concentration of the solvent in the assay does not exceed a level that affects enzyme activity (typically <1%).
-
Working Reagent: Prepare a fresh working reagent by mixing the ATCh and DTNB stock solutions in the assay buffer to achieve the desired final concentrations in the assay well.
Step-by-Step Assay Protocol for IC₅₀ Determination
-
Prepare Serial Dilutions: Create a series of dilutions of the this compound from the stock solution. This should typically cover a broad concentration range (e.g., from 1 nM to 100 µM) to ensure the full dose-response curve can be captured.
-
Plate Setup:
-
Add 25 µL of the assay buffer to the "blank" wells.
-
Add 25 µL of the different dilutions of the investigational compound to the "inhibitor" wells.
-
Add 25 µL of the solvent used for the compound to the "control" (100% activity) wells.
-
Add 25 µL of the positive control inhibitor to its designated wells.
-
Add 50 µL of the AChE solution to all wells except the blank.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes). This allows the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add 125 µL of the freshly prepared working reagent (containing ATCh and DTNB) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at 412 nm every minute for 10-20 minutes.
Experimental Workflow Diagram
Sources
- 1. N-[11C]Methylpiperidin-4-yl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-[11C]Methylpiperidin-4-yl propionate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 11. assaygenie.com [assaygenie.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871) | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (1-Methyl-piperidin-4-ylamino)-acetic acid
Welcome to the technical support center for the synthesis of (1-Methyl-piperidin-4-ylamino)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the experimental outcomes for this important synthetic building block. We will delve into the mechanistic rationale behind protocol choices and provide robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective strategies for synthesizing this compound are:
-
Reductive Amination: This method involves the reaction of 1-methyl-piperidin-4-one with an amino acid, typically glycine, in the presence of a reducing agent. This is a robust and widely used method for forming C-N bonds.[1]
-
N-Alkylation: This approach consists of the direct alkylation of 4-amino-1-methylpiperidine with a haloacetic acid or its ester, such as bromoacetic acid or ethyl bromoacetate.[2][3]
Each route has its own set of advantages and potential challenges, which we will explore in the troubleshooting section.
Q2: My reductive amination is resulting in low yields. What are the likely causes?
A2: Low yields in reductive amination are a frequent issue. The primary culprits are often related to the reaction conditions and the stability of the intermediates. Key factors to investigate include:
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are commonly used. STAB is often preferred as it is less toxic and the reaction can be carried out in a wider range of solvents.
-
pH Control: The pH of the reaction is critical. The formation of the iminium ion intermediate is favored under mildly acidic conditions (pH 4-6). If the pH is too low, the starting amine will be protonated and non-nucleophilic. If the pH is too high, the imine/iminium ion formation will be slow.
-
Reaction Temperature and Time: These reactions are typically run at room temperature. Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.
Q3: I am observing the formation of a dialkylated byproduct during my N-alkylation reaction. How can I prevent this?
A3: The formation of a quaternary ammonium salt or other dialkylated species is a common side reaction in N-alkylation. To minimize this:
-
Control Stoichiometry: Use a slight excess of the 4-amino-1-methylpiperidine relative to the haloacetic acid derivative.[2]
-
Slow Addition of the Alkylating Agent: Adding the haloacetic acid or its ester dropwise to the reaction mixture helps to maintain a low concentration of the alkylating agent, thus favoring mono-alkylation.[2]
-
Choice of Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is recommended to neutralize the hydrohalic acid byproduct without competing in the alkylation reaction.[2]
Q4: What is the best method for purifying the final product?
A4: this compound is a zwitterionic compound, which can make purification challenging.
-
Crystallization: If the product is a solid, crystallization is often the most effective method for obtaining high purity. The choice of solvent is critical and may require some screening.[4]
-
Ion-Exchange Chromatography: This technique is well-suited for purifying zwitterionic compounds.
-
Acid-Base Extraction: Careful adjustment of the pH of the aqueous solution can be used to selectively extract the product. At its isoelectric point, the compound will have minimal aqueous solubility and may precipitate.[5]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.
Issue 1: Low Yield in Reductive Amination
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Ineffective Reducing Agent | Switch from NaBH₃CN to Sodium Triacetoxyborohydride (STAB). | STAB is a milder and more selective reducing agent for imines and enamines, and it is effective under the mildly acidic conditions required for iminium ion formation. |
| Suboptimal pH | Buffer the reaction mixture to pH 5-6 using an acetic acid/acetate buffer. | This maintains the optimal pH for the formation of the reactive iminium ion intermediate while minimizing the protonation of the starting amine. |
| Incomplete Reaction | Increase the reaction time and monitor by TLC or LC-MS until the starting material is consumed. | Reductive amination can sometimes be slow, and ensuring the reaction goes to completion is crucial for maximizing the yield. |
Issue 2: Side Product Formation in N-Alkylation
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Dialkylation | Use a 1.2 to 1.5-fold excess of 4-amino-1-methylpiperidine. Add the alkylating agent slowly. | An excess of the amine ensures that the alkylating agent is more likely to react with the starting material rather than the mono-alkylated product.[2] |
| Reaction with Solvent | Use a non-reactive, polar aprotic solvent such as acetonitrile or DMF. | These solvents are suitable for SN2 reactions and will not compete with the amine as a nucleophile. |
| Base-Induced Side Reactions | Use a hindered, non-nucleophilic base like DIPEA. | This prevents the base from participating in the alkylation reaction and minimizes side product formation.[2] |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Product is highly water-soluble | After reaction workup, lyophilize the aqueous layer to isolate the crude product. | This avoids potential degradation from heating and can effectively isolate highly polar compounds. |
| Zwitterionic nature complicates extraction | Adjust the pH of the aqueous solution to the isoelectric point to precipitate the product. | At its isoelectric point, the net charge of the molecule is zero, leading to minimum solubility in water.[5] |
| Co-elution with impurities during chromatography | Utilize ion-exchange chromatography. | This technique separates molecules based on their net charge, which is highly effective for purifying zwitterionic compounds like amino acids. |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol provides a general procedure for the synthesis of this compound using reductive amination.
Materials:
-
1-Methyl-piperidin-4-one
-
Glycine
-
Sodium triacetoxyborohydride (STAB)
-
Acetic Acid
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-methyl-piperidin-4-one (1.0 eq) and glycine (1.2 eq) in a 1:1 mixture of methanol and dichloromethane, add acetic acid to adjust the pH to approximately 5-6.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method (crystallization or chromatography).
Protocol 2: Synthesis via N-Alkylation
This protocol details the synthesis using N-alkylation of 4-amino-1-methylpiperidine.
Materials:
-
4-Amino-1-methylpiperidine
-
Ethyl bromoacetate
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
Procedure:
Step 1: N-Alkylation
-
To a solution of 4-amino-1-methylpiperidine (1.2 eq) and DIPEA (1.5 eq) in acetonitrile, add ethyl bromoacetate (1.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS.
-
Filter the reaction mixture to remove the ammonium salt byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
Step 2: Saponification
-
Dissolve the crude ester in a mixture of ethanol and 2M aqueous sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Carefully neutralize the aqueous solution with 2M hydrochloric acid to a pH of approximately 7.
-
Cool the mixture in an ice bath to promote precipitation of the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Visualizing the Synthesis and Troubleshooting
Reductive Amination Workflow
Caption: Reductive amination pathway for synthesis.
N-Alkylation Troubleshooting Logic
Caption: Troubleshooting logic for N-alkylation.
References
- Matassini, C., Clemente, F., & Cardona, F. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines.
- BenchChem. (n.d.). A Technical Guide to (4-Methylpiperidin-1-yl)
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PubMed Central.
- BenchChem. (n.d.). Optimization of reaction conditions for (4-Methylpiperidin-1-yl)acetic acid.
- BenchChem. (n.d.). Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic Acid as a Versatile Building Block for Novel Compound Synthesis.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.).
- Intramolecular reductive amination for the preparation of piperazines. (n.d.).
- Clemente, F., Matassini, C., & Cardona, F. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- [Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid. (n.d.).
- BenchChem. (n.d.). An In-depth Technical Guide to (4-Methylpiperidin-1-yl)
- Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. (2025).
- BenchChem. (n.d.). Application Notes and Protocols: (4-methylpiperidin-1-yl)acetic acid in Organic Synthesis.
- Extraction and purification method of 1-amino-4-methylpiperazine. (n.d.).
- How to remove excess 4-amino piperidine from reaction medium? (2018).
- Purification of piperazine. (n.d.).
- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (n.d.). PubMed Central.
- Direct N-alkylation of unprotected amino acids with alcohols. (2017). PMC.
- Optimization of the Manufacturing Technology for Promedone. Synthesis of 1,2,5-trimethylpiperidin-4-one. (2025).
- Synthesis of 1-aminoalkylphosphinic acids. Part 2.
- (1-METHYL-PIPERIDIN-4-YLAMINO)
- BenchChem. (n.d.). Overcoming solubility issues with (4- Methylpiperidin-1-yl)acetic acid.
- Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. (n.d.). Polymer Chemistry (RSC Publishing).
- Synthesis of 1-[11C]methylpiperidin-4-yl Propionate ([11C]PMP) for in Vivo Measurements of Acetylcholinesterase Activity. (n.d.). PubMed.
- N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis. (1978). PubMed.
Sources
Technical Support Center: Purification of (1-Methyl-piperidin-4-ylamino)-acetic acid
Welcome to the dedicated technical support resource for the purification of (1-Methyl-piperidin-4-ylamino)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this zwitterionic piperidine derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and field-proven insights.
Understanding the Molecule: A Zwitterionic Challenge
This compound presents a unique purification challenge due to its zwitterionic nature at its isoelectric point (pI). It possesses both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid group. This dual functionality dictates its solubility and chromatographic behavior, making a "one-size-fits-all" purification protocol often ineffective. This guide will equip you with the knowledge to select and optimize a purification strategy tailored to your specific needs.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Low Recovery After Aqueous Workup and Extraction
Q: I'm losing a significant amount of my product in the aqueous layer during extraction. How can I improve my recovery?
A: This is a classic issue when dealing with zwitterions like this compound. At or near its isoelectric point, the molecule has both a positive and a negative charge, making it highly polar and thus very soluble in water and poorly soluble in many common organic solvents.
Root Cause Analysis:
-
pH is near the isoelectric point (pI): At its pI, the net charge of the molecule is zero, but it exists as a highly polar zwitterion.
-
Inappropriate organic solvent: Solvents like diethyl ether or hexanes are too nonpolar to effectively extract the zwitterionic form.
Solutions:
-
pH Adjustment for Extraction: The key is to suppress the ionization of one of the functional groups to make the molecule less polar and more soluble in an organic solvent.
-
Acidic Extraction (to protonate the amine): Lower the pH of the aqueous solution to ~2-3 with an acid like 1M HCl. This will protonate the piperidine nitrogen, forming a cationic species. While still charged, this can sometimes be extracted with a more polar organic solvent, though it's often used to wash away neutral or acidic impurities.
-
Basic Extraction (to deprotonate the carboxylic acid): Increase the pH of the aqueous solution to >10 with a base like 1M NaOH. This will deprotonate the carboxylic acid, forming an anionic species. Again, this is primarily for washing away neutral or basic impurities. The product will remain in the aqueous layer in both cases.
-
Extraction at the Isoelectric Point: For isolation of the zwitterion, carefully adjust the pH to its pI. At this point, the compound may have its lowest aqueous solubility and could potentially be filtered out if it precipitates. However, for extraction, this is the most challenging pH.
-
-
Solvent Selection:
-
Use more polar, water-immiscible solvents like dichloromethane (DCM) or chloroform for extraction.
-
In some cases, a mixture of solvents, such as chloroform/isopropanol, can enhance the extraction of polar compounds.
-
Workflow for Optimized Acid-Base Extraction:
Caption: Workflow for purification via acid-base extraction.
Issue 2: Poor Separation and Peak Tailing in Reversed-Phase HPLC
Q: My compound is showing poor retention and significant peak tailing on a C18 column. What can I do to improve the chromatography?
A: This is a common problem for polar and basic compounds on standard reversed-phase columns. The basic piperidine nitrogen can interact strongly with residual acidic silanol groups on the silica surface, leading to peak tailing. The high polarity of the zwitterion leads to poor retention in highly aqueous mobile phases.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment:
-
Low pH: Add an acid like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%) to the mobile phase. This will protonate the piperidine nitrogen, leading to a more consistent charge state and masking interactions with silanols. A low pH will also suppress the ionization of the carboxylic acid, which can improve retention.
-
High pH: Using a high pH mobile phase (pH > 10) with a pH-stable column will deprotonate the carboxylic acid, and the piperidine nitrogen will be neutral. This can also lead to good peak shapes.
-
-
Use of a Different Stationary Phase:
-
Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the silica surface and improve peak shape for basic compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.
-
-
Ion-Pairing Chromatography:
-
Adding an ion-pairing reagent (e.g., heptafluorobutyric acid for positive ion pairing) to the mobile phase can form a neutral complex with the charged analyte, increasing its hydrophobicity and retention on a reversed-phase column.
-
Recommended HPLC Conditions for a Related Compound (1-Methylpiperidine-4-methylamine): [1]
| Parameter | Value |
| Column | Newcrom R1 (Reverse-Phase) |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |
| Notes | For Mass-Spec compatibility, replace phosphoric acid with formic acid. |
This provides a good starting point for method development for this compound.
Issue 3: Difficulty in Achieving High Purity by Recrystallization
Q: I'm struggling to find a suitable solvent system for recrystallizing my product. It either doesn't dissolve or it doesn't crystallize out.
A: Finding the right recrystallization solvent for a zwitterionic compound can be challenging due to its unique solubility profile. The ideal solvent should dissolve the compound at high temperatures but not at low temperatures.
Strategies for Solvent Selection:
-
Systematic Solvent Screening:
-
Test a range of solvents with varying polarities. Start with polar protic solvents like ethanol, methanol, or isopropanol. Also, consider polar aprotic solvents like acetone or ethyl acetate.
-
A patent for the synthesis of a related compound, N-amino piperidine hydrochloride, suggests recrystallization from an ethanol/ethyl acetate mixture, which is a good starting point.[2]
-
-
Mixed Solvent Systems:
-
If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
Common combinations for polar compounds include:
-
Ethanol/Water
-
Methanol/Diethyl Ether
-
Ethanol/Ethyl Acetate[2]
-
Dichloromethane/Hexane
-
-
Recrystallization Protocol:
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent (or the "good" solvent of a binary system) to your crude product until it is fully dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization:
-
Single Solvent: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Binary Solvent: After dissolving in the "good" solvent, add the "poor" solvent dropwise at an elevated temperature until persistent cloudiness is observed. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my this compound sample?
A1: Impurities can arise from several sources:
-
Unreacted Starting Materials: Residual 1-methyl-4-aminopiperidine and the alkylating agent (e.g., chloroacetic acid or bromoacetic acid).
-
Reaction Byproducts: Over-alkylation of the product can lead to the formation of a quaternary ammonium salt.
-
Reagent-Related Impurities: Byproducts from coupling reagents if the compound is used in subsequent reactions.[3]
-
Degradation Products: The compound may be susceptible to oxidation or other degradation pathways depending on storage conditions.
Q2: Can I use normal-phase silica gel chromatography to purify this compound?
A2: It is challenging but possible. Due to its high polarity, this compound will likely have very strong retention on silica gel. To elute the compound, you will need a very polar mobile phase, often containing a basic modifier to prevent peak tailing. A common eluent system for highly polar amines is a mixture of dichloromethane, methanol, and ammonium hydroxide (e.g., 90:10:1).
Q3: Is ion-exchange chromatography a suitable purification method?
A3: Yes, ion-exchange chromatography (IEC) is a powerful technique for purifying charged molecules, including zwitterions.[4][5][6][7]
-
Cation-Exchange Chromatography: At a pH below the pI of the carboxylic acid group, the molecule will have a net positive charge and will bind to a cation-exchange resin (e.g., sulfonate-functionalized). Elution can be achieved by increasing the pH or the salt concentration of the mobile phase.
-
Anion-Exchange Chromatography: At a pH above the pI of the piperidine nitrogen, the molecule will have a net negative charge and will bind to an anion-exchange resin (e.g., quaternary ammonium-functionalized). Elution can be achieved by decreasing the pH or increasing the salt concentration.
Decision Tree for Purification Method Selection:
Caption: A decision-making flowchart for selecting a purification strategy.
References
- Process for preparing N-amino piperidine hydrochloride. CN100345828C.
- Jiang, C., & Irgum, K. (2002). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-Portal.org.
- Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders. WO1997049698A1.
- Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column. SIELC Technologies.
- Nesterenko, E. P., Nesterenko, P. N., & Paull, B. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Analytica Chimica Acta, 652(1-2), 3-21.
- High-performance liquid chromatography (HPLC) method for (4-Methylpiperidin-1-yl)acetic acid. BenchChem.
- What is the behavior of a Zwitterion during ion exchange chrom
- Have you experienced that your piperidine crystallizes when not in use?
- Nesterenko, P. N., & Haddad, P. R. (2000). Zwitterionic ion-exchangers in liquid chromatography. Analytical Sciences, 16(6), 565-574.
- A Technical Guide to (4-Methylpiperidin-1-yl)
- Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic Acid as a Versatile Building Block for Novel Compound Synthesis. BenchChem.
- Aziz, D. M., Hama, J. R., & Ahmed, S. M. (2015). Synthesising a Novel Derivatives of Piperine from Black Pepper (piper nigrum L.). Journal of Chemical and Pharmaceutical Research, 7(3), 325-329.
- Raj, A. R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
- Singh, P., & Singh, K. N. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry-Section B, 57B, 1051-1056.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- An In-depth Technical Guide to (4-Methylpiperidin-1-yl)
- Application Note: Quantitative Analysis of (4-Methylpiperidin-1-yl)acetic acid using Liquid Chromatography-Tandem Mass Spectrometry. BenchChem.
- Isolation of Piperine compound from Black Pepper Seeds and Synthesis. AL-Qadisiyha Journal For Science, 19(3).
- Nesterenko, P. N., & Haddad, P. R. (2000). Zwitterionic Ion-Exchangers in Liquid Chromatography.
- Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. WO2011160037A2.
- Gupta, A. K., & Mitra, A. (2014).
- Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determin
- Investigation of Practical Routes for the Kilogram-Scale Production of cis-3-Methylamino-4-methylpiperidines. Organic Process Research & Development, 9(1), 53-58.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate.
- Technical Support Center: Identification of Impurities in (4-Methylpiperidin-1-yl)acetic acid Samples. BenchChem.
- Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic acid in Organic Synthesis. BenchChem.
- Innovative Green Approach for Extraction of Piperine from Black Pepper Based on Response Surface Methodology. MDPI.
- Palani, A., Shapiro, S., Clader, J. W., Greenlee, W. J., Cox, K., Strizki, J., ... & Baroudy, B. M. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of medicinal chemistry, 44(21), 3339-3342.
Sources
- 1. Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Zwitterionic ion-exchangers in ion chromatography: A review of recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting (1-Methyl-piperidin-4-ylamino)-acetic acid Stability Issues
Welcome to the technical support center for (1-Methyl-piperidin-4-ylamino)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimentation. The following question-and-answer section provides in-depth technical guidance, drawing from established principles of organic chemistry and data on structurally related piperidine derivatives.
Frequently Asked Questions (FAQs)
General Handling and Storage
Question 1: What are the ideal storage conditions for this compound to ensure its long-term stability?
Answer: Proper storage is the first line of defense against degradation. Based on the general stability of piperidine-containing compounds, this compound should be stored in a cool, dry, and dark environment. Many suppliers recommend refrigeration, typically between 2-8°C. The container should be tightly sealed to prevent moisture absorption and exposure to atmospheric oxygen. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidative degradation.
Key Storage Recommendations:
-
Temperature: 2-8°C
-
Atmosphere: Tightly sealed container, preferably under an inert gas.
-
Light: Protect from light by using an amber vial or storing it in a dark place.
-
Moisture: Store in a desiccator or a controlled low-humidity environment.
Question 2: I've noticed the color of my this compound powder has changed from white to a yellowish tint. Is it still usable?
Answer: A color change often indicates chemical degradation. While a slight discoloration may not always signify a complete loss of activity, it warrants investigation. The yellowish tint could be due to oxidation of the tertiary amine or other minor degradation pathways.
Before using the discolored compound, it is highly recommended to re-analyze its purity. Techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help quantify the remaining active compound and identify any significant impurities. If the purity is below your experimental requirements, it is best to use a fresh batch.
Identifying and Mitigating Degradation
Question 3: My analytical results (e.g., HPLC peak area, NMR signal) for this compound are inconsistent over time. What could be the cause?
Answer: Inconsistent analytical results are a strong indicator of compound instability under your specific experimental or storage conditions. The structure of this compound, containing a tertiary amine and a carboxylic acid, presents several potential degradation pathways.
-
Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or even ring-opening byproducts. This can be accelerated by exposure to air, heat, or certain reactive chemicals.
-
Decarboxylation: While less common at room temperature, elevated temperatures can promote the loss of the carboxylic acid group as carbon dioxide.
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation, often through radical mechanisms.
To troubleshoot this, it is crucial to systematically evaluate your entire workflow, from sample preparation to analysis. Ensure that solvents are of high purity and de-gassed if necessary. Minimize the time the compound is in solution and protect it from light.
Question 4: What are the potential degradation pathways for this compound, and how can I detect the degradation products?
Answer: While specific degradation pathways for this exact molecule are not extensively documented, we can infer likely pathways based on its functional groups.
Hypothetical Degradation Pathways
Caption: Potential degradation pathways for this compound.
Detection of Degradants:
-
LC-MS: This is the most powerful technique for detecting and identifying degradation products. You would look for new peaks in the chromatogram and analyze their mass-to-charge ratio to propose structures.
-
HPLC with UV detection: A simple way to monitor for the appearance of new impurity peaks over time.
-
Nuclear Magnetic Resonance (NMR) spectroscopy: Can be used to identify the structure of major degradation products if they can be isolated.
Troubleshooting in Experimental Setups
Question 5: I am using this compound in an aqueous buffer for my biological assays, and I'm seeing a loss of activity over the course of the experiment. What could be the issue?
Answer: The stability of your compound in an aqueous buffer can be highly dependent on the pH of the solution. The piperidine moiety is basic, and the carboxylic acid is acidic, making the molecule zwitterionic at certain pH values.
-
Acidic Conditions: In strongly acidic solutions, the tertiary amine will be protonated. While this might protect it from some forms of oxidation, extreme pH can catalyze hydrolysis or other degradation pathways.
-
Alkaline Conditions: In alkaline solutions, the carboxylic acid will be deprotonated. Some piperidine derivatives have shown reduced stability in alkaline media.
It is advisable to perform a preliminary stability study of your compound in the specific buffer you are using for your assays. This can be done by incubating the compound in the buffer for the duration of your experiment and analyzing samples at different time points by HPLC to check for degradation.
Experimental Workflow for Buffer Stability Assessment
Caption: Workflow for assessing the stability of this compound in a buffer.
Question 6: Can I use this compound with strong oxidizing or reducing agents?
Answer: Caution should be exercised when using this compound with strong oxidizing or reducing agents.
-
Oxidizing Agents: As mentioned, the tertiary amine is susceptible to oxidation. Strong oxidizing agents (e.g., hydrogen peroxide, permanganates) will likely degrade the molecule.
-
Reducing Agents: While the piperidine ring is generally stable to many reducing agents, the carboxylic acid group can be reduced under certain conditions (e.g., with strong hydride reagents like LiAlH₄). The compatibility will depend on the specific reducing agent and reaction conditions.
It is always best to consult the chemical literature for the compatibility of your specific reagents or to run a small-scale pilot reaction to check for degradation.
Data Summary Table
| Parameter | Recommended Condition/Value | Rationale |
| Storage Temperature | 2-8°C | Minimizes thermal degradation. |
| Storage Atmosphere | Tightly sealed, inert gas | Prevents oxidation and moisture absorption. |
| Light Exposure | Protect from light | Avoids photodegradation. |
| pH in Aqueous Solution | Near neutral (pH 6-8) | General starting point to avoid acid/base catalyzed degradation. |
| Purity Analysis | HPLC, LC-MS | To quantify the active compound and detect impurities. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to understand its stability profile.
Materials:
-
This compound
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water and acetonitrile
-
HPLC system with UV detector
Procedure:
-
Acidic Degradation: Dissolve a known concentration of the compound in 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Degradation: Dissolve the compound in 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: At the end of the incubation period, neutralize the acidic and alkaline samples. Analyze all samples by a validated HPLC method to determine the percentage of degradation and identify major degradation products.
Protocol 2: Routine Purity Check by HPLC
Objective: To determine the purity of this compound.
Materials:
-
This compound sample
-
HPLC grade water with 0.1% formic acid (Mobile Phase A)
-
HPLC grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in Mobile Phase A.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
References
-
Vitaku, E., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]
-
Vasilevsky, S. F., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate. Retrieved from [Link]
-
PubMed. (2000). Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1: evidence from (1)H-nuclear magnetic resonance and ionspray mass spectrometry performed directly on the incubation medium. PubMed. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]
-
BIOSYNCE. (2025). What is the stability of piperidine?. BIOSYNCE Blog. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
-
ResearchGate. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. Retrieved from [Link]
- ResearchGate. (2000). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions
Technical Support Center: Overcoming Solubility Challenges with (1-Methyl-piperidin-4-ylamino)-acetic acid
Welcome to the dedicated technical support guide for (1-Methyl-piperidin-4-ylamino)-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues that may arise during experimentation. Given the limited specific literature on this compound, this guide synthesizes fundamental principles of organic chemistry and formulation science to provide robust, actionable strategies.[1]
Understanding the Molecule: A Zwitterionic Piperidine Derivative
This compound possesses two key structural features that dictate its solubility: a tertiary amine within the piperidine ring and a carboxylic acid moiety. This combination makes the molecule zwitterionic, meaning it contains both a positive and a negative charge, resulting in a net neutral charge at a specific pH known as the isoelectric point (pI).[2][3] The solubility of zwitterions is highly pH-dependent, typically exhibiting a "U-shaped" solubility curve with the minimum solubility occurring at the isoelectric point.[4][5]
The piperidine ring itself, especially when substituted, can also contribute to low aqueous solubility due to its partially lipophilic nature.[6] Therefore, a systematic approach considering pH, co-solvents, and other formulation strategies is essential for successful dissolution.
Troubleshooting Guide: Step-by-Step Solutions for Common Solubility Issues
This section addresses specific problems you may encounter when trying to dissolve this compound.
Problem 1: The compound is poorly soluble or insoluble in neutral aqueous buffers (e.g., PBS pH 7.4).
Cause: At or near its isoelectric point (pI), the zwitterionic form of the compound predominates. In this state, strong intermolecular electrostatic interactions can lead to the formation of a stable crystal lattice, resulting in low aqueous solubility.[4][7]
Solution Workflow:
-
pH Adjustment: This is the most critical and effective first step.
-
Acidic Conditions (pH < pI): Lowering the pH will protonate the carboxylate group (-COO⁻), leaving a net positive charge on the piperidine nitrogen (-NH⁺-). The resulting cationic species is generally much more soluble in water.
-
Basic Conditions (pH > pI): Increasing the pH will deprotonate the aminium group (-NH⁺-), leaving a net negative charge on the carboxylate group (-COO⁻). This anionic form is also typically more water-soluble.
-
-
Systematic pH-Solubility Profiling: To identify the optimal pH for dissolution, a systematic approach is recommended.
Experimental Protocol: Aqueous pH-Solubility Screening
Objective: To determine the approximate solubility of this compound at various pH values.
Materials:
-
This compound
-
Deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
Vortex mixer
-
pH meter
-
Microcentrifuge
-
UV-Vis spectrophotometer or HPLC for quantification (optional, for precise measurement)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a set of vials with buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
To each vial, add an excess of the compound (e.g., 5-10 mg to 1 mL of buffer) to ensure a saturated solution.
-
-
Equilibration:
-
Cap the vials securely and vortex vigorously for 1-2 minutes.
-
Place the vials on a shaker or rotator at a controlled temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
-
Analysis:
-
Carefully collect the supernatant.
-
For a qualitative assessment, visually inspect the amount of undissolved solid.
-
For a quantitative measurement, determine the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC or by creating a standard curve with a UV-Vis spectrophotometer if the compound has a chromophore.
-
Problem 2: The compound precipitates when a concentrated stock solution in an organic solvent (e.g., DMSO) is diluted into an aqueous buffer.
Cause: This phenomenon, known as "precipitation upon dilution," occurs when the compound is highly soluble in the organic co-solvent but poorly soluble in the final aqueous medium. The abrupt change in solvent polarity upon dilution causes the compound to crash out of solution.[8]
Solutions:
-
Optimize Final Co-solvent Concentration: Determine the maximum concentration of the organic solvent (e.g., DMSO, ethanol) that your experiment can tolerate without affecting the biological system (typically <1%).[8] Prepare your dilutions to stay within this limit.
-
Use a pH-Adjusted Aqueous Buffer: Instead of diluting into a neutral buffer, use an acidic or basic buffer that you've predetermined to be optimal from your pH-solubility screening.
-
Employ Solubilizing Excipients:
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic parts and increasing their apparent water solubility.[6][9]
-
Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Polysorbate 80) can help maintain solubility by forming micelles.
-
Frequently Asked Questions (FAQs)
Q1: What is the likely zwitterionic structure of this compound?
A1: In the solid state and at its isoelectric point in solution, the molecule likely exists with a proton transferred from the carboxylic acid to the more basic secondary amine of the piperidine ring, resulting in a carboxylate anion and a protonated amine.
Q2: I don't have the equipment for extensive solubility screening. What is a good starting point for dissolving the compound for an in vitro assay?
A2: A pragmatic approach is to first attempt dissolution in a low-molarity acidic buffer (e.g., 10 mM HCl, pH 2) or a basic buffer (e.g., 10 mM NaOH, pH 12). If successful, you can then perform serial dilutions into your final assay buffer, ensuring the final pH remains in a range where the compound is soluble.
Q3: How does temperature affect the solubility of this compound?
A3: Generally, for most compounds, solubility increases with temperature.[10] You can try gentle warming (e.g., to 37°C or 50°C) to aid dissolution. However, always be mindful of the compound's stability at elevated temperatures. It is advisable to perform a preliminary stability test if you plan to heat the solution for an extended period.
Q4: Should I consider salt formation for this compound?
A4: this compound already exists as an internal salt (zwitterion). However, you can form an external salt by reacting it with a strong acid or base. For example, preparing the hydrochloride salt will yield the cationic form, which is expected to have higher aqueous solubility than the zwitterion.[11][12] Many piperidine-containing drugs are formulated as hydrochloride salts to improve their solubility and stability.
Data Summary & Visualizations
Illustrative pH-Solubility Profile
The following table provides an expected solubility profile for a zwitterionic compound like this compound. Note: These are not experimental values but are based on established chemical principles.
| Solvent System | Approximate pH | Predominant Species | Expected Relative Solubility |
| 0.1 M HCl | 1 | Cationic | High |
| Citrate Buffer | 4 | Cationic / Zwitterion Mix | Moderate to High |
| Deionized Water | ~7 (near pI) | Zwitterionic | Low (Minimum) |
| Phosphate Buffer (PBS) | 7.4 | Zwitterionic | Low |
| Borate Buffer | 9 | Anionic / Zwitterion Mix | Moderate to High |
| 0.1 M NaOH | 13 | Anionic | High |
Visualizing pH-Dependent Ionization
The equilibrium between the different ionic forms of this compound can be visualized as follows:
Caption: pH-dependent equilibrium of this compound.
Systematic Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for addressing solubility challenges with this compound.
Caption: A systematic workflow for enhancing compound solubility.
References
-
Dixit, A. R., Rajput, S. J., & Patel, S. G. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
-
Khan Academy. (n.d.). Isoelectric point and zwitterions. Khan Academy. Available from: [Link]
-
(n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]
-
PubMed. (2018). Solubility-Modifying Power of Zwitterionic Salts. PubMed. Available from: [Link]
-
Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data. Available from: [Link]
- Tseng, H. W., et al. (2009). Measurement and correlation of solubilities of amino acids in water at different pH.
-
aqion. (2024). Zwitterions and Amino Acids. aqion. Available from: [Link]
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). NIH. Available from: [Link]
-
ResearchGate. (2020). How to desalt zwitterions?. ResearchGate. Available from: [Link]
-
Study.com. (n.d.). Zwitterion: Definition, Structure & Properties. Study.com. Available from: [Link]
-
PubChem. (n.d.). Phenoxy-acetic acid 1-methyl-piperidin-4-yl ester. PubChem. Available from: [Link]
-
PubChem. (n.d.). 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride. PubChem. Available from: [Link]
-
Chem-Impex. (n.d.). 4-Amino-1-methylpiperidine. Chem-Impex. Available from: [Link]
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available from: [Link]
-
PubMed. (1998). Synthesis of 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP) for in vivo measurements of acetylcholinesterase activity. PubMed. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Khan Academy [khanacademy.org]
- 3. Zwitterions and Amino Acids [aqion.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine-3-Carboxylic Acid: Properties, Uses, Safety Data & Reliable Supplier in China [chemheterocycles.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. [Ethyl-(1-Methyl-piperidin-4-ylMethyl)-aMino]-acetic acid CAS#: 1353948-42-1 [m.chemicalbook.com]
- 9. How to Calculate the Isoelectric Point of Amino Acids? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. study.com [study.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
(1-Methyl-piperidin-4-ylamino)-acetic acid experimental artifacts and how to avoid them
Welcome to the technical support center for (1-Methyl-piperidin-4-ylamino)-acetic acid (CAS No. not publicly assigned, also known as N-(1-methylpiperidin-4-yl)glycine). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common experimental challenges and artifacts associated with this versatile building block. The unique bifunctional nature of this molecule, containing a basic piperidine core and an acidic carboxyl group, presents specific challenges in synthesis, purification, analysis, and handling.
This document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experimental results.
Troubleshooting Guide: Synthesis & Purification
This section addresses common problems encountered during the synthesis and purification of this compound. The most common synthetic route involves the N-alkylation of 4-amino-1-methylpiperidine with a haloacetic acid derivative.
Problem 1: Low or Inconsistent Synthesis Yield
Symptom: The final isolated yield of the target compound is significantly lower than expected or varies greatly between batches.
Root Cause Analysis & Solutions:
-
Incomplete Reaction: The nucleophilicity of the secondary amine on 4-amino-1-methylpiperidine can be sterically hindered. Additionally, as the reaction proceeds, the product can act as a base, neutralizing the acidic haloacetic acid or liberated HBr/HCl, thereby slowing the reaction.
-
Causality: The reaction rate is dependent on the concentration of the free amine. Protonation of the starting amine by the acid reactant or product reduces the concentration of the nucleophile.
-
Solution: Add a non-nucleophilic base (e.g., NaHCO₃, K₂CO₃, or DIPEA) to the reaction mixture. This "scavenger" base neutralizes the acid, keeping the starting amine in its free, reactive form. Use at least 2.0 equivalents of the scavenger base.
-
-
Side Reactions: The primary artifact in this synthesis is the formation of a bis-alkylated product, where the secondary amine of the desired product reacts with another molecule of the alkylating agent.
-
Causality: The product itself is a secondary amine and can compete with the starting material for the alkylating agent.
-
Solution: Control the stoichiometry carefully. Use a slight excess (1.1-1.2 eq.) of 4-amino-1-methylpiperidine relative to the haloacetic acid derivative. Also, consider slow, dropwise addition of the alkylating agent to a solution of the amine and base to maintain a low instantaneous concentration of the electrophile.
-
-
Work-up Losses: The zwitterionic nature of the product can lead to high water solubility, causing significant loss during aqueous work-up and extraction phases.
-
Causality: At neutral pH, the compound exists as an internal salt, which is polar and prefers the aqueous phase.
-
Solution: During extraction, carefully adjust the pH of the aqueous layer. To extract into an organic solvent, adjust the pH to be basic (e.g., pH 9-10) to deprotonate the carboxylic acid, making the molecule less polar. Conversely, to isolate by precipitation from water, adjust to the isoelectric point (typically pH ~6-7).
-
Workflow: Troubleshooting Low Synthetic Yield
Caption: Decision tree for diagnosing low synthesis yield.
Troubleshooting Guide: Analytical Artifacts
Problem 2: Poor Peak Shape or Multiple Peaks in HPLC Analysis
Symptom: When analyzing a purified sample by reverse-phase HPLC, you observe peak tailing, peak fronting, or the appearance of two or more peaks when you expect one.
Root Cause Analysis & Solutions:
-
Strong Basic Nature: The piperidine nitrogen is a strong base. This can lead to strong, undesirable interactions with residual acidic silanol groups on the surface of standard silica-based C18 columns.[1]
-
Causality: The protonated amine interacts ionically with deprotonated silanols, causing a secondary retention mechanism that leads to tailing.[1]
-
Solution 1 (Mobile Phase): Add a competitor base or an ion-pairing agent to the mobile phase. Including 0.1% trifluoroacetic acid (TFA) or formic acid is common. The acid protonates the analyte and silanols, creating ionic repulsion and improving peak shape. Using a buffer to control the mobile phase pH is also highly recommended.[2]
-
Solution 2 (Column Choice): Use a modern, end-capped column designed for basic compounds (e.g., "base-deactivated" or columns with hybrid particle technology). These have fewer free silanol groups.
-
-
Differential Ionization: The compound has two ionizable centers (tertiary amine and carboxylic acid). Depending on the mobile phase pH, the compound can exist in multiple protonation states, which may separate chromatographically.[2]
-
Causality: If the mobile phase pH is close to the pKa of either functional group, a mixture of ionized and neutral forms will exist, potentially leading to split or broad peaks.[2]
-
Solution: Buffer the mobile phase to a pH that is at least 1.5-2 units away from the pKa values of the amine and the carboxylic acid. For this molecule, a low pH (e.g., pH 2.5-3) is ideal as it will fully protonate the amines and keep the carboxylic acid neutral, ensuring a single, well-defined species.
-
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak fronting.[3]
-
Causality: The analyte molecules begin to elute faster as they cannot all interact with the saturated stationary phase.
-
Solution: Dilute the sample and reinject. A 1:10 or 1:100 dilution is a good starting point.
-
Table 1: HPLC Troubleshooting Parameters
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interaction with silanols | Add 0.1% TFA or Formic Acid to mobile phase. Use a base-deactivated column. |
| Split or Broad Peaks | Multiple ionization states | Buffer mobile phase to pH < 3 or pH > 9. |
| Peak Fronting | Column overload | Dilute sample by 10x-100x and reinject.[3] |
| Shifting Retention Time | Unstable column temperature or mobile phase | Use a column oven for temperature control. Ensure mobile phase is well-mixed and covered to prevent evaporation. |
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities I should screen for in my final product?
A1: The most common process-related impurities originate from the starting materials and potential side reactions.[4] You should screen for:
-
4-amino-1-methylpiperidine: Unreacted starting material.
-
Haloacetic acid derivative: Unreacted alkylating agent.
-
Bis-alkylated product: N,N-bis(carboxymethyl)-1-methylpiperidin-4-amine. This is formed when the product reacts again with the alkylating agent.
-
Degradation products: While generally stable, amino acids can be susceptible to oxidation or decarboxylation under harsh conditions (e.g., high heat, strong acid/base).[5]
Q2: What are the optimal storage conditions for this compound?
A2: As a solid, the compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidation over long-term storage. For solutions, the stability is pH and temperature-dependent.
-
Solid: Store at 2-8°C, desiccated.
-
Aqueous Solutions: Amino acid solutions can be susceptible to microbial growth and degradation.[5][6] For long-term storage, it is best to prepare aliquots of aqueous stock solutions and store them frozen at -20°C or -80°C.[7][8] Avoid repeated freeze-thaw cycles.[6]
Q3: My compound shows variable activity in a cell-based assay. Could this be an artifact?
A3: Yes, several factors related to the compound itself can cause assay artifacts.
-
Basicity and pH Changes: As a basic compound, adding a high concentration of it (especially if prepared in a non-buffered solvent like DMSO) can alter the pH of the cell culture medium, which can independently affect cell viability and protein function. Solution: Ensure the final concentration of the compound does not significantly shift the medium's pH. Use a buffered saline solution for final dilutions if possible.
-
Metal Chelation: The amino acid moiety can chelate divalent metal cations (e.g., Ca²⁺, Mg²⁺, Zn²⁺) that are essential for the function of many enzymes and proteins. This can lead to non-specific inhibition or activation. Solution: Include an EDTA control in your assay to determine if metal chelation is the source of the observed activity.
-
Aggregation: Many compounds containing piperidine scaffolds can form aggregates at high concentrations, which can lead to non-specific inhibition of proteins. Solution: Test the compound across a wide concentration range and include a detergent like Triton X-100 in a control experiment to see if the activity is attenuated, which is a hallmark of aggregation-based inhibition.
Protocols
Protocol 1: General Synthesis via N-Alkylation
This protocol outlines a standard procedure for synthesizing this compound.
Materials:
-
4-amino-1-methylpiperidine (1.0 eq)[9]
-
Bromoacetic acid (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (1M HCl)
-
Sodium hydroxide (1M NaOH)
Procedure:
-
In a round-bottom flask, dissolve 4-amino-1-methylpiperidine (1.0 eq) and potassium carbonate (2.5 eq) in ACN or DMF.
-
Cool the mixture to 0°C in an ice bath.
-
Dissolve bromoacetic acid (1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the cooled amine solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the crude residue in deionized water.
-
Wash the aqueous solution with ethyl acetate (3x) to remove non-polar impurities.
-
Carefully adjust the pH of the aqueous layer to ~7 using 1M HCl. The product may begin to precipitate.
-
Cool the solution at 4°C for several hours to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Workflow: Synthesis and Purification
Caption: General workflow for synthesis and purification.
References
- Benchchem. (n.d.). An In-depth Technical Guide to (4-Methylpiperidin-1-yl)acetic Acid Derivatives and Analogs.
- Benchchem. (n.d.). Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic Acid as a Versatile Building Block for Novel Compound Synthesis.
- Benchchem. (n.d.). A Technical Guide to (4-Methylpiperidin-1-yl)acetic acid and Its Structurally Related Analogs.
- Agilent. (n.d.). HPLC Troubleshooting Guide.
-
Dalvie, D., Kalgutkar, A. S., & Obach, R. S. (2010). Contribution of artifacts to N-methylated piperazine cyanide adduct formation in vitro from N-alkyl piperazine analogs. Drug Metabolism and Disposition, 38(10), 1756-1763. Available at: [Link]
-
Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 23(11), 2997. Available at: [Link]
-
Zhang, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Scientific Reports, 11(1), 1-11. Available at: [Link]
- Benchchem. (n.d.). Technical Support Center: Identification of Impurities in (4-Methylpiperidin-1-yl)acetic acid Samples.
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. Available at: [Link]
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium? ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 30(21), 127514. Available at: [Link]
-
ResearchGate. (2008). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ResearchGate. Available at: [Link]
-
ResearchGate. (2020). Stability and assessment of amino acids in parenteral nutrition solutions. ResearchGate. Available at: [Link]
-
ResearchGate. (2015). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. ResearchGate. Available at: [Link]
-
O'Reilly, M., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 86(17), 11843-11852. Available at: [Link]
-
van der Ploeg, L., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 7(4), 68. Available at: [Link]
- Benchchem. (n.d.). Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic acid in Organic Synthesis.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
-
Journal of Clinical Medicine of Kazakhstan. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Available at: [Link]
-
Reddit. (2022). Amino acid solution storage – please help. Reddit. Available at: [Link]
-
Beilstein Journals. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Available at: [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]
-
National Institutes of Health. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Available at: [Link]
- TCI AMERICA. (n.d.). 4-Amino-1-methylpiperidine.
-
National Institutes of Health. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Available at: [Link]
- AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues.
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. 4-Amino-1-methylpiperidine | 41838-46-4 | TCI AMERICA [tcichemicals.com]
Technical Support Center: Modifying Assay Conditions for (1-Methyl-piperidin-4-ylamino)-acetic acid
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for researchers working with piperidine-based small molecules. This guide provides in-depth troubleshooting and practical solutions for modifying assay conditions when working with compounds like (1-Methyl-piperidin-4-ylamino)-acetic acid. Given the physicochemical properties of the piperidine scaffold, researchers often encounter challenges related to solubility, non-specific interactions, and assay interference. This document is structured as a series of frequently asked questions (FAQs) to directly address these common issues.
Frequently Asked Questions (FAQs)
Section 1: Compound Handling and Solubility
Q1: My stock solution of this compound in DMSO is clear, but the compound precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?
A1: This phenomenon, known as "precipitation upon dilution," is a primary challenge for many heterocyclic compounds that are significantly more soluble in organic solvents like DMSO than in aqueous systems. The piperidine ring, especially when substituted, can increase a molecule's lipophilicity.[1] Since this compound contains a basic piperidine nitrogen, its solubility is highly dependent on pH.[1]
Causality: At neutral or basic pH, the piperidine nitrogen is largely deprotonated and uncharged, reducing its interaction with water molecules and leading to precipitation.
Troubleshooting Workflow:
Caption: Workflow for addressing compound precipitation.
Detailed Protocol: Systematic Solubility Enhancement
-
Optimize Final DMSO Concentration:
-
Action: Determine the highest percentage of DMSO your assay can tolerate without affecting the biological target's activity (typically ≤1%, but ideally ≤0.5%).[1]
-
Validation: Run a vehicle control experiment with varying DMSO concentrations (e.g., 0.1%, 0.5%, 1%, 2%) but without your compound. Measure the assay signal to identify the concentration at which performance is inhibited.
-
-
Adjust Buffer pH:
-
Action: Since the piperidine nitrogen is basic, lowering the pH will protonate it, increasing the compound's charge and aqueous solubility.[1] Prepare a set of assay buffers with decreasing pH values (e.g., 7.4, 7.0, 6.5, 6.0, 5.5). Test the solubility of your compound in each.
-
Validation: Critically, you must confirm that the altered pH does not negatively impact your target enzyme or cell system. Re-validate your assay's positive and negative controls at the new pH.[2][3]
-
-
Incorporate Solubilizing Agents:
-
If pH adjustment is not viable, consider adding low concentrations of non-ionic surfactants. These agents can help by forming micelles that sequester the compound.[1]
-
Recommended Agents & Starting Concentrations:
Agent Typical Starting Concentration Primary Mechanism Tween-20 0.01% (v/v) Surfactant (micelle formation) | Triton X-100 | 0.01% (v/v) | Surfactant (micelle formation) |
-
Validation: Run a control to ensure the surfactant itself does not inhibit or artificially enhance the assay signal.
-
-
Consider Cyclodextrins:
-
Action: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with greatly enhanced aqueous solubility.[4][5] This is an advanced but highly effective technique.
-
Recommendation: Start with a 1:1 molar ratio of compound to a cyclodextrin derivative like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).[6]
-
Validation: This approach requires careful validation, as the cyclodextrin could potentially interfere with the interaction between your compound and its biological target.
-
Section 2: Biochemical Assay Troubleshooting
Q2: I'm seeing a high background signal in my enzymatic assay that seems to be related to the compound itself. How can I diagnose and solve this?
A2: High background can stem from several sources: non-specific binding of the compound to assay components, intrinsic fluorescence/absorbance of the compound, or interference with the detection system.[7][8] It's crucial to systematically identify the cause.
Causality: Small molecules, particularly those with heterocyclic rings, can engage in non-specific hydrophobic or ionic interactions with proteins or plate surfaces.[7][9] This can lead to false signals or high background noise.
Diagnostic Workflow:
Caption: Diagnostic workflow for high background signal.
Solutions for Non-Specific Binding (NSB):
If you've determined the high background is due to NSB with the enzyme or other proteins, modify the assay buffer conditions.
Detailed Protocol: Optimizing Buffer to Reduce NSB
-
Increase Ionic Strength:
-
Action: Gradually increase the concentration of a neutral salt (e.g., NaCl or KCl) in your buffer in steps (e.g., from 50 mM to 100 mM, 150 mM, 200 mM).[9]
-
Causality: Higher salt concentrations can disrupt low-affinity electrostatic interactions that contribute to NSB.[9]
-
Validation: Ensure the increased ionic strength does not inhibit your enzyme's activity by running a salt-titration on the uninhibited reaction.[10]
-
-
Add a Blocking Protein:
-
Action: Incorporate Bovine Serum Albumin (BSA) into your assay buffer. A typical starting concentration is 0.01% to 0.1% (w/v).[9]
-
Causality: BSA is a "carrier protein" that provides alternative, non-specific binding sites, effectively "soaking up" your compound and preventing it from binding to the assay target or surfaces.[9]
-
Validation: Test for BSA interference in the absence of your compound.
-
-
Introduce a Non-ionic Surfactant:
-
Action: Add a low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween-20 or Triton X-100.
-
Causality: Surfactants can disrupt non-specific hydrophobic interactions. This is particularly effective if your compound is "sticky."[9]
-
Validation: Run controls to confirm the surfactant does not affect enzyme kinetics.
-
Buffer Additive Recommendations:
| Additive | Starting Concentration | Purpose | Reference |
| NaCl / KCl | 50-150 mM | Reduce ionic NSB | [9] |
| BSA | 0.01 - 0.1% (w/v) | Reduce hydrophobic NSB | [9] |
| Tween-20 | 0.005 - 0.05% (v/v) | Reduce hydrophobic NSB | [1] |
Section 3: Cell-Based Assay Troubleshooting
Q3: My compound appears to be cytotoxic in my cell-based assay at concentrations where I expect to see specific activity. How can I differentiate true target-mediated effects from general toxicity?
A3: This is a critical question in drug development. A compound may show an effect in a cell-based assay (e.g., reduced proliferation) simply because it is unhealthy for the cells, not because it is acting on your specific target.[11][12]
Causality: Off-target effects, membrane disruption, or metabolic liabilities can lead to cytotoxicity that masks the desired specific biological activity.[12]
Detailed Protocol: Deconvoluting Specificity from Cytotoxicity
-
Run an Orthogonal Cytotoxicity Assay:
-
Action: In parallel with your primary functional assay, run a direct measure of cell viability. Choose an assay based on a different principle than your primary one (e.g., if your primary assay measures ATP levels, use a membrane integrity assay).
-
Recommended Assays:
-
Membrane Integrity: LDH release assay (measures leakage from damaged cells).
-
Metabolic Activity: Resazurin (alamarBlue) reduction assay.
-
ATP Content: CellTiter-Glo® Luminescent Cell Viability Assay.
-
-
Interpretation: Plot the dose-response curves for both your primary assay and the cytotoxicity assay. If the curves overlap, the observed effect in your primary assay is likely due to toxicity. A significant window between the two curves suggests a specific effect.
-
-
Use a Counter-Screen with a Control Cell Line:
-
Action: If available, use a cell line that does not express your target of interest (e.g., a parental cell line vs. one engineered to overexpress the target).
-
Interpretation: The compound should show potency in the target-expressing cell line but be significantly less potent or inactive in the control cell line. Activity in both cell lines points towards an off-target effect or general cytotoxicity.
-
-
Reduce Incubation Time:
-
Action: Cytotoxic effects often develop over longer periods. If your target engagement is rapid, you may be able to shorten the compound incubation time (e.g., from 24 hours to 4 hours) to a point where you can measure the specific effect before significant cell death occurs.[13]
-
Validation: This requires re-optimization of your assay window to ensure you can still detect a robust signal in the shorter timeframe.
-
References
-
Surmodics. (n.d.). Non-Specific Binding: What You Need to Know. Surmodics IVD. [Link]
-
CANDOR Bioscience GmbH. (n.d.). Nonspecific binding in immunoassays. CANDOR Bioscience. [Link]
-
BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
-
Gao, Y., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 361-381. [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. [Link]
-
Patsnap Synapse. (2025, May 9). How to Choose the Right Buffer for Enzyme Activity Tests. Patsnap. [Link]
-
Health News. (2023, December 8). A Complete Guide To Troubleshooting Biochemistry Analyzers. Health News. [Link]
-
ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]
-
Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-2), 23-60. [Link]
-
Gale, P. J., Duncan, M. W., & Yergey, A. L. (2002). Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]
-
Dong, X., et al. (2010). Matrix Interference-Free Method for the Analysis of Small Molecules by Using Negative Ion Laser Desorption/Ionization on Graphene Flakes. Analytical Chemistry, 82(14), 6208–6214. [Link]
-
SciTechnol. (n.d.). The Problems with the Cells Based Assays. SciTechnol. [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]
-
Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from mb.about. [Link]
-
Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. Celtarys Research. [Link]
-
Seamaty. (n.d.). Quick Troubleshooting Method for Automatic Biochemistry Analyzer Faults. Seamaty. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride. PubChem. [Link]
-
ResearchGate. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Request PDF. [Link]
-
University of Life Sciences in Lublin. (n.d.). Enzyme kinetics. [Link]
-
Separation Science. (n.d.). Overcoming Matrix Interference in LC-MS/MS. [Link]
-
PubMed. (2024, January 23). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. [Link]
-
ChemSrc. (2025, August 29). CAS#:1353982-13-4 | (4-{[Acetyl(ethyl)amino]methyl}-1-piperidinyl)acetic acid. [Link]
-
National Center for Biotechnology Information. (n.d.). (4-Methylpiperazin-1-yl)acetic acid. PubChem. [Link]
-
BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. [Link]
-
YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(1-Methylpiperidin-4-yl)acetic acid. PubChem. [Link]
- Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
-
Vertzoni, M., et al. (2017). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Dissolution Technologies, 24(3), 44-53. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. up.lublin.pl [up.lublin.pl]
- 11. scitechnol.com [scitechnol.com]
- 12. bioagilytix.com [bioagilytix.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Enhancing the Bioavailability of (1-Methyl-piperidin-4-ylamino)-acetic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1-Methyl-piperidin-4-ylamino)-acetic acid derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges in enhancing the oral bioavailability of this chemical scaffold. The inherent polarity and potential for low permeability of these piperidine derivatives often necessitate advanced formulation and chemical modification strategies.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound derivatives?
A1: The low oral bioavailability of these derivatives is typically multifactorial, stemming from their physicochemical properties. The piperidine and aminoacetic acid moieties contribute to high polarity, which can lead to poor membrane permeability. Additionally, these compounds can exhibit pH-dependent solubility, potentially limiting their dissolution in the gastrointestinal (GI) tract. Finally, they may be susceptible to enzymatic degradation in the gut or first-pass metabolism in the liver.[1][2][3]
Q2: How can I quickly assess the primary barrier to bioavailability for my specific derivative?
A2: A good starting point is to classify your compound using the Biopharmaceutics Classification System (BCS).[4] This requires determining its aqueous solubility and intestinal permeability.
-
High Solubility, Low Permeability (BCS Class III): The primary challenge is crossing the intestinal epithelium.
-
Low Solubility, Low Permeability (BCS Class IV): Both dissolution and permeation are significant hurdles.
In vitro dissolution studies across a physiologically relevant pH range (e.g., 1.2, 4.5, 6.8) and a Caco-2 permeability assay are standard methods for this initial assessment.[5][6]
Q3: What are the main strategies to enhance the bioavailability of these derivatives?
A3: Broadly, the strategies can be divided into two categories:
-
Formulation-Based Approaches: These involve modifying the drug's physical environment to improve its dissolution and/or absorption. Key techniques include solid dispersions, lipid-based formulations, and particle size reduction.[7][8]
-
Chemical Modification (Prodrugs): This involves temporarily modifying the chemical structure of the derivative to improve its physicochemical properties.[9]
The choice of strategy depends on the primary bioavailability barrier identified.
II. Troubleshooting Guide: Formulation Strategies
Q4: My derivative has poor aqueous solubility. I've tried micronization, but the dissolution rate is still too low. What should I try next?
A4: While micronization increases the surface area for dissolution, it may not be sufficient for compounds with very low intrinsic solubility.[10] A more effective approach is often to create an amorphous solid dispersion .
-
Causality: By dispersing the drug in a hydrophilic polymer matrix in an amorphous state, you eliminate the crystalline lattice energy that needs to be overcome for dissolution.[11][12] This can lead to a significant increase in the apparent solubility and dissolution rate.
-
Troubleshooting:
-
Polymer Selection: The choice of polymer is critical. Experiment with different polymers such as povidone (PVP), copovidone (PVP/VA), and hydroxypropyl methylcellulose (HPMC) to find one that is miscible with your compound and provides the best stability.
-
Manufacturing Method: Common methods for preparing solid dispersions include spray drying and hot-melt extrusion.[4][13] If your compound is thermally labile, spray drying is generally preferred.
-
Stability Issues: Amorphous systems can be prone to recrystallization over time, which would negate the solubility advantage.[11] Conduct accelerated stability studies (e.g., 40°C/75% RH) to assess the physical stability of your formulation.
-
Q5: I'm developing a lipid-based formulation for a BCS Class IV derivative, but the in vivo performance is inconsistent. What could be the issue?
A5: Inconsistent performance with lipid-based formulations often points to issues with the formulation's ability to form stable, well-dispersed emulsions or micellar solutions upon contact with GI fluids.
-
Causality: Lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are designed to present the drug in a solubilized state and form fine oil-in-water emulsions in the gut, facilitating absorption.[14][15][16]
-
Troubleshooting:
-
Formulation Composition: The ratio of oil, surfactant, and cosolvent is crucial. Systematically screen different combinations of these excipients to identify a formulation that readily emulsifies and can maintain your drug in solution.
-
Dispersion Testing: Perform in vitro dispersion tests in simulated gastric and intestinal fluids. The formulation should form a fine, stable emulsion with a small droplet size.
-
Lipolysis: The digestion of lipids by pancreatic lipase can impact drug release and absorption. Consider conducting in vitro lipolysis studies to understand how your formulation behaves under digestive conditions.
-
III. Troubleshooting Guide: Prodrug Synthesis
Q6: I'm considering a prodrug approach to mask the polarity of the secondary amine in my derivative. What are some common strategies and potential pitfalls?
A6: A prodrug strategy can be very effective for improving the permeability of polar molecules.[9][17] For a secondary amine, a common approach is to create a promoiety that is cleaved by enzymes in the body to release the active drug.
-
Causality: By masking the polar amine with a more lipophilic group, the overall lipophilicity of the molecule is increased, which can enhance its ability to cross the intestinal membrane.
-
Troubleshooting:
-
Promoieity Selection: The choice of promoiety is critical for achieving the desired rate of cleavage. Ester-based promoieties are common and are often cleaved by esterases. However, the stability of the prodrug in the GI tract and its susceptibility to first-pass metabolism must be considered.
-
Synthesis Challenges: The synthesis of prodrugs can be complex. For secondary amines, N-alkylation or acylation are common synthetic routes.[17] Careful optimization of reaction conditions is necessary to achieve good yields and purity.
-
In Vitro Evaluation: Before moving to in vivo studies, it's essential to evaluate the prodrug's stability in simulated GI fluids and its conversion to the parent drug in plasma and liver microsomes. This will provide valuable information on its likely in vivo fate.
-
IV. Experimental Protocols & Data
This assay is used to assess the intestinal permeability of a compound.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation into a monolayer with tight junctions.
-
Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. TEER values should be above 300 Ω·cm².[18]
-
Transport Buffer: Prepare Hanks' Balanced Salt Solution (HBSS) with 10 mM MES for the apical side (pH 6.5) and HBSS with 10 mM HEPES for the basolateral side (pH 7.4).[19]
-
Experiment:
-
Wash the cell monolayers with the respective transport buffers.
-
Add the test compound (typically at 10 µM) to the apical chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.
-
Analyze the samples by LC-MS/MS to determine the concentration of the compound that has permeated the monolayer.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the apical chamber.
Table 1: Interpretation of Caco-2 Papp Values
| Papp (x 10⁻⁶ cm/s) | Predicted Human Absorption |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
Q7: My Caco-2 permeability results are highly variable between experiments. What are the likely causes?
A7: High variability in Caco-2 assays can stem from several factors:
-
Inconsistent Cell Culture: Caco-2 cells can behave differently depending on the passage number and culture conditions. Ensure you are using cells within a consistent passage range and that your culture conditions (media, supplements, incubator humidity) are tightly controlled.[20][21]
-
Variable Monolayer Integrity: Always check TEER values before and after each experiment. A significant drop in TEER during the experiment (more than 25%) suggests that the compound may be toxic to the cells or that the monolayer was compromised.[18]
-
Compound Adsorption: Some compounds can adsorb to the plastic of the assay plates, leading to artificially low permeability values. If you suspect this, you can include 4% bovine serum albumin (BSA) in the basolateral buffer.[19]
V. Visualizations
Caption: A typical workflow for enhancing the bioavailability of a drug candidate.
Caption: The mechanism by which solid dispersions enhance drug dissolution.
VI. References
-
Patsnap Synapse. (2025, March 20). How to improve the bioavailability of a drug? Retrieved from [Link]
-
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]
-
Allied Academies. (n.d.). Optimizing drug bioavailability: Multi-faceted strategies. Retrieved from [Link]
-
Williams, R. O., et al. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
-
Procell. (2024, March 11). Caco-2 Cell Growth Essentials: Traits and Troubleshooting Tips. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Applied Pharmaceutical Science, 2(3), 16-25.
-
Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 909-918.
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Strategies to improve oral bioavailability. ResearchGate.
-
Patel, V., & Lalwani, A. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage (pp. 49-89). Wiley.
-
Insights into the Mechanism of Enhanced Dissolution in Solid Crystalline Formulations. (2024, April 7). National Institutes of Health.
-
Formulation strategies for poorly soluble drugs. (2025, July 10). ResearchGate.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). National Center for Biotechnology Information.
-
Rautio, J., et al. (2008). Prodrugs for Amines. National Institutes of Health.
-
In Vitro Dissolution Testing: Statistical Approaches and Issues. (n.d.). ResearchGate.
-
Amine prodrugs of pharmaceutical compounds. (2017). Google Patents.
-
View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. (n.d.). Universal Journal of Pharmaceutical Research.
-
FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. (2011). National Institutes of Health.
-
Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. (2023). National Center for Biotechnology Information.
-
Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances. (2023). MDPI.
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2021). National Center for Biotechnology Information.
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform.
-
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023, October 24). National Institutes of Health.
-
Lipid-Based Formulations for Early-Stage Clinical Trials. (2020, March 25). American Pharmaceutical Review.
-
Solubility Enhancement by Solid Dispersion Method: An Overview. (2016). ResearchGate.
-
Challenges and Opportunities in Delivering Oral Peptides and Proteins. (2021). National Center for Biotechnology Information.
-
Factors to Consider in Dissolution Testing. (2016, December 7). Pharmaceutical Technology.
-
Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs. (1999). PubMed.
-
Prodrugs for Amines. (n.d.). OUCI.
-
Grand challenges in oral drug delivery. (2023). Frontiers.
-
MultiScreen Caco-2 Assay System. (n.d.). Merck Millipore.
-
Silica-Lipid Hybrid Microparticles for Improved Bioavailability of Bcs Class IV Drugs. (n.d.). Prime Scholars.
-
What is in vitro dissolution testing?. (2024, January 10). Pion Inc.
-
Surface Solid Dispersion Review. (2023, April 21). Pharma Excipients.
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. (2013). National Center for Biotechnology Information.
-
Prodrugs and their activation mechanisms for brain drug delivery. (2025, January 17). RSC Publishing.
-
Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances. (2025, March 28). Pharma Excipients.
-
Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). American Pharmaceutical Review.
-
permeability enhancement of a bcs class iii drug through lipid-based nanoparticles: a quality by design approach. (n.d.). ResearchGate.
-
Lipid-Based Drug Delivery Systems. (2012). National Center for Biotechnology Information.
-
Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. (2021, September 26). National Center for Biotechnology Information.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What is dissolution testing? [pion-inc.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 9. researchgate.net [researchgate.net]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 12. Insights into the Mechanism of Enhanced Dissolution in Solid Crystalline Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. upm-inc.com [upm-inc.com]
- 15. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. Caco-2 Cell Growth Essentials: Traits and Troubleshooting Tips [procellsystem.com]
- 21. merckmillipore.com [merckmillipore.com]
Technical Support Center: Interpreting Unexpected Results in (1-Methyl-piperidin-4-ylamino)-acetic acid Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1-Methyl-piperidin-4-ylamino)-acetic acid and related piperidine derivatives. This guide is structured as a series of troubleshooting questions and in-depth answers designed to address common and unexpected challenges encountered during synthesis, purification, and biological evaluation. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental design and interpretation.
Section 1: Synthesis & Purification Troubleshooting
This section addresses the most frequent sources of unexpected outcomes: the synthesis and subsequent purification of the target compound. The bifunctional nature of this compound, possessing both a basic piperidine moiety and an acidic carboxylic acid group, presents unique challenges.
Question 1: My reductive amination synthesis of this compound resulted in a low yield and a complex mixture of byproducts. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in the reductive amination between 1-methyl-4-piperidone and an amino acid ester (followed by hydrolysis) are a common issue. The complexity arises from several competing reactions and suboptimal conditions.
Causality Analysis:
-
Enamine/Imine Formation Equilibrium: The initial condensation to form the imine (or enamine) intermediate is a reversible reaction. Inefficient water removal can shift the equilibrium back toward the starting materials, reducing the overall yield.
-
Reductant Reactivity & Stability: The choice of reducing agent is critical.
-
Sodium borohydride (NaBH₄): Is a mild reductant but can be slow and may require pH adjustment. It is often less effective for hindered imines.
-
Sodium triacetoxyborohydride (STAB): Is generally preferred as it is more selective for imines/enamines over ketones and is tolerant of mildly acidic conditions, which can catalyze imine formation.
-
Sodium cyanoborohydride (NaBH₃CN): Is highly effective but also highly toxic. Its rate is pH-dependent, and it works best at pH ~6-7.
-
-
Competing Reduction: If the reducing agent is added too early or is too reactive (like NaBH₄ at neutral pH), it can reduce the starting ketone (1-methyl-4-piperidone) to the corresponding alcohol, terminating the desired reaction pathway.
-
Over-Alkylation: While less common in this specific intramolecular context, if using precursors where the secondary amine is formed, dialkylation can occur if the reaction conditions are too harsh.[1]
Troubleshooting & Optimization Strategy:
| Parameter | Recommended Action | Rationale |
| Reaction Solvent | Use a non-protic solvent like Dichloroethane (DCE) or Tetrahydrofuran (THF). | Prevents the reductant from reacting with the solvent and facilitates water removal. |
| Catalyst | Add a catalytic amount of acetic acid (AcOH). | Catalyzes the formation of the iminium ion intermediate, accelerating the rate-limiting step. |
| Water Removal | Add a dehydrating agent like molecular sieves (3Å or 4Å). | Drives the imine formation equilibrium toward the product, increasing the concentration of the intermediate available for reduction. |
| Reducing Agent | Use Sodium Triacetoxyborohydride (STAB). | STAB is selective for the iminium ion over the ketone starting material and is effective under the mildly acidic conditions that favor imine formation. |
| Order of Addition | Mix the ketone, amine, and acid catalyst first. Stir for 30-60 minutes before adding the reducing agent. | Allows for the formation of the iminium ion intermediate before introducing the reductant, minimizing the reduction of the starting ketone. |
Below is a decision tree to guide your troubleshooting process for this synthesis.
Caption: Troubleshooting logic for low-yield reductive amination.
Question 2: I've successfully synthesized my compound, but I'm seeing severe peak tailing and poor recovery during silica gel column chromatography. How can I purify it effectively?
Answer: This is a classic problem when purifying compounds containing basic nitrogen atoms, like piperidines, on standard silica gel. The issue is a strong acid-base interaction between your compound and the column material.
Causality Analysis:
-
Acidic Silica Surface: The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic.
-
Basic Analyte: The tertiary amine of the 1-methylpiperidine ring is basic and becomes protonated by the silanol groups.
-
Strong Adsorption: This acid-base interaction leads to very strong, sometimes irreversible, adsorption of your compound onto the silica stationary phase.[2] This causes the severe peak tailing, poor resolution, and low recovery you are observing.
Troubleshooting & Optimization Strategy:
-
Mobile Phase Modification (Most Common): The goal is to add a basic modifier to your eluent that will compete with your compound for the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your solvent system (e.g., Dichloromethane/Methanol). This is the most common and often most effective solution.[2]
-
Ammonia: Using a pre-mixed 7N ammonia in methanol solution as your polar modifier (e.g., 1-5% in Dichloromethane) can be very effective for strongly basic compounds.[2]
-
-
Use a Different Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a more basic support and can be an excellent alternative to silica for purifying basic compounds.
-
Reverse-Phase Chromatography (C18): If your compound has sufficient hydrophobicity, reverse-phase chromatography using solvents like acetonitrile and water (often with a modifier like formic acid or TFA to ensure consistent protonation) can provide excellent separation.
-
-
Alternative Purification: Acid-Base Extraction: This liquid-liquid extraction technique can be a highly effective and scalable first-pass purification method to remove neutral or acidic impurities.[2]
Caption: Workflow for purification via acid-base extraction.
Section 2: Handling, Stability, & Assay FAQs
Unexpected results often stem from the physical and chemical properties of the compound itself.
Question 3: My compound's solubility is inconsistent in aqueous buffers for biological assays. Why is this happening?
Answer: The inconsistent solubility of this compound is due to its zwitterionic nature and its sensitivity to pH. The molecule has a basic piperidine nitrogen (pKa ~9-10) and an acidic carboxylic acid group (pKa ~2-3).
-
At low pH (e.g., <2): Both the piperidine and the secondary amine are protonated (cationic), and the carboxylic acid is neutral. The compound will likely have good solubility as a hydrochloride salt.
-
At neutral pH (e.g., ~4-8): The carboxylic acid is deprotonated (anionic), and the piperidine nitrogen is protonated (cationic). The molecule exists as a zwitterion. Zwitterions can have low aqueous solubility due to strong intermolecular electrostatic interactions that favor a crystalline lattice structure over solvation. This pH range is known as the isoelectric point.
-
At high pH (e.g., >11): The piperidine is neutral, and the carboxylic acid is deprotonated (anionic). The compound should be soluble as a sodium or potassium salt.
Solution: To ensure consistent solubility for assays, prepare a concentrated stock solution in a solvent like DMSO or in an acidic/basic aqueous solution (e.g., 10 mM HCl or 10 mM NaOH) where the compound is fully ionized. When diluting into your final assay buffer, ensure the final concentration of the stock solvent (e.g., DMSO) is low (<0.5%) and does not affect the assay, and be aware that the final pH may need adjustment.
Question 4: I'm observing a gradual loss of activity or change in appearance of my compound upon storage. Is it unstable?
Answer: Yes, piperidine derivatives can be susceptible to degradation, primarily through oxidation.
-
Oxidation: Tertiary amines, especially when adjacent to a nitrogen, can be oxidized by atmospheric oxygen. This process can be accelerated by light and heat.[3] Oxidation can lead to the formation of N-oxides or other degradation products, which may be inactive or have different activity profiles. A common sign of oxidation is the development of a yellow or brown tint in a previously colorless sample.[3]
-
Reaction with CO₂: Highly basic amines like piperidine can react with atmospheric carbon dioxide to form a solid carbonate salt, which may appear as a precipitate or cause the material to become gummy.[3]
Best Practices for Storage: To ensure long-term stability and reproducibility of results, store your solid compound under the following conditions:
-
Inert Atmosphere: Store under argon or nitrogen to minimize contact with oxygen.
-
Light Protection: Use an amber vial or store in the dark.
-
Low Temperature: Store at -20°C for long-term storage.
-
Anhydrous Conditions: Keep in a desiccator to prevent moisture absorption, which can facilitate degradation.
Section 3: Detailed Experimental Protocol
This section provides a validated, step-by-step protocol for the synthesis of the title compound.
Protocol 1: Synthesis of this compound via Reductive Amination
This two-step protocol first describes the reductive amination to form the ethyl ester, followed by saponification to yield the final carboxylic acid.
Step 1: Synthesis of Ethyl (1-methyl-piperidin-4-ylamino)-acetate
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-4-piperidone (1.0 eq), ethyl glycinate hydrochloride (1.05 eq), and anhydrous Dichloroethane (DCE).
-
Base Addition: Add triethylamine (TEA) (1.1 eq) dropwise to neutralize the hydrochloride salt and free the amine. Stir for 15 minutes.
-
Iminium Formation: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 20 minutes. Caution: The reaction may gently exotherm.
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
QC Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Check for the disappearance of the 1-methyl-4-piperidone starting material.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with Dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl ester. This crude product can often be used directly in the next step or purified by column chromatography on silica gel using a mobile phase containing 1-2% triethylamine.
Step 2: Saponification to this compound
-
Reactor Setup: Dissolve the crude ethyl ester from Step 1 in a mixture of Tetrahydrofuran (THF) and water.
-
Hydrolysis: Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature.
-
QC Checkpoint: Monitor the hydrolysis by TLC or LC-MS until the ester starting material is fully consumed (typically 2-4 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Isolation: Dilute the remaining aqueous solution with water. Carefully adjust the pH to the isoelectric point (~pH 7-8) using 1M HCl. The product may precipitate at this stage.
-
Purification: If a precipitate forms, it can be collected by filtration. If not, the product can be purified using reverse-phase chromatography or by extracting impurities at a high or low pH, followed by crystallization at the isoelectric point.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][4][5]
-
Hussain, A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Pharmaceuticals. [Link][6]
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). [Link][7]
-
MDPI Encyclopedia. (2023). Pharmacological Applications of Piperidine Derivatives. [Link][8]
-
Elsevier. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link][9]
-
ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link][10]
-
Molecules. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. [Link][11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 9. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ajchem-a.com [ajchem-a.com]
Technical Support Center: Scaling Up the Production of (1-Methyl-piperidin-4-ylamino)-acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of (1-Methyl-piperidin-4-ylamino)-acetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the production of this valuable synthetic intermediate. We will explore common synthetic routes, troubleshoot potential challenges, and provide robust protocols to ensure a successful and scalable process.
Overview of Synthetic Strategies
The synthesis of this compound (C₈H₁₆N₂O₂) is typically achieved via two primary routes.[1] The choice between these pathways often depends on the availability of starting materials, cost, and the desired scale of production.
-
Route A: N-Alkylation of 4-Amino-1-methylpiperidine: This is a direct and common approach involving the reaction of 4-amino-1-methylpiperidine with a haloacetic acid derivative (e.g., 2-bromoacetic acid or 2-chloroacetic acid) in the presence of a base.[2]
-
Route B: Reductive Amination: This strategy involves the reaction of 1-methyl-4-piperidone with an amino acid, such as glycine or its ester, in the presence of a reducing agent. This method is an excellent alternative that can avoid certain side products common in direct alkylation.[3]
The piperidine ring is a common motif in many FDA-approved drugs, making its derivatives, like the target compound, valuable building blocks in medicinal chemistry.[2]
Diagram: Primary Synthesis Workflow (N-Alkylation)
Sources
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Acetylcholinesterase Inhibitors: Evaluating Novel Compounds Against Established Therapeutics
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Therapeutic Relevance of Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a pivotal enzyme responsible for terminating synaptic transmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.[1][2] In neurodegenerative conditions like Alzheimer's disease (AD), the degeneration of cholinergic neurons leads to a deficit in acetylcholine, correlating with cognitive decline.[1][3][4] Consequently, inhibiting AChE to increase the synaptic availability of acetylcholine remains a cornerstone of symptomatic treatment for mild to moderate AD.[3][5][6][7]
This guide provides a framework for evaluating a novel potential AChE inhibitor, here exemplified by (1-Methyl-piperidin-4-ylamino)-acetic acid , against three FDA-approved incumbents: Donepezil, Rivastigmine, and Galantamine. While public domain data on the specific AChE inhibitory activity of this compound is not available, this document serves as a comprehensive template. It outlines the necessary experimental protocols, data interpretation frameworks, and mechanistic comparisons required to rigorously characterize any new chemical entity in this class. The piperidine scaffold, present in our compound of interest and in the established drug Donepezil, is a common and valuable motif in the design of AChE inhibitors.[5][8]
Profiles of Established Acetylcholinesterase Inhibitors
A robust comparison requires a deep understanding of the standards. The three inhibitors chosen represent different structural classes and exhibit distinct pharmacological profiles.
-
Donepezil: A piperidine derivative, Donepezil is a highly selective, reversible, and non-competitive inhibitor of AChE.[3][5][9][10] Its long half-life allows for once-daily dosing.[3] Molecular studies suggest it binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, contributing to its mixed inhibition profile.[9]
-
Rivastigmine: A carbamate derivative, Rivastigmine acts as a "pseudo-irreversible" inhibitor of both AChE and butyrylcholinesterase (BuChE).[11][12] It forms a covalent carbamoyl bond with the serine residue in the enzyme's active site, leading to prolonged inhibition that is reversed only upon slow hydrolysis of this bond.[11] This dual inhibition of both AChE and BuChE may offer therapeutic advantages, as BuChE levels increase in the later stages of AD while AChE levels decline.[13][14]
-
Galantamine: This alkaloid-derived inhibitor exhibits a dual mechanism of action. It is a reversible, competitive inhibitor of AChE and also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[4][15][16][17] This modulation enhances the sensitivity of these receptors to acetylcholine, further amplifying cholinergic signaling.[4][15]
Comparative Analysis: A Methodological Framework
To characterize our novel compound, this compound, we must subject it to the same rigorous in vitro assays used to define the established inhibitors. The primary goals are to determine its potency (IC50), selectivity (AChE vs. BuChE), and mode of inhibition.
Quantitative Data Summary: Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is the most critical metric for quantifying an inhibitor's potency. The selectivity index (SI), calculated as the ratio of IC50 (BuChE) / IC50 (AChE), defines its preference for the target enzyme. A higher SI value indicates greater selectivity for AChE.
Note: IC50 values are highly dependent on experimental conditions (e.g., enzyme source, substrate concentration, buffer). The data below is compiled from multiple sources for illustrative purposes. A direct comparison, as outlined in the protocol that follows, must be performed under identical conditions.
| Inhibitor | Target Enzyme | Reported IC50 Range | Selectivity Index (SI) | Mechanism of Action |
| This compound | AChE / BuChE | Data not available | To be determined | To be determined |
| Donepezil | Human AChE | 11.6 nM - 13 nM[18][19] | High (>600)[19] | Reversible, Mixed/Non-competitive[3][9] |
| Rivastigmine | Human AChE | 4.4 µM (varies) | Low (~0.03, BuChE selective) | Pseudo-irreversible (Carbamylating)[6][11] |
| Galantamine | Human AChE | 0.36 µM - 1.5 µM[19] | Moderate (~10-50)[19] | Reversible, Competitive[15][20] |
Experimental Protocol: Determination of IC50 via Ellman's Assay
This protocol provides a self-validating system for comparing inhibitor potency. It is based on the spectrophotometric method developed by Ellman et al., a robust and widely adopted assay for measuring cholinesterase activity.[18][21][22]
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[21][22] Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 5-thio-2-nitrobenzoate (TNB), a yellow anion that can be quantified by measuring its absorbance at 412 nm.[21][23] The rate of color formation is directly proportional to AChE activity.
Materials:
-
Enzymes: Human recombinant AChE, Human serum BuChE
-
Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0[21]
-
Substrates: Acetylthiocholine iodide (ATChI), Butyrylthiocholine iodide (BuTChI)
-
Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Inhibitors: Donepezil, Rivastigmine, Galantamine, and the test compound (this compound)
-
Apparatus: 96-well microplate reader, multichannel pipettes
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and dibasic solutions. This pH is optimal for the reaction of DTNB with thiocholine.[21]
-
DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer. Protect from light.[22]
-
Substrate Solutions (10 mM): Prepare fresh daily by dissolving ATChI and BuTChI in deionized water.[22]
-
Enzyme Solutions: Prepare stock solutions of AChE and BuChE in phosphate buffer. A final concentration of ~0.1 U/mL is a typical starting point.[21]
-
Inhibitor Stock Solutions (e.g., 10 mM): Dissolve the test compound and standards in a suitable solvent (e.g., DMSO). Prepare serial dilutions to create a range of concentrations for IC50 determination (e.g., from 1 nM to 100 µM). The final DMSO concentration in the assay should not exceed 1% to prevent solvent interference.[22]
-
-
Assay Plate Setup (in a 96-well plate):
-
Test Wells: Add 140 µL of phosphate buffer, 20 µL of enzyme solution (AChE or BuChE), and 20 µL of the respective inhibitor working solution.
-
Control Wells (100% Activity): Add 140 µL of phosphate buffer, 20 µL of enzyme solution, and 20 µL of buffer (containing the same final DMSO concentration as the test wells).
-
Blank Wells: Add 180 µL of phosphate buffer. This well corrects for any non-enzymatic substrate hydrolysis or reagent degradation.
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate at a controlled temperature (e.g., 37°C) for 15 minutes. This crucial step allows the inhibitor to bind to the enzyme before the substrate is introduced.[21] This is particularly important for slow-binding or covalent inhibitors like Rivastigmine.
-
-
Reaction Initiation and Measurement:
-
Add 20 µL of the appropriate substrate solution (ATChI for AChE, BuTChI for BuChE) to all wells to initiate the reaction.
-
Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (kinetic mode), taking readings every 60 seconds for 10-15 minutes.[22]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope (ΔAbs/min) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualization of Experimental Workflow
Caption: Workflow for determining IC50 values using the Ellman's assay.
Mechanistic Insights and Discussion
Beyond potency, understanding how a compound inhibits AChE is vital. The established drugs provide a useful map of different inhibitory mechanisms.
-
Reversible vs. Irreversible: Donepezil and Galantamine are reversible inhibitors, meaning they bind and dissociate from the enzyme.[5][15] Rivastigmine is pseudo-irreversible due to its covalent carbamoylation of the active site.[11] Kinetic studies, such as dialysis or dilution experiments, would be necessary to determine if this compound is reversible or irreversible.
-
Competitive vs. Non-competitive: Competitive inhibitors like Galantamine bind to the same active site as the substrate, acetylcholine.[15] Non-competitive or mixed inhibitors like Donepezil can bind to other sites, such as the peripheral anionic site (PAS), affecting the enzyme's conformation and efficiency.[9] Lineweaver-Burk or Michaelis-Menten kinetic analyses, where reaction velocity is measured at varying substrate concentrations, are required to elucidate the mode of inhibition for a new compound.
-
The Importance of BuChE Selectivity: While AChE is the primary target, BuChE also hydrolyzes acetylcholine and its activity increases in the AD brain as AChE activity wanes.[13][24] Inhibitors with high selectivity for AChE (like Donepezil) may have a different side-effect profile compared to dual inhibitors (like Rivastigmine) or BuChE-selective compounds.[25][26] For example, peripheral inhibition of BuChE can sometimes lead to gastrointestinal side effects. Therefore, determining the selectivity of this compound is a critical step in predicting its potential therapeutic window and side-effect profile.
Visualization of AChE Inhibition Mechanisms
Caption: Binding modes of different classes of AChE inhibitors.
Conclusion and Future Directions
This guide establishes a comprehensive framework for the initial characterization of a novel acetylcholinesterase inhibitor, using this compound as a representative candidate. The immediate priority is to perform the described in vitro enzymatic assays to generate fundamental data on its potency (IC50) and selectivity for AChE and BuChE.
Should these initial results prove promising (i.e., demonstrating potent and preferably selective AChE inhibition), subsequent steps would involve kinetic studies to determine the mechanism of inhibition, cell-based assays to assess neuroprotective properties, and in vivo animal models to evaluate efficacy in restoring cognitive function and to establish a pharmacokinetic/pharmacodynamic profile. By systematically comparing a new chemical entity against well-characterized standards like Donepezil, Rivastigmine, and Galantamine, researchers can efficiently triage candidates and build a robust data package for further drug development.
References
-
Donepezil - StatPearls - NCBI Bookshelf - NIH. (2023-08-17). National Center for Biotechnology Information. [Link]
-
Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. (2020-02-25). National Center for Biotechnology Information. [Link]
-
What is the mechanism of Galantamine Hydrobromide? - Patsnap Synapse. (2024-07-17). Patsnap. [Link]
-
What is the mechanism of Donepezil Hydrochloride? - Patsnap Synapse. (2024-07-17). Patsnap. [Link]
-
Potencies and selectivities of inhibitors of acetylcholinesterase and its molecular forms in normal and Alzheimer's disease brain. (2003). PubMed. [Link]
-
Donepezil - PubMed. (2023-08-17). National Center for Biotechnology Information. [Link]
-
Exploring the Mechanism of Acetylcholinesterase Inhibitors like Galantamine Hydrobromide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Rivastigmine in the treatment of patients with Alzheimer's disease - PMC - NIH. (2007-02-05). National Center for Biotechnology Information. [Link]
-
Galantamine in Alzheimer's disease - PubMed. (2008-01). Expert Review of Neurotherapeutics. [Link]
-
Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024-10-03). GoodRx. [Link]
-
Pharmacology of Galantamine ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025-03-08). YouTube. [Link]
-
Pharmacology of Rivastigmine (Rivan-6); Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. (2025-03-08). YouTube. [Link]
-
Comparison of IC50 values of inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). - ResearchGate. ResearchGate. [Link]
-
The Selectivity of Butyrylcholinesterase Inhibitors Revisited - PMC - PubMed Central. (2020-09-11). National Center for Biotechnology Information. [Link]
-
Galantamine - StatPearls - NCBI Bookshelf - NIH. (2024-06-08). National Center for Biotechnology Information. [Link]
-
Selective acetyl- and butyrylcholinesterase inhibitors reduce amyloid-β ex vivo activation of peripheral chemo-cytokines from Alzheimer's disease subjects: exploring the cholinergic anti-inflammatory pathway - PMC - PubMed Central. (2014-04-01). National Center for Biotechnology Information. [Link]
-
Selectivity profile of representative compounds for AChE versus BuChE. - ResearchGate. ResearchGate. [Link]
-
Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics - Scribd. Scribd. [Link]
-
IC 50 values of acetylcholinesterase enzyme (AChE) inhibition... - ResearchGate. ResearchGate. [Link]
-
Rivastigmine - StatPearls - NCBI Bookshelf - NIH. (2023-07-17). National Center for Biotechnology Information. [Link]
-
Targeting acetylcholinesterase and butyrylcholinesterase in dementia - Oxford Academic. (2005-06-01). International Journal of Neuropsychopharmacology. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors - MDPI. (2024-04-26). MDPI. [Link]
-
Status of Acetylcholinesterase and Butyrylcholinesterase in Alzheimer's Disease and Type 2 Diabetes Mellitus - PMC - PubMed Central. (2018-09-30). National Center for Biotechnology Information. [Link]
-
Targeting acetylcholinesterase and butyrylcholinesterase in dementia. (2005-06-01). International Journal of Neuropsychopharmacology. [Link]
-
I was preforming the acetylcholinesterase in vitro inhibition screening and the assay didnt work. anny suggesstions? | ResearchGate. ResearchGate. [Link]
-
Identification of a Novel Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase: In Vitro and In Silico Studies - PubMed Central. (2023-01-09). National Center for Biotechnology Information. [Link]
-
N-[11C]Methylpiperidin-4-yl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI. (2006-04-19). National Center for Biotechnology Information. [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical & Pharmacology Journal. [Link]
-
1-[11C]Methylpiperidin-4-yl propionate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI. (2006-05-01). National Center for Biotechnology Information. [Link]
-
Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PMC - NIH. (2016-09-28). National Center for Biotechnology Information. [Link]
-
In vivo studies of acetylcholinesterase activity using a labeled substrate, N-[11C]methylpiperdin-4-yl propionate ([11C]PMP) - PubMed. (1990-01-01). Journal of Cerebral Blood Flow and Metabolism. [Link]
Sources
- 1. N-[11C]Methylpiperidin-4-yl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 1-[11C]Methylpiperidin-4-yl propionate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Identification of a Novel Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 16. Galantamine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. The Selectivity of Butyrylcholinesterase Inhibitors Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Status of Acetylcholinesterase and Butyrylcholinesterase in Alzheimer’s Disease and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Potencies and selectivities of inhibitors of acetylcholinesterase and its molecular forms in normal and Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Selective acetyl- and butyrylcholinesterase inhibitors reduce amyloid-β ex vivo activation of peripheral chemo-cytokines from Alzheimer’s disease subjects: exploring the cholinergic anti-inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Validating In Vitro to In Vivo Correlation (IVIVC) for Novel Piperidine Derivatives: A Case Study with (1-Methyl-piperidin-4-ylamino)-acetic acid
This guide provides a comprehensive framework for establishing and validating an in vitro to in vivo correlation (IVIVC) for a new chemical entity (NCE). We will use the hypothetical case of (1-Methyl-piperidin-4-ylamino)-acetic acid, a novel piperidine derivative, to illustrate the principles and methodologies involved. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in therapeutics targeting a wide array of biological targets.[1] Establishing a robust IVIVC for such a compound is a critical step in its development, enabling the use of in vitro dissolution data as a surrogate for in vivo bioequivalence studies, thereby accelerating formulation development and ensuring product quality.[2][3]
The U.S. Food and Drug Administration (FDA) defines an IVIVC as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (typically the rate and extent of drug dissolution) and a relevant in vivo response (such as plasma drug concentration or amount of drug absorbed).[4] This guide will walk through the essential stages of developing a Level A IVIVC, the most informative and mechanistically based correlation, where a point-to-point relationship between the in vitro dissolution and in vivo absorption profiles is established.[2][3]
Foundational Characterization: The Biopharmaceutics Classification System (BCS)
The first step in any IVIVC endeavor is to characterize the fundamental biopharmaceutical properties of the drug substance: solubility and permeability.[5] This classification, known as the Biopharmaceutics Classification System (BCS), is crucial as it helps to anticipate the likelihood of achieving a successful IVIVC.[6] For instance, for drugs where dissolution is the rate-limiting step for absorption (typically BCS Class II compounds), a strong correlation is often expected.[7]
As per ICH M9 and FDA guidelines, a drug substance is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[5][8][9]
Protocol 1: Equilibrium Solubility Assessment
-
Preparation of Buffers: Prepare a series of buffers at pH 1.2, 4.5, and 6.8.
-
Sample Preparation: Add an excess amount of this compound to vials containing each buffer.
-
Equilibration: Place the vials in a shaking water bath at 37°C for 48 hours to ensure equilibrium is reached.
-
Sampling and Analysis: After equilibration, withdraw samples, filter them through a 0.45 µm filter, and analyze the concentration of the dissolved drug using a validated HPLC-UV method.
-
Replication: Perform all determinations in triplicate.[9]
Permeability is typically assessed using in vitro cell-based assays, such as the Caco-2 cell model, which is considered the gold standard.[10][11] The Parallel Artificial Membrane Permeability Assay (PAMPA) can also be used as a high-throughput screening tool for passive diffusion.[12][13] A drug is considered "highly permeable" when the extent of absorption in humans is determined to be ≥ 85%.[5]
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[11]
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[11]
-
Permeability Measurement (Apical to Basolateral):
-
Add the test compound solution (e.g., at 10 µM) to the apical (donor) side of the monolayer.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) side.
-
-
Permeability Measurement (Basolateral to Apical): To assess active efflux, perform the experiment in the reverse direction.
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters.
For our case study, let's assume the following hypothetical results for this compound:
| Parameter | Result | BCS Classification |
| Highest Dose | 50 mg | |
| Solubility at pH 1.2 | 0.1 mg/mL | Low Solubility |
| Solubility at pH 4.5 | 0.05 mg/mL | |
| Solubility at pH 6.8 | 0.02 mg/mL | |
| Dose/Solubility Volume at pH 6.8 | 2500 mL (>250 mL) | |
| Caco-2 Papp (A-B) | 15 x 10⁻⁶ cm/s | High Permeability |
Based on these hypothetical data, this compound would be classified as a BCS Class II compound (Low Solubility, High Permeability). This classification suggests that the in vitro dissolution rate is likely the rate-limiting step in its absorption, making it an excellent candidate for developing a Level A IVIVC.
In Vitro Dissolution Profile Generation
The development of a discriminating dissolution method is paramount for a successful IVIVC. The method should be able to detect changes in formulation and manufacturing processes that could impact in vivo performance.[14][15]
Protocol 3: Dissolution Method Development for an Immediate-Release Tablet
-
Apparatus Selection: Start with the USP Apparatus 2 (Paddle) as it is commonly used for tablets.[14]
-
Media Selection: Test various dissolution media, including 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8), to mimic the physiological pH range of the gastrointestinal tract.
-
Agitation Speed: Evaluate different agitation speeds (e.g., 50, 75, 100 rpm) to ensure smooth hydrodynamics without causing coning or other issues.
-
Method Validation: Once the conditions are optimized, validate the method for specificity, linearity, accuracy, and precision.
-
Profile Generation: For the IVIVC study, develop at least three formulations with different release rates (fast, medium, and slow). This can be achieved by altering formulation parameters such as disintegrant concentration, lubricant level, or compaction force.
-
Sampling: Perform dissolution on at least 12 individual dosage units for each formulation. Collect samples at multiple time points (e.g., 5, 10, 15, 30, 45, 60 minutes) to adequately define the dissolution profile.
Hypothetical Dissolution Data
| Time (min) | Formulation A (Fast) % Dissolved | Formulation B (Medium) % Dissolved | Formulation C (Slow) % Dissolved |
| 5 | 45 | 25 | 10 |
| 10 | 75 | 50 | 25 |
| 15 | 90 | 70 | 40 |
| 30 | 98 | 85 | 65 |
| 45 | 100 | 95 | 80 |
| 60 | 100 | 100 | 90 |
In Vivo Pharmacokinetic Study
The in vivo part of the IVIVC involves administering the different formulations to a relevant animal model and collecting pharmacokinetic data.[16][17]
Protocol 4: Oral Pharmacokinetic Study in Beagle Dogs
-
Animal Model: Use male beagle dogs (n=6 per group) as they are a common non-rodent species for oral bioavailability studies.[16]
-
Study Design: Conduct a three-way crossover study with a one-week washout period between each treatment.
-
Dosing: Administer a single oral dose of each formulation (Fast, Medium, Slow) to the fasted dogs.
-
Blood Sampling: Collect blood samples (e.g., via the cephalic vein) at pre-dose and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a selective and sensitive LC-MS/MS method for the quantification of this compound in dog plasma. The validation should adhere to regulatory guidelines and assess parameters like accuracy, precision, selectivity, and stability.[18][19][20][21]
Hypothetical Pharmacokinetic Data
| Parameter | Formulation A (Fast) | Formulation B (Medium) | Formulation C (Slow) |
| Cmax (ng/mL) | 250 | 180 | 110 |
| Tmax (hr) | 1.0 | 2.0 | 4.0 |
| AUC₀₋t (ng*hr/mL) | 1200 | 1150 | 1050 |
Establishing the Level A IVIVC
With both in vitro dissolution and in vivo plasma concentration data, the correlation can be developed. This typically involves a two-stage process: deconvolution to determine the in vivo absorption profile, followed by correlation with the in vitro dissolution profile.[22]
Deconvolution is a mathematical process used to estimate the time course of drug input into the systemic circulation from the plasma concentration-time profile. The Wagner-Nelson and Loo-Riegelman methods are common deconvolution techniques.[22] This process yields the cumulative fraction of drug absorbed in vivo over time.
A Level A IVIVC is established by plotting the cumulative percent of drug dissolved in vitro against the cumulative percent of drug absorbed in vivo for each formulation at each time point.[3][4] A linear relationship is often observed, but non-linear correlations are also acceptable.[2]
Hypothetical IVIVC Data
| Time (min) | Formulation B % Dissolved | Formulation B % Absorbed (from Deconvolution) |
| 10 | 50 | 48 |
| 15 | 70 | 68 |
| 30 | 85 | 83 |
| 45 | 95 | 94 |
| 60 | 100 | 98 |
A linear regression of this data would yield a correlation equation, for example: % Absorbed = (0.98 x % Dissolved) + 0.5 A high correlation coefficient (r² > 0.95) would indicate a strong point-to-point relationship.[22]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmalesson.com [pharmalesson.com]
- 4. mdpi.com [mdpi.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH M9 on biopharmaceutics classification system based biowaivers - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. kinampark.com [kinampark.com]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. biotechfarm.co.il [biotechfarm.co.il]
- 17. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioanalysis-zone.com [bioanalysis-zone.com]
- 19. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. LC-MS/MS: Bioanalytical Method Validation | CfPIE [cfpie.com]
- 21. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 22. Development and validation of an in vitro–in vivo correlation (IVIVC) model for propranolol hydrochloride extended-release matrix formulations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for (1-Methyl-piperidin-4-ylamino)-acetic acid
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound such as (1-Methyl-piperidin-4-ylamino)-acetic acid, a molecule with therapeutic potential, the establishment of robust, reliable, and reproducible analytical methods is a cornerstone of its journey from the laboratory to the clinic. This guide provides an in-depth, objective comparison of three prevalent analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of this target analyte.
The core principle underpinning this guide is not merely the validation of a single method but the cross-validation between these orthogonal techniques. Cross-validation, the process of comparing results from two or more distinct analytical methods, provides the highest level of assurance in the accuracy and reliability of the generated data. This is a critical consideration for regulatory bodies like the FDA and EMA, as it demonstrates a comprehensive understanding of the analytical procedure and its suitability for its intended purpose.[1][2]
This document is structured to provide researchers, scientists, and drug development professionals with a detailed, practical framework for selecting, validating, and cross-validating analytical methods for this compound and structurally related compounds.
The Imperative of Method Validation and Cross-Validation
Analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[3] Regulatory agencies such as the FDA and international bodies like the International Council for Harmonisation (ICH) have established comprehensive guidelines, most notably the ICH Q2(R2) guideline, which outlines the validation characteristics required for various analytical procedures.[3][4][5][6] These parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[7]
Cross-validation takes this a step further by comparing two or more validated methods.[1] This is particularly crucial in scenarios such as method transfer between laboratories, confirming results from a new method against an established one, or when investigating unexpected results.[8][9] The process ensures inter-laboratory reproducibility and strengthens data integrity.[1]
Caption: A simplified workflow of the analytical method lifecycle, highlighting the role of cross-validation.
Comparative Analysis of Analytical Methodologies
The selection of an analytical technique for this compound is dictated by the physicochemical properties of the analyte, the required sensitivity, and the nature of the sample matrix. As a polar, non-volatile small molecule containing a secondary amine and a carboxylic acid, each of the chosen methods presents distinct advantages and challenges.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. For a compound like this compound, which is amenable to ionization, LC-MS/MS is often the gold standard for bioanalysis and trace-level quantification.
Rationale for Selection: The high sensitivity and specificity of LC-MS/MS make it ideal for detecting low concentrations of the analyte in complex matrices such as plasma or tissue homogenates. The use of Multiple Reaction Monitoring (MRM) allows for highly selective quantification, minimizing interference from other components.
Experimental Protocol: LC-MS/MS Method Validation
-
System Suitability: Prior to each validation run, inject a standard solution of this compound to verify system performance, including peak shape, retention time, and signal intensity.
-
Specificity/Selectivity: Analyze blank matrix samples from at least six different sources to ensure no endogenous components interfere with the analyte or internal standard peaks.
-
Linearity and Range: Prepare a series of calibration standards by spiking known concentrations of the analyte into the matrix. A typical range could be 1-1000 ng/mL. The calibration curve should have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in replicate (n=6) on three separate days. Accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the coefficient of variation (CV) for precision should be ≤15% (≤20% at the LLOQ).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is typically determined as the concentration with a signal-to-noise ratio of at least 3.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the matrix by comparing the response of the analyte in post-extraction spiked samples to that of a pure solution.
-
Stability: Assess the stability of the analyte in the matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For UV detection, the analyte must possess a chromophore that absorbs light in the ultraviolet-visible spectrum. This compound lacks a strong intrinsic chromophore, necessitating derivatization to introduce a UV-active moiety.
Rationale for Selection: HPLC-UV is a widely available, robust, and cost-effective technique. While less sensitive than LC-MS/MS, it is highly suitable for the analysis of bulk drug substances and formulations where analyte concentrations are higher. The need for derivatization adds a sample preparation step but allows for sensitive detection.[10][11]
Experimental Protocol: HPLC-UV Method Validation (with Pre-column Derivatization)
-
Derivatization: React the sample containing this compound with a derivatizing agent such as dansyl chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active product.[10]
-
System Suitability: Inject a derivatized standard to check for parameters like theoretical plates, tailing factor, and retention time.
-
Specificity: Analyze a placebo (formulation without the active pharmaceutical ingredient) and a derivatized blank to ensure no interference at the retention time of the derivatized analyte.
-
Linearity and Range: Prepare and derivatize a series of standards to cover a range of, for example, 0.1 to 100 µg/mL. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze derivatized QC samples at three concentration levels in replicate (n=6) over three days. Acceptance criteria are typically within ±2% for accuracy and ≤2% CV for precision for bulk drug analysis.
-
LOD and LOQ: Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) of the derivatized analyte.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the method's reliability under normal operational variations.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Similar to HPLC-UV, direct analysis of the polar and non-volatile this compound is not feasible. Derivatization is required to increase volatility and thermal stability.[12][][14]
Rationale for Selection: GC-MS offers excellent chromatographic resolution and mass spectrometric detection provides high specificity. It can be a valuable orthogonal technique to LC-based methods for cross-validation.
Experimental Protocol: GC-MS Method Validation (with Derivatization)
-
Derivatization: A two-step derivatization is often necessary for amino acids. First, the carboxylic acid group is esterified (e.g., with methanolic HCl), followed by acylation of the amine group (e.g., with pentafluoropropionic anhydride).[15] Silylation with reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is also a common approach.[12][16]
-
System Suitability: Inject a derivatized standard to evaluate peak shape and system performance.
-
Specificity: Analyze a derivatized blank matrix to ensure no interfering peaks.
-
Linearity and Range: Prepare and derivatize standards over a suitable concentration range. A correlation coefficient (r²) of ≥ 0.99 is expected.
-
Accuracy and Precision: Analyze derivatized QC samples at three levels in replicate (n=6) over three days. Acceptance criteria are similar to those for HPLC-UV.
-
LOD and LOQ: Determined from the signal-to-noise ratio of the derivatized analyte.
-
Robustness: Evaluate the effect of small variations in GC parameters such as oven temperature program, injector temperature, and carrier gas flow rate.
Quantitative Data Comparison
The following table summarizes the expected performance characteristics of the three validated methods for the analysis of this compound. These values are based on typical performance for similar analytes and should be established experimentally.
| Performance Characteristic | LC-MS/MS | HPLC-UV (with Derivatization) | GC-MS (with Derivatization) |
| Linearity (r²) | ≥ 0.995 | ≥ 0.99 | ≥ 0.99 |
| Range | 1 - 1000 ng/mL | 0.1 - 100 µg/mL | 0.1 - 100 µg/mL |
| Limit of Quantitation (LOQ) | 1 ng/mL | 0.1 µg/mL | 0.1 µg/mL |
| Accuracy (% Recovery) | 85 - 115% | 98 - 102% | 98 - 102% |
| Precision (%RSD) | ≤ 15% | ≤ 2% | ≤ 2% |
| Specificity | High (MRM) | Moderate (Chromatographic) | High (Mass Spectra) |
| Throughput | High | Moderate | Moderate |
| Cost per Sample | High | Low | Moderate |
| Expertise Required | High | Moderate | High |
Cross-Validation Strategy
A robust cross-validation study involves analyzing a set of samples using the different validated methods and comparing the results.
Caption: A workflow for the cross-validation of three analytical methods.
Experimental Protocol: Cross-Validation
-
Sample Selection: Select a minimum of 20 samples covering the analytical range, including low, medium, and high concentrations. These can be incurred samples or spiked matrix samples.
-
Analysis: Analyze the samples using the validated LC-MS/MS, HPLC-UV, and GC-MS methods.
-
Data Comparison: For each sample, compare the quantitative results obtained from the different methods.
-
Statistical Analysis: Perform statistical analysis, such as a paired t-test or a Bland-Altman plot, to assess the agreement between the methods. The acceptance criteria should be pre-defined in a validation protocol. A common criterion is that the results from the two methods should not differ by more than 20%.
Conclusion and Recommendations
The choice of analytical method for this compound is contingent on the specific application.
-
LC-MS/MS is the preferred method for bioanalytical studies and trace-level impurity analysis due to its superior sensitivity and selectivity.
-
HPLC-UV with derivatization is a robust and cost-effective choice for routine quality control of bulk drug substance and formulated products.
-
GC-MS with derivatization serves as an excellent orthogonal method for cross-validation, providing an independent confirmation of results obtained by LC-based techniques.
A comprehensive analytical strategy for this compound should leverage the strengths of each of these methods. Initial characterization and bioanalysis are best served by LC-MS/MS. For routine quality control, a validated HPLC-UV method is practical and efficient. Cross-validation between these methods, and potentially with a GC-MS method, provides the highest level of confidence in the analytical data, ensuring product quality and patient safety, and facilitating a smoother regulatory approval process.
References
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. Retrieved from [Link]
-
MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Lab Manager. (n.d.). Analytical Method Transfer: Best Practices and Guidelines. Retrieved from [Link]
-
Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 183. Retrieved from [Link]
-
IntuitionLabs. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
Research and Markets. (n.d.). Analytical Method Validation and Transfer According to the New FDA Guidance - Webinar (Recorded). Retrieved from [Link]
-
Compliance4alllearning.com. (n.d.). Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation. Retrieved from [Link]
-
PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]
-
Ordoñez, A. I., et al. (2012). Gas chromatography-mass spectrometry method for the determination of free amino acids as their dimethyl-tert-butylsilyl (TBDMS) derivatives in animal source food. Journal of Agricultural and Food Chemistry, 60(10), 2456-2463. Retrieved from [Link]
-
ResearchGate. (n.d.). Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries. Retrieved from [Link]
-
Pharmaceutical Technology. (2017, April 2). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
LinkedIn. (2026, January 8). Method Development and Validation in Pharmaceutical Analysis: A Practical Overview. Retrieved from [Link]
-
SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Retrieved from [Link]
-
PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343. Retrieved from [Link]
-
PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. Retrieved from [Link]
-
ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. mastercontrol.com [mastercontrol.com]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. m.youtube.com [m.youtube.com]
- 8. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 9. fda.gov [fda.gov]
- 10. jocpr.com [jocpr.com]
- 11. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. mdpi.com [mdpi.com]
- 16. Gas chromatography-mass spectrometry method for the determination of free amino acids as their dimethyl-tert-butylsilyl (TBDMS) derivatives in animal source food - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: (1-Methyl-piperidin-4-ylamino)-acetic acid Versus Standard-of-Care Drugs
Introduction
In the landscape of modern drug discovery, the piperidine scaffold is a cornerstone of medicinal chemistry, renowned for its prevalence in a diverse array of therapeutic agents. Its favorable physicochemical properties and versatile binding capabilities have led to its incorporation in drugs targeting a wide spectrum of diseases. This guide focuses on a specific, yet under-characterized molecule: (1-Methyl-piperidin-4-ylamino)-acetic acid. While direct biological data for this compound is not extensively documented in public literature, the extensive research on its structural analogs provides a robust framework for proposing a comprehensive benchmarking strategy against current standard-of-care therapies.[1][2][3]
This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a proposed series of in-depth experimental comparisons. By leveraging established protocols and drawing parallels from closely related piperidine derivatives, we will construct a scientifically rigorous plan to evaluate the therapeutic potential of this compound in oncology, a field where its analogs have shown significant promise.
The Compound in Focus: this compound
This compound is a small molecule featuring a central piperidine ring, a common motif in pharmacologically active compounds. While its specific biological activities are not yet fully elucidated, the collective evidence from its structural relatives suggests a high probability of interaction with key cellular signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and NF-κB pathways.[4] The exploration of this compound is therefore a logical step in the quest for novel therapeutic agents.
Benchmarking Against Standard-of-Care in Oncology
Given the demonstrated anti-proliferative and pro-apoptotic effects of many piperidine derivatives, a primary focus for benchmarking this compound should be within the domain of oncology.[4] A logical starting point is to compare its efficacy against established cyclin-dependent kinase 4/6 (CDK4/6) inhibitors, a class of drugs that have revolutionized the treatment of certain cancers.
Standard-of-Care Comparator: Palbociclib (PD-0332991)
Palbociclib is a highly selective inhibitor of CDK4 and CDK6, crucial regulators of the cell cycle. Its mechanism of action involves blocking the phosphorylation of the retinoblastoma (Rb) protein, thereby preventing cell cycle progression from the G1 to the S phase and inducing cell cycle arrest.[5] It is a well-established standard-of-care for certain types of breast cancer. Another relevant, albeit investigational, compound is Ebvaciclib, a CDK inhibitor that also promotes cell cycle arrest and apoptosis.[6]
Proposed Head-to-Head In Vitro Benchmarking
A tiered approach to in vitro testing will provide a comprehensive comparison of this compound and Palbociclib.
Tier 1: Cellular Viability and Cytotoxicity Assays
The initial step is to determine the cytotoxic and anti-proliferative effects of the test compound across a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and Palbociclib (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | Hypothetical Value |
| Palbociclib | MCF-7 | Known Value |
| This compound | HCT116 | Hypothetical Value |
| Palbociclib | HCT116 | Known Value |
Tier 2: Mechanism of Action - Cell Cycle Analysis
To investigate if the test compound induces cell cycle arrest, flow cytometry analysis of propidium iodide (PI)-stained cells is a standard method.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the IC50 concentration of this compound and Palbociclib for 24 and 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL). Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Data Presentation:
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | Baseline Value | Baseline Value | Baseline Value |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Palbociclib | Expected Increase | Expected Decrease | Expected No Change |
Tier 3: Target Engagement and Downstream Signaling
Western blotting can be employed to assess the impact of the compound on key signaling proteins.
Experimental Protocol: Western Blotting
-
Protein Extraction: Lyse treated cells and quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[4]
-
Immunoblotting: Block the membrane and probe with primary antibodies against key proteins (e.g., p-Rb, total Rb, Cyclin D1, p-Akt, total Akt, NF-κB).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
Visualizing the Experimental Workflow
Caption: A generalized workflow for the in vitro benchmarking of this compound.
Proposed In Vivo Benchmarking
Should the in vitro data demonstrate promising activity, the next logical step is to evaluate the compound's efficacy in a preclinical animal model.
Animal Model: Xenograft Mouse Model
A human tumor xenograft model in immunocompromised mice is a standard for assessing anti-cancer efficacy in vivo.
Experimental Protocol: Xenograft Efficacy Study
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7) into the flank of athymic nude mice.
-
Tumor Growth and Grouping: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, this compound, Palbociclib).
-
Dosing: Administer the compounds daily via oral gavage at predetermined doses.
-
Tumor Measurement: Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | Baseline Growth | 0% |
| This compound | Hypothetical Value | Calculated Value |
| Palbociclib | Expected Reduction | Expected Value |
Visualizing the Signaling Pathway
Caption: Potential mechanism of action via inhibition of the CDK4/6-Rb pathway.
Broader Therapeutic Potential and Future Directions
While oncology presents a primary avenue for investigation, the diverse biological activities of piperidine derivatives suggest that this compound could be benchmarked in other therapeutic areas as well.[2]
-
Analgesia: Comparison against standard analgesics like pethidine or aspirin in preclinical models of pain, such as the acetic acid-induced writhing test or the tail-flick test, could reveal potential analgesic properties.[3]
-
Anti-inflammatory: The carrageenan-induced paw edema model in rats is a standard for evaluating anti-inflammatory effects and could be used to compare the compound to non-steroidal anti-inflammatory drugs (NSAIDs).[3]
-
Antiviral: Given that some piperidine-based compounds act as CCR5 receptor antagonists, evaluating this compound in an HIV entry assay could be a viable research direction.[2][7]
Conclusion
Although this compound is a molecule with limited direct characterization, a robust and scientifically sound benchmarking strategy can be formulated based on the extensive data available for its structural analogs. The proposed head-to-head comparisons with standard-of-care drugs like Palbociclib in oncology provide a clear roadmap for elucidating its therapeutic potential. The detailed experimental protocols and data presentation frameworks outlined in this guide offer a comprehensive starting point for researchers to embark on the evaluation of this promising compound. Future investigations should remain open to exploring its efficacy in other therapeutic areas, thereby maximizing the potential for novel drug discovery.
References
-
Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. National Institutes of Health. Available from: [Link]
-
Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. National Institutes of Health. Available from: [Link]
-
Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. PubMed. Available from: [Link]
-
Ebvaciclib | C20H27F2N5O4S | CID 134247638. PubChem. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ebvaciclib | C20H27F2N5O4S | CID 134247638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Design, Synthesis, and Comparative Evaluation of (1-Methyl-piperidin-4-ylamino)-acetic Acid Derivatives
This guide provides a comprehensive framework for the systematic evaluation of novel chemical entities derived from the (1-Methyl-piperidin-4-ylamino)-acetic acid scaffold. While public literature on the specific biological activities of this core structure is limited, the piperidine moiety is a cornerstone in modern medicinal chemistry, appearing in a vast array of approved therapeutics and clinical candidates.[1][2] This document, therefore, serves as a practical, methodology-focused guide for researchers aiming to synthesize a library of derivatives based on this scaffold and conduct a rigorous head-to-head comparison of their performance for a selected therapeutic target.
Drawing from established principles in drug discovery, we will use the well-documented field of kinase inhibition as an illustrative application, providing field-proven insights, validated experimental protocols, and a logical workflow from chemical synthesis to lead candidate selection.
The Piperidine Scaffold: A Privileged Structure in Drug Discovery
The piperidine ring is a saturated heterocycle that is a prevalent feature in numerous natural alkaloids and synthetic pharmaceuticals.[2] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with biological targets. Piperidine derivatives have been successfully developed as anticancer agents, analgesics, antivirals, and CNS-active drugs, demonstrating the versatility of this chemical class.[3][4][5]
The this compound core provides three key points for chemical diversification:
-
The Carboxylic Acid: Can be converted to a variety of amides, esters, or other bioisosteres.
-
The Secondary Amine: Can be acylated, alkylated, or used as a handle for further coupling reactions.
-
The Piperidine Ring: Can be modified, though this is often more synthetically complex.
This inherent modularity makes it an attractive starting point for generating a focused library of novel compounds for screening.
Strategic Approach: A Workflow for Derivative Comparison
A successful drug discovery campaign requires a systematic process of design, synthesis, and testing. The following workflow outlines a validated approach for comparing novel derivatives.
Figure 1: A generalized workflow for the synthesis and biological evaluation of piperidine derivatives.
Head-to-Head Comparison: An Illustrative Case Study in Kinase Inhibition
Protein kinases are critical regulators of cell signaling, and their dysregulation is a common driver of cancers.[6] The piperidine scaffold is a component of successful kinase inhibitors, making this a rational therapeutic area to explore.[5][7] For this guide, we will focus on Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle, as our hypothetical primary target.[6]
Synthesis of an Amide Library
The carboxylic acid moiety of the parent scaffold is an ideal handle for creating a diverse amide library. A standard amide coupling reaction, such as those using HATU or EDCI/HOBt, can be employed to couple a variety of primary and secondary amines (R-NH₂), yielding a library of derivatives for comparison.
Performance Metrics for Comparison
To objectively compare the synthesized derivatives, a panel of assays is required. The data generated allows for a multi-parameter assessment of each compound's potential.
-
Biochemical Potency (IC₅₀): Measures the concentration of the compound required to inhibit the activity of the isolated target enzyme (e.g., CDK4) by 50%. This is the primary measure of target engagement.
-
Cellular Potency (EC₅₀): Measures the concentration required to achieve a 50% effect in a cell-based assay, such as inhibiting the proliferation of a cancer cell line dependent on CDK4 activity (e.g., MV4-11 cells).[7] This demonstrates the compound's ability to cross the cell membrane and act on its target in a biological context.
-
Kinase Selectivity: Measures the potency against other related kinases (e.g., CDK2, CDK6) to determine specificity. A highly selective compound is often preferred to minimize off-target effects.[7]
-
Metabolic Stability: Assessed by incubating the compound with liver microsomes to predict its rate of metabolism in the body. Higher stability is generally desirable for in vivo applications.
Illustrative Data Presentation
The following table presents hypothetical data for three amide derivatives to illustrate a clear, head-to-head comparison.
| Compound ID | R-Group (Amide) | Structure | CDK4 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | MV4-11 EC₅₀ (nM) | Microsomal Stability (% remaining @ 1h) |
| Parent Acid | -OH | (Scaffold) | >10,000 | >10,000 | >10,000 | 85% |
| Derivative A | 4-Fluoroaniline | (Scaffold)-NH-Ph-4-F | 15 | 350 | 50 | 75% |
| Derivative B | Cyclopropylamine | (Scaffold)-NH-cPr | 250 | 2,000 | 800 | 95% |
| Derivative C | 4-Methoxybenzylamine | (Scaffold)-NH-CH₂-Ph-4-OMe | 8 | 50 | 25 | 30% |
Analysis of Illustrative Data:
-
Derivative C is the most potent against the target kinase (CDK4 IC₅₀ = 8 nM) and in the cellular assay (EC₅₀ = 25 nM). However, it exhibits poor metabolic stability (30% remaining), suggesting it may be rapidly cleared in vivo.
-
Derivative A shows excellent potency (IC₅₀ = 15 nM), good cellular activity, and a favorable selectivity profile against the related CDK2 kinase (>20-fold). Its metabolic stability is good, making it a strong candidate for further investigation.
-
Derivative B is the least potent but displays the highest metabolic stability, suggesting the cyclopropylamide group is resistant to metabolism. This structural insight could be valuable for improving the stability of more potent derivatives.
This type of structured, quantitative comparison is essential for making informed decisions in a drug discovery project.
Key Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are detailed, step-by-step protocols for the key assays described above.
Protocol: Biochemical Kinase Inhibition Assay (CDK4)
This protocol describes a method to determine the IC₅₀ value of a test compound against a specific kinase.
-
Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of recombinant human CDK4/Cyclin D1 enzyme in kinase buffer.
-
Prepare a stock solution of the peptide substrate (e.g., a derivative of the Retinoblastoma protein, Rb).
-
Prepare a stock solution of ATP at a concentration equal to its Km for the enzyme.
-
Serially dilute test compounds in 100% DMSO, followed by a further dilution in kinase buffer.
-
-
Reaction:
-
To a 384-well plate, add 5 µL of the diluted test compound.
-
Add 10 µL of the enzyme/substrate mixture to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
-
Detection:
-
Terminate the reaction and detect substrate phosphorylation using a suitable method, such as a luminescence-based ATP detection kit (e.g., Kinase-Glo®), which measures the amount of ATP consumed.
-
Read the plate on a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to DMSO-only controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Plating:
-
Culture a cancer cell line known to be dependent on the target kinase (e.g., MV4-11) in appropriate growth medium.
-
Harvest cells and seed them into a 96-well plate at a density of 5,000 cells per well.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the growth medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent viability for each concentration relative to vehicle-treated control cells.
-
Plot the percent viability against the logarithm of compound concentration and fit the data to determine the EC₅₀ value.
-
Visualizing the Mechanism of Action
Understanding the biological context of the target is crucial. CDK4, in complex with Cyclin D, phosphorylates the Retinoblastoma (Rb) protein. This releases the E2F transcription factor, allowing the cell to progress from the G1 to the S phase of the cell cycle. An effective CDK4 inhibitor blocks this process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of (1-Methyl-piperidin-4-ylamino)-acetic acid's Therapeutic Potential: A Comparative Guide
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive framework for the in vivo validation of (1-Methyl-piperidin-4-ylamino)-acetic acid, a novel piperidine derivative with hypothesized therapeutic potential. In the absence of direct in vivo data for this specific molecule, this document leverages existing research on structurally analogous piperidine compounds to propose a robust, multi-arm validation strategy. We present a comparative analysis of its potential efficacy against established standards in preclinical models of pain, inflammation, and oncology. Detailed experimental protocols, data interpretation frameworks, and visualizations of key pathways and workflows are provided to guide researchers in the rigorous assessment of this compound's therapeutic promise.
Introduction: The Therapeutic Promise of Piperidine Scaffolds
The piperidine ring is a "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1] Its conformational flexibility allows for optimal interaction with a wide range of biological targets, leading to diverse pharmacological activities.[1][2] Derivatives of piperidine have demonstrated significant efficacy as analgesics, anti-inflammatory agents, and anticancer therapeutics.[2][3][4][5][6][7][8][9][10]
This compound incorporates key structural motifs that suggest potential bioactivity. The N-methylated piperidine core is a common feature in centrally acting agents, while the amino-acetic acid side chain presents opportunities for interaction with various enzymes and receptors. Based on the established pharmacology of related piperidine derivatives, we hypothesize that this compound may exhibit therapeutic potential in one or more of the following areas:
-
Analgesia: Targeting opioid or other pain-related receptors.[3][4][6]
-
Anticancer: Exerting cytotoxic or anti-proliferative effects on tumor cells.[7][9][11]
This guide outlines a comprehensive in vivo validation strategy to systematically investigate these hypotheses.
Proposed In Vivo Validation Workflow
The following diagram illustrates a phased approach to the in vivo validation of this compound, commencing with initial toxicity screening and progressing to efficacy studies in relevant disease models.
Caption: Proposed workflow for the in vivo validation of this compound.
Comparative In Vivo Efficacy Evaluation
This section details the proposed experimental designs for evaluating the therapeutic potential of this compound in three key areas, with hypothetical data presented for illustrative purposes.
Analgesic Activity: Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test is a well-established model for screening peripherally acting analgesics.[12][13][14][15][16] Intraperitoneal injection of acetic acid induces a characteristic writhing response, and the reduction in the number of writhes following drug administration is a measure of analgesic efficacy.[12][13]
Experimental Protocol:
-
Animal Model: Male Swiss albino mice (20-25g).
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment.
-
Grouping:
-
Group I: Vehicle control (e.g., normal saline).
-
Group II: Standard drug (e.g., Diclofenac Sodium, 10 mg/kg, i.p.).
-
Group III-V: this compound (e.g., 5, 10, 20 mg/kg, i.p.).
-
-
Drug Administration: The test compound, standard, or vehicle is administered 30 minutes before the induction of writhing.
-
Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally.[16]
-
Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a 15-minute period.[12]
-
Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100.
Hypothetical Comparative Data:
| Treatment Group | Dose (mg/kg) | Mean No. of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | 45.2 ± 2.1 | - |
| Diclofenac Sodium | 10 | 15.8 ± 1.5 | 65.0% |
| This compound | 5 | 30.5 ± 2.8 | 32.5% |
| This compound | 10 | 22.1 ± 1.9 | 51.1% |
| This compound | 20 | 16.3 ± 1.7 | 63.9% |
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Test
The carrageenan-induced paw edema model is a widely used and reproducible assay for evaluating acute anti-inflammatory agents.[17][18][19][20] Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema, which can be quantified by measuring the increase in paw volume.[17][18]
Experimental Protocol:
-
Animal Model: Wistar rats (150-200g).
-
Acclimatization: Animals are acclimatized for at least one week.
-
Grouping:
-
Group I: Vehicle control.
-
Group II: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III-V: this compound (e.g., 10, 20, 40 mg/kg, p.o.).
-
-
Drug Administration: The test compound, standard, or vehicle is administered orally 1 hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.[17][21]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each time point.
Hypothetical Comparative Data:
| Treatment Group | Dose (mg/kg) | Increase in Paw Volume at 3h (mL ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.38 ± 0.03 | 55.3% |
| This compound | 10 | 0.65 ± 0.06 | 23.5% |
| This compound | 20 | 0.51 ± 0.04 | 40.0% |
| This compound | 40 | 0.42 ± 0.03 | 50.6% |
Anticancer Activity: Human Tumor Xenograft Model
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the efficacy of novel therapeutic agents.[22][23][24]
Experimental Protocol:
-
Animal Model: Immunodeficient mice (e.g., athymic nude or SCID).
-
Cell Line: A relevant human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).[23]
-
Tumor Implantation: Cells are injected subcutaneously into the flank of the mice.
-
Tumor Growth and Grouping: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups:
-
Group I: Vehicle control.
-
Group II: Standard of care (e.g., Doxorubicin, 5 mg/kg, i.v., weekly).
-
Group III-V: this compound (e.g., 25, 50, 100 mg/kg, i.p., daily).
-
-
Treatment and Monitoring: Treatment is administered according to the defined schedule. Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.[25][26]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated.[25][27][28]
Hypothetical Comparative Data:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³ ± SEM) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | 1500 ± 120 | - |
| Doxorubicin | 5 | 450 ± 85 | 70% |
| This compound | 25 | 1100 ± 110 | 26.7% |
| This compound | 50 | 750 ± 95 | 50% |
| This compound | 100 | 500 ± 70 | 66.7% |
Mechanistic Insights and Signaling Pathways
The therapeutic effects of piperidine derivatives are often mediated through the modulation of specific signaling pathways.
Potential Anti-inflammatory Mechanism
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
The PI3K/Akt pathway is frequently dysregulated in cancer and is a common target for anticancer piperidine derivatives. [7]Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis. [7]
Conclusion and Future Directions
This guide provides a foundational strategy for the in vivo validation of this compound. The proposed comparative studies will enable a robust assessment of its therapeutic potential relative to existing standards of care. Positive outcomes from these initial efficacy screens would warrant more in-depth mechanistic studies, including target identification and biomarker analysis, to fully characterize the pharmacological profile of this promising compound. The versatility of the piperidine scaffold suggests that this compound could represent a valuable lead compound for the development of novel therapeutics.
References
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]
-
Animal Models for Pain Research. Aragen Life Sciences. [Link]
-
Xenograft Mouse Models. Ichor Life Sciences. [Link]
-
Animal models of acute and chronic inflammatory and nociceptive pain. PubMed. [Link]
-
Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]
-
Patient-Derived Xenograft Models in Cancer Therapy: Technologies and Applications. [Link]
-
Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. [Link]
-
An overview of animal models of pain: disease models and outcome measures. PMC. [Link]
-
Analgesic activity of alkyl piperidine derivatives. [Link]
-
Animal Models for Translational Pain Research. [Link]
-
Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing SL. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Rodent Pain Models. Creative Biolabs. [Link]
-
Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers. [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH. [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. [Link]
-
Biology-Oriented Synthesis (BIOS) of Piperine Derivatives and their Comparative Analgesic and Antiinflammatory Activities. PubMed. [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]
-
Acetic acid-induced writhing method: Significance and symbolism. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
-
Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. ACS Publications. [Link]
-
Small-molecule factor B inhibitor for the treatment of complement-mediated diseases. [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]
-
Piperine and Derivatives: Trends in Structure-Activity Relationships. PubMed. [Link]
-
Acetic Acid induced Writhing Method. YouTube. [Link]
-
Acetic acid-induced writhing test. Bio-protocol. [Link]
-
Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. ResearchGate. [Link]
-
Small-molecule factor B inhibitor for the treatment of complement-mediated diseases. PNAS. [Link]
-
A 3-dimensional tumor growth inhibition assay for testing monoclonal antibody cytotoxicity. PMC. [Link]
-
Carrageenan-induced paw edema test: Significance and symbolism. [Link]
-
Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential. PubMed. [Link]
-
Chemical structures of anticancer piperidine derivatives. ResearchGate. [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]
-
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]
-
(PDF) Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate. [Link]
-
STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. PMC. [Link]
-
Development of a Tumour Growth Inhibition Model to Elucidate the Effects of Ritonavir on Intratumoural Metabolism and Anti-tumour Effect of Docetaxel in a Mouse Model for Hereditary Breast Cancer. PubMed Central. [Link]
-
How can one calculate tumor growth inhibition? ResearchGate. [Link]
-
SAR443809: a selective inhibitor of the complement alternative pathway, targeting complement factor Bb. ASH Publications. [Link]
-
Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics. PLOS One. [Link]
-
Factor B as a therapeutic target for the treatment of complement-mediated diseases. Frontiers. [Link]
-
Identification of C3b-binding Small Molecule Complement Inhibitors Using Cheminformatics. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijnrd.org [ijnrd.org]
- 3. longdom.org [longdom.org]
- 4. tandfonline.com [tandfonline.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. longdom.org [longdom.org]
- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biology-Oriented Synthesis (BIOS) of Piperine Derivatives and their Comparative Analgesic and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. saspublishers.com [saspublishers.com]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. wisdomlib.org [wisdomlib.org]
- 15. m.youtube.com [m.youtube.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. inotiv.com [inotiv.com]
- 18. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. wisdomlib.org [wisdomlib.org]
- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ichorlifesciences.com [ichorlifesciences.com]
- 24. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 25. researchgate.net [researchgate.net]
- 26. Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics | PLOS One [journals.plos.org]
- 27. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Development of a Tumour Growth Inhibition Model to Elucidate the Effects of Ritonavir on Intratumoural Metabolism and Anti-tumour Effect of Docetaxel in a Mouse Model for Hereditary Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the pharmacokinetic profiles of (1-Methyl-piperidin-4-ylamino)-acetic acid analogs
Introduction
The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates. Its favorable physicochemical properties often impart desirable pharmacokinetic (PK) characteristics. This guide provides a comparative analysis of the pharmacokinetic profiles of piperidine acetic acid analogs, a class of compounds with therapeutic potential in various disease areas, including as VLA-4 antagonists.[1]
Due to the limited publicly available, direct comparative studies on (1-Methyl-piperidin-4-ylamino)-acetic acid analogs, this guide will use a closely related series of prolyl-4-piperidinylacetic acid derivatives as a case study to illustrate the principles of comparative pharmacokinetic analysis.[1] We will delve into the key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, the experimental methodologies used to derive them, and the causal relationships between chemical structure and pharmacokinetic outcomes.
Comparative Pharmacokinetic Profiles: A Case Study
The primary objective in early drug discovery is to optimize the pharmacokinetic profile of a lead series to ensure adequate drug exposure at the target site. A critical parameter in this optimization is plasma clearance (CLp), which dictates the rate of elimination of a drug from the body.
In a study of prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists, two representative compounds, 11o and 11p , which feature a hydroxyl group on the pyrrolidine ring, were evaluated for their plasma clearance in rats and dogs.[1]
| Compound | Structural Modification | Rat CLp (mL/min/kg) | Dog CLp (mL/min/kg) |
| 11o | Hydroxy group on pyrrolidine | 30 | 12 |
| 11p | Hydroxy group on pyrrolidine | 21 | 9 |
| Data sourced from Chiba et al., 2006.[1] |
Expert Analysis & Structure-Pharmacokinetic Relationship (SPKR)
The data, though limited, provides a valuable starting point for an SPKR discussion. Both compounds 11o and 11p exhibit moderate plasma clearance in rats and low clearance in dogs.[1] The introduction of the hydroxyl group, a common strategy in medicinal chemistry, likely provides a handle for Phase II metabolism (e.g., glucuronidation), contributing to their clearance. The difference in clearance between rats and dogs is a common finding, highlighting the importance of evaluating pharmacokinetics in multiple species to better predict human PK.
A lower clearance rate, as seen in compound 11p compared to 11o , is often desirable as it can lead to a longer half-life and sustained drug exposure. This could be due to subtle differences in the stereochemistry or position of the hydroxyl group, affecting its recognition by metabolic enzymes.
To build a comprehensive pharmacokinetic picture of such analogs, a suite of in vitro and in vivo assays are typically employed. The following sections detail the standardized protocols for these critical experiments.
Experimental Methodologies: A Self-Validating System
The trustworthiness of pharmacokinetic data hinges on robust and well-validated experimental protocols. Here, we provide detailed methodologies for key assays essential for characterizing the ADME profile of novel chemical entities.
Intestinal Permeability: The Caco-2 Assay
Causality: Oral bioavailability is a key determinant of a drug's therapeutic utility. The Caco-2 permeability assay is the industry-standard in vitro model to predict in vivo absorption of drugs across the gut wall.[2][3] This cell line, derived from human colon carcinoma, forms a polarized monolayer with tight junctions and expresses key uptake and efflux transporters, thus modeling the intestinal epithelium.[3][]
Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on semipermeable polycarbonate inserts in a transwell plate and cultured for 18-22 days to allow for differentiation into a polarized monolayer.[2][]
-
Monolayer Integrity Check: Transepithelial electrical resistance (TEER) is measured before the experiment to ensure the integrity of the cell monolayer.[5] A paracellular marker (e.g., Lucifer yellow) is often included to confirm that transport is not occurring through leaky junctions.
-
Dosing: The test compound (e.g., at 10 µM) is added to either the apical (A) or basolateral (B) chamber of the transwell plate.[2][]
-
Sampling: At defined time points (e.g., 0, 30, 60, 90, 120 minutes), samples are taken from the receiver chamber (B for A-to-B transport; A for B-to-A transport).
-
Quantification: The concentration of the test compound in the samples is determined using a sensitive analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
Efflux Ratio Calculation: The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).[2]
Diagram: Caco-2 Permeability Assay Workflow
Caption: Workflow for determining intestinal permeability and efflux using the Caco-2 cell model.
Metabolic Stability: The Liver Microsomal Assay
Causality: The liver is the primary site of drug metabolism, which significantly impacts a drug's half-life and clearance. Liver microsomes are subcellular fractions containing the majority of Phase I drug-metabolizing enzymes, such as Cytochrome P450s (CYPs).[6] This assay provides a rapid and cost-effective way to estimate a compound's intrinsic clearance (CLint), a measure of its susceptibility to hepatic metabolism.[7]
Protocol: Rat Liver Microsomal Stability Assay
-
Preparation: Rat liver microsomes (RLM) are thawed on ice. A reaction mixture is prepared containing phosphate buffer (pH 7.4) and the test compound (e.g., 1 µM).[6]
-
Pre-incubation: The reaction mixture is pre-incubated at 37°C for 10 minutes to equilibrate the temperature.[8]
-
Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system (cofactor).[6] A parallel incubation without NADPH serves as a negative control.
-
Time-course Sampling: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[6]
-
Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent, typically acetonitrile, which also precipitates the microsomal proteins.[9]
-
Sample Processing: The terminated samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound, is transferred for analysis.
-
Quantification: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of the linear portion of this plot gives the elimination rate constant (k).
-
Half-life (t½) is calculated as: 0.693 / k
-
Intrinsic Clearance (CLint) is calculated as: (0.693 / t½) / (mg microsomal protein/mL)
-
Diagram: Metabolic Stability Assay Workflow
Caption: Workflow for determining metabolic stability using liver microsomes.
Plasma Protein Binding (PPB)
Causality: The extent to which a drug binds to plasma proteins (like albumin and alpha-1-acid glycoprotein) is a critical parameter. It is generally accepted that only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, and be excreted.[10] High protein binding can limit drug distribution and efficacy.[10]
Protocol: PPB by Ultracentrifugation
-
Preparation: The test compound is incubated with plasma (e.g., rat or human) at 37°C for a set period (e.g., 30 minutes) to reach binding equilibrium.[11]
-
Ultracentrifugation: The plasma sample is subjected to high-speed ultracentrifugation (e.g., >100,000 g).[12] This process separates the protein-bound drug, which pellets at the bottom, from the unbound drug, which remains in the protein-free supernatant.[11][13]
-
Sampling: A sample of the supernatant (protein-free fraction) is carefully collected.[13] A corresponding sample of the plasma is also taken to determine the total drug concentration.
-
Quantification: The concentration of the test compound in both the supernatant (unbound concentration) and the total plasma sample is measured by LC-MS/MS.
-
Calculation:
-
Fraction Unbound (fu) = (Concentration in supernatant) / (Total concentration in plasma)
-
Percent Bound = (1 - fu) * 100
-
Diagram: Plasma Protein Binding (PPB) Determination
Caption: Workflow for determining the fraction of unbound drug using ultracentrifugation.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of the pharmacokinetic profiles of piperidine acetic acid analogs. Using prolyl-4-piperidinylacetic acid derivatives as a case study, we highlighted the importance of measuring key parameters like plasma clearance.[1] The provided experimental protocols for Caco-2 permeability, microsomal stability, and plasma protein binding represent the foundational assays required to build a comprehensive ADME profile for any new chemical series.
The logical progression from in vitro assays to in vivo studies is crucial.[14] Data from these in vitro systems help in selecting and prioritizing compounds with the most promising profiles for more resource-intensive in vivo pharmacokinetic studies in animal models, ultimately guiding the selection of candidates for clinical development. Future work on the this compound class should focus on generating this foundational ADME dataset for a series of analogs to establish clear and actionable structure-pharmacokinetic relationships.
References
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available from: [Link]
-
Evotec. Caco-2 Permeability Assay. Available from: [Link]
-
AxisPharm Laboratories. Microsomal Stability Assay & Protocol. Available from: [Link]
-
Creative Bioarray. Caco-2 Permeability Assay Protocol. Available from: [Link]
-
Caco2 assay protocol. Available from: [Link]
-
Science Alert. Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Available from: [Link]
-
protocols.io. In-vitro plasma protein binding. Available from: [Link]
-
Evotec. Microsomal Stability. Available from: [Link]
-
Creative Biolabs. Plasma Protein Binding. Available from: [Link]
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available from: [Link]
-
PubMed. Evaluation of the protein binding ratio of drugs by a micro-scale ultracentrifugation method. Available from: [Link]
-
Creative Bioarray. Plasma Protein Binding Assay. Available from: [Link]
-
MDPI. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Available from: [Link]
-
PubMed. Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists. Available from: [Link]
-
BioIVT. Pharmacokinetics - ADME In Vivo & PK Studies. Available from: [Link]
Sources
- 1. Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 8. scialert.net [scialert.net]
- 9. enamine.net [enamine.net]
- 10. protocols.io [protocols.io]
- 11. Plasma Protein Binding - Creative Biolabs [creative-biolabs.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Evaluation of the protein binding ratio of drugs by a micro-scale ultracentrifugation method [pubmed.ncbi.nlm.nih.gov]
- 14. bioivt.com [bioivt.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (1-Methyl-piperidin-4-ylamino)-acetic acid
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of a Novel Chemical Entity
The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of (1-Methyl-piperidin-4-ylamino)-acetic acid, a compound utilized in pharmaceutical research and development. By synthesizing information from its Safety Data Sheet (SDS), regulatory guidelines, and data on structurally related compounds, this document aims to equip laboratory personnel with the knowledge to handle and dispose of this chemical safely and in compliance with all applicable regulations.
Section 1: Hazard Profile and Waste Characterization
Before any disposal procedures can be initiated, a thorough understanding of the hazards associated with this compound is essential. While comprehensive toxicological and environmental data for this specific molecule may be limited, its structural motifs—a substituted piperidine ring and an acetic acid group—provide a basis for a conservative hazard assessment.
The Safety Data Sheet (SDS) for this compound serves as the primary source of information.[1] Key safety considerations include avoiding dust formation and contact with skin and eyes.[1] In case of a spill, the area should be evacuated, and the material collected for disposal in suitable, closed containers.[1]
Structurally similar compounds, such as piperidine, are classified as highly flammable, acutely toxic, and corrosive. They can cause severe skin burns and eye damage and are hazardous to aquatic life.[2][3][4] Therefore, it is prudent to handle this compound with a similar level of caution, assuming it may possess comparable hazardous properties.
Table 1: Hazard Profile and Regulatory Framework
| Parameter | Information for this compound | Regulatory Guidance |
| Hazard Classification | Based on structural analogs, likely to be classified as hazardous waste. Assume toxicity, potential corrosivity, and environmental hazards.[2][3] | Resource Conservation and Recovery Act (RCRA) regulations (40 CFR Parts 260-273) govern the identification and management of hazardous waste.[5][6] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, chemically resistant gloves (e.g., nitrile rubber), and a lab coat are mandatory.[2] | OSHA regulations (29 CFR 1910.133) mandate appropriate eye and face protection. |
| Primary Disposal Route | Disposal as hazardous waste through a licensed environmental management company.[7] | The EPA enforces RCRA requirements for the safe handling, treatment, storage, and disposal of hazardous wastes.[8] |
Section 2: Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from the point of generation to final disposal.
Step 1: Waste Identification and Segregation
Proper identification and segregation of waste streams are the foundation of a safe disposal plan.
-
Pure Compound: Any unused or expired this compound must be treated as hazardous waste.
-
Contaminated Materials: All items that have come into direct contact with the compound, including personal protective equipment (gloves, etc.), weighing papers, and disposable labware, must also be disposed of as hazardous waste.
-
Solutions: Aqueous or solvent-based solutions containing this compound should be collected as liquid hazardous waste. Do not mix with incompatible waste streams.
Step 2: Waste Collection and Storage
-
Container Selection: Use only compatible, properly labeled, and sealable containers for waste collection. The container must be in good condition and resistant to the chemical properties of the waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." The label should also include the accumulation start date and the associated hazards (e.g., Toxic, Corrosive).
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Secondary containment should be used for liquid waste to prevent spills.
Step 3: Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is crucial.
-
Minor Spills:
-
Restrict access to the spill area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) office or emergency response team.
-
Provide them with the Safety Data Sheet for this compound.
-
Step 4: Final Disposal
The ultimate disposal of this compound must be conducted by a licensed and reputable hazardous waste disposal company.
-
Coordination: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately. This document tracks the waste from its point of generation to its final disposal facility.
-
Regulatory Compliance: The disposal method will be determined by the waste management company in accordance with federal, state, and local regulations.[8] Common disposal methods for chemical waste of this nature include high-temperature incineration.
Section 3: Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the safe disposal of this compound.
References
-
What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025-01-06). Available from: [Link]
-
The Federal EPA Hazardous Waste Regulations Are Found Where? - CountyOffice.org. (2024-11-22). Available from: [Link]
-
Waste, Chemical, and Cleanup Enforcement | US EPA. (2025-04-15). Available from: [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2025-08-13). Available from: [Link]
-
Safety Data Sheet: Piperidine - Carl ROTH. (2025-03-31). Available from: [Link]
Sources
Operational Guide: Personal Protective Equipment (PPE) for Handling (1-Methyl-piperidin-4-ylamino)-acetic acid
This guide provides essential safety protocols and logistical information for the handling of (1-Methyl-piperidin-4-ylamino)-acetic acid (CAS No. 856437-58-6). As a substituted piperidine and amino acid derivative, this compound requires careful handling to mitigate risks. The following procedures are synthesized from its available Safety Data Sheet (SDS) and established best practices for structurally similar hazardous chemicals. This document is intended for researchers, scientists, and drug development professionals. Always supplement this guidance with a thorough review of your institution-specific safety protocols and consult with a certified safety officer before commencing work.
Hazard Assessment and Core Principles of Protection
This compound is a compound for which comprehensive toxicological data is not widely available. However, the existing SDS and data from analogous piperidine derivatives indicate several potential hazards.[1][2] The primary routes of occupational exposure are dermal contact, ocular contact, and inhalation of dust or aerosols.[3]
-
Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye irritation.[4][5] Piperidine-based compounds are known to be corrosive and can cause severe skin burns and eye damage.[1][6]
-
Inhalation: Inhaling dust or aerosols may lead to respiratory tract irritation.[7] It is crucial to avoid the formation and inhalation of dust.[4]
-
Ingestion: The compound may be harmful if swallowed.[7]
The core principle of protection is to establish a consistent and impenetrable barrier between the researcher and the chemical. This is achieved through the meticulous use of appropriate Personal Protective Equipment (PPE) and adherence to safe handling procedures in a controlled laboratory environment.[8][9]
Recommended Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to ensure comprehensive protection. The following equipment must be used whenever handling this compound in its solid form or in solution.
-
Eye and Face Protection :
-
Specification : Chemical safety goggles meeting ANSI Z87.1 or European Standard EN166 standards are required at all times.[10] For procedures with a significant splash risk (e.g., transferring large volumes, heating solutions), a full-face shield must be worn in addition to safety goggles.[1][11]
-
Rationale : This combination protects against splashes and airborne particles that can cause serious, irreversible eye damage. Contact lenses should not be worn as they can trap chemicals against the eye.[12]
-
-
Hand Protection :
-
Specification : Chemical-resistant nitrile gloves (minimum thickness of 4-6 mil) are required for all handling procedures.[3][13] Gloves must be tested to the EN 374 standard.[1][6] For prolonged contact or handling of larger quantities, consider double-gloving or using thicker gloves such as neoprene or butyl rubber.
-
Rationale : Piperidine derivatives can be toxic upon skin contact.[1] Gloves provide the primary barrier against dermal exposure. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[8]
-
-
Skin and Body Protection :
-
Specification : A flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant shoes are mandatory.[1][13] For tasks involving significant quantities or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[3][12]
-
Rationale : This protects against accidental spills and minimizes skin exposure. All clothing worn in the lab should be washable and not expose any skin.[8]
-
-
Respiratory Protection :
-
Specification : All handling of the solid compound, especially weighing and transfers that can generate dust, must be conducted within a certified chemical fume hood to control airborne particles.[3][13] If engineering controls like a fume hood are not feasible or sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[11]
-
Rationale : The primary inhalation risk comes from fine powders or aerosols.[3] Engineering controls are the preferred method for mitigating this risk. Respirator use requires formal training and fit-testing as mandated by OSHA.[14]
-
PPE Selection Summary Table
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety Glasses | Nitrile Gloves | Lab Coat, Closed-toe Shoes | Not required in sealed containers |
| Weighing Solid | Safety Goggles | Nitrile Gloves | Lab Coat, Closed-toe Shoes | Required: Chemical Fume Hood |
| Preparing Solutions | Safety Goggles | Nitrile Gloves (consider double) | Lab Coat, Closed-toe Shoes | Required: Chemical Fume Hood |
| Running Reaction | Safety Goggles & Face Shield | Nitrile or Neoprene Gloves | Lab Coat, Apron, Closed-toe Shoes | Required: Chemical Fume Hood |
| Waste Disposal | Safety Goggles & Face Shield | Heavy-duty Nitrile/Butyl Gloves | Lab Coat, Apron, Closed-toe Shoes | Ventilated Area |
Procedural Workflows and Protocols
Adherence to standardized procedures for donning, doffing, and emergency response is as critical as the equipment itself.
Chemical Handling Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. carlroth.com [carlroth.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. uwm.edu [uwm.edu]
- 11. isotope.com [isotope.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. biovera.com.au [biovera.com.au]
- 14. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
